N-(2-Diethylamino-ethyl)-guanidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(diethylamino)ethyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N4/c1-3-11(4-2)6-5-10-7(8)9/h3-6H2,1-2H3,(H4,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRWGXWELVGRFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274616 | |
| Record name | N''-[2-(Diethylamino)ethyl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13845-72-2 | |
| Record name | N''-[2-(Diethylamino)ethyl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of N-(2-Diethylamino-ethyl)-guanidine (Guanethidine)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-(2-Diethylamino-ethyl)-guanidine, more commonly known as Guanethidine, is a potent, peripherally acting antiadrenergic agent historically used in the management of moderate to severe hypertension.[1][2] Its mechanism of action is unique among antihypertensives, centering on its ability to be actively taken up into postganglionic sympathetic neurons, where it subsequently inhibits the release of norepinephrine and depletes existing neurotransmitter stores.[1][3] This guide provides a detailed examination of the molecular and physiological processes underlying Guanethidine's pharmacological effects, outlines key experimental protocols for its study, and offers a modern perspective on its clinical relevance.
Introduction: A Historical and Chemical Perspective
First approved in 1960, Guanethidine represented a significant advancement in the treatment of hypertension, offering selective inhibition of the sympathetic nervous system without the significant parasympathetic side effects of earlier ganglionic blockers.[1][4] Chemically, it is a guanidine derivative, a structural feature crucial to its biological activity.[1] Its high polarity is responsible for its poor penetration across the blood-brain barrier, which spares it from causing significant central nervous system side effects like sedation, a common issue with agents like reserpine.[5]
While its use has largely been superseded by newer agents with more favorable side-effect profiles, the study of Guanethidine remains fundamentally important for understanding adrenergic neuron biology and the principles of neurotransmitter transport and release.[4][5]
The Core Mechanism of Action: A Multi-Step Intrusion
Guanethidine's antihypertensive effect is not due to receptor blockade, but rather a direct interference with the function of the presynaptic adrenergic nerve terminal. The process can be dissected into three primary phases: neuronal uptake, inhibition of norepinephrine release, and depletion of norepinephrine stores.
The journey of Guanethidine into its site of action is a quintessential example of a "Trojan Horse" mechanism. It is actively transported into the presynaptic neuron by the norepinephrine transporter (NET) , also known as Uptake-1.[3][4] This transporter's primary physiological role is the re-uptake of norepinephrine from the synaptic cleft to terminate its signaling.[6] Guanethidine's structural similarity to norepinephrine allows it to be recognized and translocated by NET. This active uptake is essential for the drug's action; inhibition of NET by other drugs, such as tricyclic antidepressants, can block the effects of Guanethidine.[7][8]
Once inside the neuron, Guanethidine is concentrated within the synaptic vesicles, again using the vesicular monoamine transporter (VMAT) and displacing norepinephrine in the process.[3] When an action potential arrives at the nerve terminal, the normal process of vesicle fusion with the presynaptic membrane (exocytosis) is inhibited.[5] Guanethidine effectively stabilizes the nerve terminal membrane, acting as a local anesthetic on the sympathetic terminal and blocking the stimulus-secretion coupling required for norepinephrine release.[5] This action directly prevents the propagation of signals from the sympathetic nervous system, leading to a reduction in vascular tone and cardiac output.[9]
With chronic administration, Guanethidine leads to a progressive and profound depletion of norepinephrine stores within the sympathetic nerve endings.[1][10] By displacing norepinephrine from its storage vesicles, it exposes the neurotransmitter to degradation by monoamine oxidase (MAO) within the neuronal cytoplasm.[11] This long-term depletion contributes significantly to the sustained antihypertensive effect. The half-life of Guanethidine is very long, approximately 5 days, meaning its effects on norepinephrine depletion and release inhibition persist for an extended period even after discontinuation.[4][7][12]
The following diagram illustrates this multi-step mechanism at the adrenergic nerve terminal.
Pharmacokinetic Profile
Understanding the pharmacokinetics of Guanethidine is crucial for interpreting its long-lasting effects. Its absorption after oral administration is highly variable, with bioavailability ranging from 3% to 30%.[4][7] It is partially metabolized in the liver, with the remainder excreted unchanged in the urine.[12] The most striking feature is its extremely long terminal half-life of approximately 5 to 10 days, which accounts for its persistent sympatholytic action.[4][12]
| Pharmacokinetic Parameter | Value | Reference |
| Oral Bioavailability | 3 - 50% (highly variable) | [4][13] |
| Metabolism | Partial, Hepatic | [12] |
| Terminal Half-Life | ~5 - 10 days | [4][12] |
| Excretion | Renal (unchanged drug and metabolites) | [12] |
Experimental Elucidation of the Mechanism
The mechanism of action of Guanethidine has been defined through a variety of in vitro and in vivo experimental models. Below are representative protocols that are fundamental to characterizing adrenergic neuron blocking agents.
This assay is designed to quantify the ability of a test compound to inhibit the uptake of norepinephrine into cells expressing NET. The causality is direct: if Guanethidine is a substrate for NET, it will compete with and inhibit the uptake of a labeled substrate like ³H-norepinephrine.
Methodology:
-
Cell Culture: Culture human neuroblastoma cells (e.g., SK-N-BE(2)C) or HEK293 cells stably transfected with the human NET gene, as they endogenously express high levels of the transporter.[14] Plate cells in 96-well microplates and grow to confluence.
-
Assay Preparation: Aspirate growth medium and wash cells with a Krebs-Ringer-HEPES (KRH) buffer.
-
Inhibition: Add KRH buffer containing various concentrations of the test compound (Guanethidine) and a known NET inhibitor (e.g., Desipramine) for non-specific binding control wells.
-
Substrate Addition: Initiate the uptake reaction by adding a solution containing a fixed concentration of radiolabeled [³H]-norepinephrine.[14]
-
Incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at room temperature to allow for transporter activity.[14]
-
Termination and Wash: Terminate the assay by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer to remove extracellular [³H]-norepinephrine.[14]
-
Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the amount of retained radioactivity using a liquid scintillation counter.[14]
-
Data Analysis: Calculate the specific uptake by subtracting non-specific binding from total binding. Plot the percent inhibition against the log concentration of Guanethidine to determine the IC₅₀ value.
The following diagram outlines the workflow for this critical assay.
Clinical Implications and Modern Perspective
Guanethidine was once a cornerstone for treating severe and resistant hypertension.[3] However, its clinical utility has significantly declined due to a challenging side-effect profile, which is a direct consequence of its mechanism of action.[4][5]
Key Adverse Effects:
-
Orthostatic Hypotension: Severe postural hypotension is common due to the blockade of sympathetic reflexes that normally constrict blood vessels upon standing.[7]
-
Diarrhea: Unopposed parasympathetic activity in the gastrointestinal tract often leads to increased motility and diarrhea.[5]
-
Failure of Ejaculation: Sympathetic nerves are crucial for ejaculation, and their blockade can lead to this adverse effect.[5]
The advent of better-tolerated drug classes, such as ACE inhibitors, ARBs, calcium channel blockers, and more selective beta-blockers, has relegated Guanethidine to a drug of historical interest in most regions, though it may still be available for hypertensive emergencies in some countries.[3][4]
Conclusion
N-(2-Diethylamino-ethyl)-guanidine (Guanethidine) possesses a fascinating and complex mechanism of action that has been pivotal in shaping our understanding of autonomic pharmacology. By acting as a "false substrate," it gains entry into the sympathetic neuron via the norepinephrine transporter, where it exerts a dual effect: inhibiting the action potential-mediated release of norepinephrine and causing a long-term depletion of neurotransmitter stores. While its clinical application is now limited, the principles of its action continue to provide invaluable insights for researchers in neuroscience and drug development.
References
-
MIMS Hong Kong. (n.d.). Guanethidine: Uses, Dosage, Side Effects and More. MIMS. [Link]
-
National Center for Biotechnology Information. (n.d.). Guanethidine. PubChem. [Link]
-
Grokipedia. (n.d.). Guanethidine. [Link]
-
Taylor & Francis. (n.d.). Guanethidine – Knowledge and References. [Link]
-
Wikipedia. (n.d.). Guanethidine. [Link]
-
Mayo Clinic. (2025). Guanethidine (oral route). [Link]
-
Abbs, E. T., & Dodd, M. G. (1974). The relation between the adrenergic neurone-blocking and noradrenaline-depleting actions of some guanidine derivatives. British journal of pharmacology, 51(2), 237–247. [Link]
-
FPnotebook. (2025). Guanethidine. [Link]
-
ResearchGate. (2019). Pharmacology of adrenergic neuron blockers. [Link]
-
Drug Central. (n.d.). guanethidine. [Link]
-
ResearchGate. (2019). Drug interactions between guanethidine and antihypertensives?. [Link]
-
Eshleman, A. J., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of pharmacological and toxicological methods, 93, 53–60. [Link]
-
CUTM Courseware. (n.d.). Adrenergic Neuron blockers Guanethidine monosulphate. [Link]
-
BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. [Link]
Sources
- 1. Guanethidine | C10H22N4 | CID 3518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Guanethidine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Guanethidine - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. bioivt.com [bioivt.com]
- 7. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 8. researchgate.net [researchgate.net]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. The relation between the adrenergic neurone-blocking and noradrenaline-depleting actions of some guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mims.com [mims.com]
- 13. guanethidine [drugcentral.org]
- 14. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-(2-Diethylamino-ethyl)-guanidine Structural Analogs and Derivatives
This guide provides a comprehensive technical overview of N-(2-Diethylamino-ethyl)-guanidine, its structural analogs, and derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the norepinephrine transporter and other biological systems. This document delves into the synthesis, structure-activity relationships (SAR), and diverse pharmacological applications of this important class of compounds, moving beyond a rigid template to offer a logically structured narrative grounded in scientific integrity and practical insights.
Introduction: The Enduring Legacy of a Privileged Scaffold
N-(2-Diethylamino-ethyl)-guanidine, widely known as Guanethidine, holds a significant place in the history of cardiovascular medicine as a potent antihypertensive agent.[1] Its mechanism of action, the inhibition of norepinephrine release from sympathetic nerve endings, is a direct consequence of its unique chemical architecture.[1] The core structure, comprising a highly basic guanidinium group linked to a flexible diethylamino-ethyl chain, has proven to be a "privileged scaffold" in medicinal chemistry. This guide will explore the chemical nuances of this scaffold, detailing how systematic structural modifications have led to a deeper understanding of its biological interactions and have paved the way for the development of novel therapeutic agents with a wide range of potential applications.
The guanidinium group, the cornerstone of these molecules, is a versatile functional group in drug design due to its ability to form strong hydrogen bonds and engage in electrostatic interactions with biological targets.[2] This inherent reactivity, combined with the modular nature of the N-(2-Diethylamino-ethyl)-guanidine backbone, has spurred extensive research into its analogs and derivatives. This exploration has not only refined our understanding of adrenergic pharmacology but has also unveiled promising activities in seemingly unrelated therapeutic areas, including oncology and virology.[2][3]
The Guanidinium Moiety: A Nexus of Biological Activity
The guanidinium group is a highly basic, nitrogen-rich functional group that is protonated at physiological pH. This positive charge is delocalized across the three nitrogen atoms, creating a planar, resonance-stabilized cation. This unique electronic and geometric configuration allows the guanidinium moiety to act as a powerful hydrogen bond donor, capable of forming multiple, simultaneous interactions with complementary functionalities on biological macromolecules such as carboxylate and phosphate groups. It is this multivalent binding capability that underpins the diverse biological activities of guanidine-containing compounds.
In the context of N-(2-Diethylamino-ethyl)-guanidine and its analogs, the guanidinium group is the primary pharmacophore responsible for their interaction with the norepinephrine transporter (NET).[1] The positively charged guanidinium head mimics the endogenous substrate, norepinephrine, allowing the molecule to be recognized and actively transported into the sympathetic neuron.[1] Once inside, it disrupts the normal storage and release of norepinephrine, leading to a reduction in sympathetic tone.
Synthetic Strategies: Building a Library of Guanethidine Analogs
The synthesis of N-(2-Diethylamino-ethyl)-guanidine analogs and derivatives typically involves the strategic guanylation of a primary or secondary amine. A variety of synthetic methodologies have been developed to achieve this transformation, offering chemists a versatile toolbox to create diverse libraries of compounds for pharmacological screening.
General Approaches to Guanidine Synthesis
Several established methods for the synthesis of guanidines can be adapted for the preparation of Guanethidine analogs.[4][5] These include:
-
Reaction of amines with cyanamide: This is a classical and straightforward approach, although the handling of cyanamide requires care.[5]
-
Guanylation with S-methylisothiourea salts: This method is widely used and generally provides good yields. However, it can produce volatile and malodorous byproducts.[5]
-
Addition of amines to carbodiimides: This is a clean and efficient method for preparing trisubstituted guanidines.[4]
-
Use of modern guanylating reagents: A plethora of more sophisticated reagents have been developed to facilitate the guanylation of a wide range of amines under mild conditions.[4]
The choice of synthetic route often depends on the desired substitution pattern on the guanidine nitrogen atoms and the nature of the starting amine.
Exemplary Synthesis of an N-Aryl Guanethidine Analog
To illustrate a practical synthetic approach, the following is a representative protocol for the synthesis of an N-aryl-N'-(2-diethylaminoethyl)guanidine derivative. This class of compounds allows for the exploration of the impact of aromatic substitution on the pharmacological activity.
Experimental Protocol: Synthesis of N-(4-chlorophenyl)-N'-(2-diethylaminoethyl)guanidine
-
Step 1: Formation of the Thiourea Intermediate.
-
To a solution of 4-chloroaniline (1.0 eq) in dichloromethane (DCM) at 0 °C, add benzoyl isothiocyanate (1.05 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude benzoylthiourea is then treated with a solution of sodium hydroxide (2.0 eq) in methanol and water and heated to reflux for 4 hours to remove the benzoyl protecting group.
-
After cooling, the product, N-(4-chlorophenyl)thiourea, is isolated by filtration, washed with water, and dried.
-
-
Step 2: S-Methylation of the Thiourea.
-
Suspend the N-(4-chlorophenyl)thiourea (1.0 eq) in acetone and add methyl iodide (1.2 eq).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature, and collect the resulting S-methylisothiouronium salt by filtration. Wash with cold acetone and dry.
-
-
Step 3: Guanylation of N,N-Diethylethylenediamine.
-
To a solution of the S-methylisothiouronium salt (1.0 eq) in isopropanol, add N,N-diethylethylenediamine (1.1 eq).
-
Heat the reaction mixture to reflux for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-(4-chlorophenyl)-N'-(2-diethylaminoethyl)guanidine.
-
This protocol provides a general framework that can be adapted for the synthesis of a variety of N-aryl Guanethidine analogs by simply varying the starting aniline.
Structure-Activity Relationship (SAR) Studies
The systematic modification of the N-(2-Diethylamino-ethyl)-guanidine scaffold has provided valuable insights into the structural requirements for potent norepinephrine transporter inhibition. The following sections summarize the key SAR findings.
The Guanidinium Group: Essential for Activity
The guanidinium moiety is a critical determinant of activity. Its basicity and ability to remain protonated at physiological pH are essential for recognition and transport by the norepinephrine transporter. Modifications that reduce the basicity of the guanidine group generally lead to a significant decrease or loss of inhibitory activity.
The Ethyl Linker: A Spacer for Optimal Interaction
The two-carbon ethyl linker between the guanidinium and the diethylamino groups appears to be the optimal length for potent NET inhibition. Shortening or lengthening this chain generally results in a decrease in activity, suggesting that this linker provides the ideal spatial separation between the two key functional groups for effective binding to the transporter.
The Diethylamino Group: Modulating Lipophilicity and Potency
The terminal diethylamino group plays a crucial role in modulating the overall lipophilicity of the molecule, which in turn influences its pharmacokinetic and pharmacodynamic properties. Variations in the alkyl substituents on the nitrogen atom can have a significant impact on potency.
Table 1: Structure-Activity Relationship of Guanethidine Analogs at the Norepinephrine Transporter
| Compound | R1 | R2 | R3 | NET Inhibition IC50 (nM) |
| Guanethidine | H | H | Ethyl | 50 |
| Analog 1 | H | H | Methyl | 120 |
| Analog 2 | H | H | Propyl | 85 |
| Analog 3 | Phenyl | H | Ethyl | 25 |
| Analog 4 | 4-Chlorophenyl | H | Ethyl | 15 |
| Analog 5 | H | Methyl | Ethyl | 75 |
Note: The IC50 values presented in this table are hypothetical and for illustrative purposes to demonstrate SAR trends. Actual values would need to be determined experimentally.
As illustrated in the hypothetical data in Table 1, substitution on the guanidinium nitrogen (R1) with an aryl group can enhance potency, with electron-withdrawing substituents on the phenyl ring further increasing activity. This suggests that the aromatic ring may engage in additional favorable interactions within the binding pocket of the transporter. In contrast, substitution on the internal guanidinium nitrogen (R2) or increasing the size of the alkyl groups on the terminal amine beyond ethyl generally leads to a decrease in potency.
Pharmacological Applications Beyond Hypertension
While initially developed as an antihypertensive agent, the unique pharmacological profile of N-(2-Diethylamino-ethyl)-guanidine and its analogs has led to their investigation in a variety of other therapeutic areas.
Antiviral Activity
Guanidine and its derivatives have long been known to possess antiviral properties, particularly against picornaviruses such as poliovirus.[6] The proposed mechanism of action involves the inhibition of viral RNA synthesis. This has spurred interest in the development of novel guanidine-based antiviral agents with improved efficacy and a broader spectrum of activity.
Anticancer Activity
More recently, guanidinium-containing compounds have emerged as a promising class of anticancer agents.[2][7] Their proposed mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell proliferation, and interference with DNA replication.[2][7] The cationic nature of the guanidinium group is thought to facilitate interaction with the negatively charged phosphate backbone of DNA.[7] Furthermore, some guanidine derivatives have been shown to accumulate in the mitochondria of cancer cells, leading to mitochondrial dysfunction and cell death.[8]
Experimental Protocols
To facilitate further research in this area, this section provides a detailed, non-proprietary protocol for a key in vitro assay used to characterize the activity of N-(2-Diethylamino-ethyl)-guanidine analogs.
In Vitro Norepinephrine Transporter (NET) Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled norepinephrine into cells expressing the norepinephrine transporter.
Materials:
-
HEK-293 cells stably expressing the human norepinephrine transporter (hNET)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotics
-
Poly-D-lysine coated 96-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)
-
[³H]Norepinephrine
-
Desipramine (as a positive control)
-
Test compounds
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Cell Culture:
-
Culture the hNET-HEK-293 cells in DMEM supplemented with 10% FBS and selection antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells into poly-D-lysine coated 96-well plates at a density of 40,000 cells per well and allow them to adhere overnight.
-
-
Assay Procedure:
-
On the day of the assay, aspirate the culture medium and wash the cells once with KRH buffer.
-
Add 100 µL of KRH buffer containing various concentrations of the test compound or desipramine (for positive control wells) to the appropriate wells. For total uptake wells, add KRH buffer without any inhibitor.
-
Incubate the plate at 37°C for 10 minutes.
-
Add 50 µL of KRH buffer containing [³H]Norepinephrine (final concentration of ~10 nM) to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Terminate the uptake by aspirating the buffer and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells by adding 100 µL of 1% sodium dodecyl sulfate (SDS) to each well and shaking for 10 minutes.
-
Transfer the lysate from each well to a scintillation vial, add 4 mL of scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Sample CPM - Non-specific CPM) / (Total CPM - Non-specific CPM)) where "Non-specific CPM" is the counts per minute in the presence of a high concentration of desipramine.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Future Directions and Perspectives
The N-(2-Diethylamino-ethyl)-guanidine scaffold continues to be a fertile ground for drug discovery. Future research in this area is likely to focus on several key aspects:
-
Development of Subtype-Selective Analogs: While Guanethidine and its early analogs are relatively non-selective, there is a growing interest in developing compounds that can selectively target different subtypes of adrenergic receptors or other monoamine transporters.
-
Exploration of Novel Therapeutic Applications: The promising antiviral and anticancer activities of some guanidine derivatives warrant further investigation. High-throughput screening of diverse Guanethidine analog libraries against a wide range of biological targets could uncover novel therapeutic opportunities.
-
Optimization of Pharmacokinetic Properties: A key challenge in the development of guanidine-based drugs is their often-poor oral bioavailability and rapid metabolism. Future synthetic efforts will likely focus on modifications that improve the pharmacokinetic profile of these compounds.
Visualizations
Diagram 1: General Structure of N-(2-Diethylamino-ethyl)-guanidine and Sites of Modification
Caption: General chemical scaffold of N-(2-Diethylamino-ethyl)-guanidine highlighting the key functional groups and potential sites for synthetic modification (R1-R4).
Diagram 2: Experimental Workflow for Screening Guanethidine Analogs
Caption: Simplified signaling pathway illustrating the mechanism of action of Guanethidine at the sympathetic nerve terminal.
References
-
Aho, J. A. S., Mannisto, J. K., Mattila, S. P. M., Hallamaa, M., & Deska, J. (2025). The use of HATU, a common amide coupling reagent, enables an efficient synthesis of pentasubstituted guanidines (TMGs) using optimized methods for strong and weak nucleophiles. The Journal of Organic Chemistry, 90, 2636-2643. [Link]
-
Hirsch, J. A. (1984). Structure-activity relationship between guanidine alkyl derivatives and norepinephrine release: site(s) and mechanism(s) of action. Journal of Pharmacology and Experimental Therapeutics, 230(3), 710-7. [Link]
-
Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon. [Link]
-
da Silva, A. D., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic Chemistry, 137, 106600. [Link]
-
Katritzky, A. R., & Meth-Cohn, O. (Eds.). (1995). Comprehensive Organic Functional Group Transformations. Pergamon. [Link]
-
Mitchell, J. R., Cavanaugh, J. H., Arias, L., & Oates, J. A. (1970). Guanethidine and related agents. III. Antagonism by drugs which inhibit the norepinephrine pump in man. The Journal of clinical investigation, 49(8), 1596–1604. [Link]
-
Kopteva, N., et al. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Molecules, 27(24), 8936. [Link]
-
Dantas, L. A., et al. (2022). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. Pharmaceuticals, 15(11), 1334. [Link]
-
Al-Obeed, O., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances. [Link]
-
Sacaan, A. I., & Schanker, L. S. (1985). Inhibition of [3H]norepinephrine uptake in organ cultured rat superior cervical ganglia by xylamine. Journal of Pharmacology and Experimental Therapeutics, 234(2), 343-8. [Link]
-
Misu, Y., & Kubo, T. (1974). Prevention by guanethidine analogues of output of noradrenaline induced by sodium reduction in rabbit ventricular slices. British journal of pharmacology, 51(4), 547–553. [Link]
-
Nedopekina, D. A., et al. (2020). Anticancer and antimicrobial activity of new C-28 guanidine-functionalized triterpenoic acid derivatives. ResearchGate. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
de Souza, J. A. C., et al. (2025). Antifungal activity of guanidine compounds. ResearchGate. [Link]
-
Mitchell, J. R., Cavanaugh, J. H., Arias, L., & Oates, J. A. (1970). Guanethidine and related agents. III. Antagonism by drugs which inhibit the norepinephrine pump in man. The Journal of Clinical Investigation, 49(8), 1596-1604. [Link]
-
Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. [Link]
-
Wikipedia. (2023). Guanethidine. [Link]
-
Hussain, Z., et al. (2016). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research, 8(10), 127-129. [Link]
-
Bokach, O. A., et al. (2014). Guanidine platinum(II) complexes: synthesis, in vitro antitumor activity, and DNA interactions. Journal of Biological Inorganic Chemistry, 19(8), 1365-1376. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
Tamm, I., & Eggers, H. J. (1963). Antiviral effect of guanidine. Science, 142(3588), 24-33. [Link]
-
Misu, Y., & Kubo, T. (1974). Prevention by guanethidine analogues of output of noradrenaline induced by sodium reduction in rabbit ventricular slices. British Journal of Pharmacology, 51(4), 547-553. [Link]
Sources
- 1. Guanethidine - Wikipedia [en.wikipedia.org]
- 2. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Guanidine synthesis [organic-chemistry.org]
- 5. Guanidine synthesis by guanidinylation [organic-chemistry.org]
- 6. Antiviral effect of guanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Guide: Biological Activity and Medicinal Chemistry of Substituted Guanidines
Executive Summary
The guanidine moiety (
This technical guide analyzes the biological activity of substituted guanidines, focusing on the modulation of physicochemical properties to achieve therapeutic efficacy.[1][2] We explore three distinct biological verticals—metabolic regulation, adrenergic modulation, and antimicrobial action—and provide validated synthetic protocols for introducing guanidine functionalities into small molecules.
The Chemical Basis of Activity: The "Arginine Mimic"
The biological potency of substituted guanidines stems from two core physicochemical characteristics:
-
Bidentate Hydrogen Bonding: The planar geometry of the guanidinium cation allows it to form two parallel hydrogen bonds with phosphate (e.g., ATP, DNA backbone) or carboxylate (e.g., Asp/Glu residues in proteins) anions.[1] This creates an interaction energy significantly higher than that of a simple ammonium-carboxylate salt bridge.[1]
-
Basicity and Ionization: The resonance stabilization of the conjugate acid results in a high pKa.[1] In drug design, this often leads to poor passive diffusion.[1] Successful guanidine drugs typically employ electron-withdrawing groups (EWGs) to lower the pKa to a physiologically relevant range (7.0–10.0), balancing solubility with permeability.[1]
Visualization: The Pharmacophore Interaction
The following diagram illustrates the canonical bidentate interaction between a substituted guanidine and a biological carboxylate target (e.g., a receptor binding pocket).
Figure 1: Bidentate hydrogen bonding mechanism between a guanidinium cation and an anionic receptor site.[1]
Therapeutic Classes and Mechanisms[2][3][4]
Metabolic Regulation: Biguanides (Metformin)
Metformin, a dimethylbiguanide, remains the gold standard for Type 2 Diabetes treatment.[1] Unlike sulfonylureas, it does not stimulate insulin secretion.[1]
-
Mechanism: Metformin accumulates in the mitochondrial matrix (driven by membrane potential).[1] It inhibits Complex I of the electron transport chain.[1]
-
Causality: Complex I inhibition
Reduced ATP production Increased AMP:ATP ratio Allosteric activation of AMPK.[1] -
Outcome: AMPK activation inhibits hepatic gluconeogenesis and enhances peripheral glucose uptake [1].[1]
Figure 2: The signal transduction pathway of Metformin leading to glycemic control.[1]
CNS and Cardiovascular: Alpha-2 Adrenergic Agonists
Substituted guanidines like Guanfacine and Clonidine (an imidazoline-guanidine bioisostere) act as agonists at
-
Selectivity: Guanfacine is highly selective for the
subtype, concentrated in the prefrontal cortex (PFC), improving working memory and attention (ADHD treatment) with less sedation than Clonidine [2].[1] -
Mechanism: Stimulation of presynaptic
autoreceptors inhibits norepinephrine release via a negative feedback loop, reducing sympathetic outflow.
Antimicrobials: Membrane Disruption
Polyhexamethylene biguanide (PHMB) and Chlorhexidine utilize the guanidine charge to target bacterial membranes.[1]
-
Mechanism: The cationic guanidine binds to the negatively charged bacterial cell wall (lipoteichoic acid in Gram-positives; LPS in Gram-negatives), displacing divalent cations (
, ) and causing membrane destabilization and leakage [3].[1]
Medicinal Chemistry: The "pKa Problem"
A critical design step is tuning the basicity.[1] An unsubstituted guanidine is fully protonated at physiological pH (7.4), which hinders membrane crossing.[1]
Strategy: Introduce Electron-Withdrawing Groups (EWGs) to delocalize the lone pair electrons, lowering the pKa.
Table 1: Impact of Substituents on Guanidine pKa
| Compound Class | Structure Example | Approx. pKa | Physiological State (pH 7.[1]4) | Bioavailability |
| Alkyl Guanidine | Methylguanidine | ~13.6 | 100% Ionized | Poor (requires transporter) |
| Aryl Guanidine | Phenylguanidine | ~10.8 | >99% Ionized | Moderate |
| Acyl Guanidine | Acetylguanidine | ~8.3 | ~90% Ionized | Good |
| Cyanoguanidine | Cimetidine analog | ~ -0.4 | Neutral | High |
| Nitroguanidine | Nitroguanidine | ~ -0.9 | Neutral | High (but toxicity risks) |
Data synthesized from standard medicinal chemistry references [4].
Experimental Protocols
Synthesis: Guanylation of Amines (The Goodman Reagent)
This protocol uses
Reagents:
-
Substrate: Primary/Secondary Amine (1.0 eq)[1]
-
Reagent:
-Di-Boc-1H-pyrazole-1-carboxamidine (1.0 - 1.2 eq)[1] -
Solvent: DCM or THF (Anhydrous)[1]
-
Base: DIPEA (Optional, if amine is a salt)
Workflow:
-
Dissolution: Dissolve the amine in DCM (0.1 M concentration).
-
Addition: Add the pyrazole carboxamidine reagent in one portion.
-
Reaction: Stir at Room Temperature (RT) for 4–16 hours. Monitor by TLC (The pyrazole byproduct is polar/water soluble).[1]
-
Workup: Wash organic layer with 5%
(removes pyrazole byproduct) and Brine.[1] Dry over .[1] -
Deprotection: Dissolve the Boc-guanidine in 1:1 TFA:DCM. Stir 2 hours. Evaporate TFA to yield the guanidinium trifluoroacetate salt.[1]
Figure 3: Step-by-step synthetic workflow for guanylation of amines.
Biological Assay: Antimicrobial MIC Determination
For guanidines designed as antimicrobials, the Minimum Inhibitory Concentration (MIC) is the standard validation metric.[1]
Method: Broth Microdilution (CLSI Standards).[1]
-
Preparation: Prepare stock solution of the guanidine compound in DMSO (ensure final DMSO < 1%).
-
Inoculum: Adjust bacterial culture (S. aureus or E. coli) to
CFU/mL in Mueller-Hinton Broth. -
Plating: Use a 96-well plate. Add 100 µL of bacteria to each well.[1]
-
Dosing: Add serial 2-fold dilutions of the compound (e.g., 64 µg/mL down to 0.125 µg/mL). Include Positive Control (Ciprofloxacin) and Negative Control (Broth only).[1]
-
Incubation: 16–20 hours at 37°C.
-
Readout: The MIC is the lowest concentration with no visible growth (turbidity).[1]
References
-
National Institutes of Health (PMC). "New mechanisms of metformin action: Focusing on mitochondria and the gut."[1] Journal of Clinical Investigation. Available at: [Link]
-
Stahl, S. M. "Mechanism of Action of Alpha-2 Agonists in ADHD."[1] Cambridge University Press / YouTube (Educational).[1] Available at: [Link][1]
-
MDPI Molecules. "Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship."[1] Available at: [Link][1][3]
-
Royal Society of Chemistry. "Substituent effects on the basicity (pKa) of aryl guanidines." New Journal of Chemistry. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Monograph: In Vitro Characterization of N-(2-Diethylamino-ethyl)-guanidine
Executive Summary
Compound Identity: N-(2-Diethylamino-ethyl)-guanidine (CAS: 3272-63-7 for sulfate; Synonyms: Guanhydral, 2-guanidino-N,N-diethylethylamine). Pharmacological Class: Adrenergic Neuron Blocking Agent (Sympatholytic). Primary Application: Investigation of noradrenergic transmission, vesicular storage mechanisms, and historical comparison with guanethidine.
This technical guide provides a rigorous framework for the in vitro study of N-(2-Diethylamino-ethyl)-guanidine (hereafter referred to as Guanhydral ). Unlike receptor antagonists (e.g., phentolamine), Guanhydral acts presynaptically. Its mechanism involves uptake via the Norepinephrine Transporter (NET), accumulation in storage vesicles, and subsequent displacement of norepinephrine (NE), leading to a "chemical sympathectomy."
Part 1: Physicochemical Profile & Handling
Scientific Integrity: The high basicity of the guanidine moiety (pKa ~13) dictates specific buffering requirements. Failure to adjust pH in stock solutions will result in precipitation or assay artifacts.
| Property | Specification | Experimental Implication |
| Molecular Weight | 158.25 g/mol (Free Base) | Calculate molarity carefully based on salt form (e.g., sulfate MW ~256.3). |
| pKa | ~13.3 (Strong Base) | Critical: Stock solutions (>10 mM) in water are highly alkaline. Must buffer to pH 7.4 with HEPES or Phosphate before adding to cells/tissue. |
| Solubility | High (Water, Ethanol) | Dissolve in dH₂O; DMSO is unnecessary and may confound electrophysiology. |
| Stability | Hygroscopic (Salts) | Store desiccated at -20°C. Solutions are stable for 24h at 4°C. |
Part 2: Mechanism of Action (The "Why")
Guanhydral’s efficacy is dependent on its ability to hijack the neuronal transport machinery. It is a substrate for NET (Uptake-1) . Once intracellular, it is concentrated into synaptic vesicles by VMAT2 , displacing NE and preventing exocytotic release upon depolarization.
Pathway Visualization
The following diagram illustrates the dual-phase mechanism: initial uptake followed by vesicular depletion.
Figure 1: Presynaptic mechanism of Guanhydral. The compound utilizes NET to enter the neuron and VMAT to sequester into vesicles, depleting the releasable pool of norepinephrine.
Part 3: Experimental Protocols
Core Directive: These protocols are designed to be self-validating. Every assay includes a control to distinguish specific adrenergic blockade from non-specific toxicity or local anesthetic effects.
Module A: Sympathetic Blockade in Isolated Vas Deferens
Objective: To quantify the potency of Guanhydral in blocking electrically evoked norepinephrine release. Model: Rat or Guinea Pig Vas Deferens (rich in sympathetic innervation).
Protocol Steps:
-
Tissue Preparation:
-
Harvest vas deferens from male Sprague-Dawley rats (250-300g).
-
Mount in an organ bath containing Krebs-Henseleit solution (aerated with 95% O₂/5% CO₂, 37°C).
-
Apply 1.0 g resting tension. Equilibrate for 60 min.
-
-
Electrical Field Stimulation (EFS):
-
Place platinum ring electrodes around the tissue.
-
Stimulate: 0.1 Hz, 1 ms duration, supramaximal voltage (30-50V) .
-
Validation: Confirm contractions are blocked by TTX (1 µM) or Prazosin (0.1 µM) to ensure they are neurogenic and adrenergic.
-
-
Drug Application:
-
Establish stable baseline contractions (variation <10%).
-
Add Guanhydral cumulatively (10⁻⁷ M to 10⁻⁴ M). Allow 20 min contact time per concentration.
-
-
Differentiation Control (Crucial):
-
After full blockade, add Exogenous Norepinephrine (10 µM) .
-
Interpretation: If the tissue contracts to exogenous NE, the post-synaptic receptors are intact. This confirms Guanhydral is acting presynaptically . If exogenous NE response is also blocked, Guanhydral is acting as a local anesthetic or smooth muscle depressant (non-specific).
-
Data Output Table
| Parameter | Expected Outcome | Interpretation |
| EFS Response | Concentration-dependent inhibition | Presynaptic nerve blockade. |
| Exogenous NE Response | Potentiation or No Change | Sensitization due to uptake inhibition (supersensitivity). |
| Washout Recovery | Poor / Slow (>2 hours) | Characteristic of guanidine neuron blockers (persistent binding). |
Module B: [³H]-Norepinephrine Uptake Competition Assay
Objective: To verify if Guanhydral interacts with the Norepinephrine Transporter (NET), a prerequisite for its mechanism. Model: PC12 Cells (differentiated with NGF) or Rat Synaptosomes.
Protocol Steps:
-
Cell Preparation:
-
Seed PC12 cells in 24-well plates. Treat with NGF (50 ng/mL) for 5-7 days to induce neurite outgrowth and NET expression.
-
-
Incubation:
-
Buffer: Krebs-Ringer-HEPES (KRH) containing pargyline (10 µM) to prevent NE metabolism.
-
Pre-incubate cells with Guanhydral (10⁻⁹ to 10⁻⁴ M) for 15 min at 37°C.
-
Control: Desipramine (1 µM) as a positive control for NET blockade.
-
-
Uptake Phase:
-
Add [³H]-Norepinephrine (50 nM final) . Incubate for exactly 10 min (linear phase).
-
-
Termination:
-
Rapidly aspirate buffer and wash 3x with ice-cold KRH.
-
Lyse cells (0.1 M NaOH) and measure radioactivity via liquid scintillation counting.
-
-
Analysis:
-
Plot % Uptake vs. Log[Guanhydral]. Calculate IC50.
-
Note: Guanhydral is a substrate, so it competes for uptake. A low IC50 indicates high affinity for NET.
-
Module C: Mitochondrial Toxicity Assessment
Scientific Context: Guanidine derivatives (e.g., metformin, phenformin) can inhibit Mitochondrial Complex I. It is vital to distinguish pharmacological blockade from metabolic toxicity.
Protocol Steps:
-
Assay: MTT or Resazurin reduction assay in non-neuronal cells (e.g., HEK293).
-
Dosing: Expose cells to Guanhydral (1 µM - 1 mM) for 24 hours.
-
Readout: Measure absorbance/fluorescence.
-
Threshold: If the IC50 for viability is close to the IC50 for adrenergic blockade (from Module A), the compound is likely too toxic for specific use. A therapeutic index >100 is desired in vitro.
Part 4: References
-
Maxwell, R. A., et al. "The pharmacology of [2-(octahydro-1-azocinyl)ethyl]guanidine sulfate (guanethidine)." Journal of Pharmacology and Experimental Therapeutics, vol. 128, no. 1, 1960, pp. 22-29. Link
-
Boura, A. L., & Green, A. F. "Adrenergic neurone blocking agents." Annual Review of Pharmacology, vol. 5, 1965, pp. 183-212. Link
-
Iversen, L. L. "The Uptake and Storage of Noradrenaline in Sympathetic Nerves." Cambridge University Press, 1967. (Foundational text on Uptake-1/NET).
-
Misu, Y., et al. "A comparison of the effects of guanethidine and guanacline on the rat vas deferens." British Journal of Pharmacology, vol. 74, no. 3, 1981, pp. 605-613. Link
-
HitGen. "In Vitro Pharmacology Services."[1] (General reference for modern assay standards). Link
Sources
N-(2-Diethylamino-ethyl)-guanidine: A Technical Guide to its Function as a Potassium Channel Blocker
Abstract
This technical guide provides a comprehensive overview of N-(2-Diethylamino-ethyl)-guanidine as a potassium channel blocker. It is intended for researchers, scientists, and drug development professionals. This document delves into the fundamental principles of potassium channel function, the specific mechanism of action of guanidinium compounds, and detailed experimental protocols for characterizing the inhibitory effects of N-(2-Diethylamino-ethyl)-guanidine. By synthesizing established scientific principles with practical, field-proven methodologies, this guide aims to equip researchers with the knowledge to effectively utilize and study this compound in the context of potassium channel modulation.
Introduction: The Critical Role of Potassium Channels in Cellular Excitability
Potassium (K+) channels are a diverse group of transmembrane proteins that play a pivotal role in regulating cellular excitability.[1] By selectively allowing the passage of K+ ions across the cell membrane, these channels are fundamental in setting the resting membrane potential, shaping the duration and frequency of action potentials, and influencing a myriad of physiological processes. Voltage-gated potassium (Kv) channels, a major subclass, respond to changes in the transmembrane voltage, opening and closing to control K+ efflux and thereby repolarize the cell membrane following depolarization.[1]
The critical function of Kv channels in nerve and muscle cells makes them significant targets for therapeutic intervention in a range of disorders, including cardiac arrhythmias, autoimmune diseases, and neurological conditions.[2] Consequently, the identification and characterization of molecules that can modulate Kv channel activity are of paramount interest in drug discovery and development.
Guanidine and its derivatives have long been recognized for their ability to enhance neurotransmitter release at the neuromuscular junction.[3] This effect is primarily attributed to their inhibitory action on presynaptic Kv channels, which leads to a prolongation of the action potential and an increase in calcium influx, thereby augmenting neurotransmitter exocytosis. N-(2-Diethylamino-ethyl)-guanidine is a member of this class of compounds, and understanding its specific interactions with potassium channels is crucial for harnessing its potential therapeutic applications.
Pharmacology of N-(2-Diethylamino-ethyl)-guanidine
Chemical Properties
N-(2-Diethylamino-ethyl)-guanidine is typically available as a dihydrogen sulfate salt. Its chemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | N-(2-Diethylamino-ethyl)-guanidine dihydrogen sulfate | [4] |
| CAS Number | 3272-63-7 | [4] |
| Molecular Formula | C7H20N4O4S | [4] |
| Molecular Weight | 256.32 g/mol | [4] |
Mechanism of Action: An Intracellular Pore Blocker
Research on guanidine and its alkyl analogs has elucidated their primary mechanism of action as blockers of voltage-gated potassium channels.[3] These compounds are believed to exert their inhibitory effect by binding within the intracellular pore of the channel. This binding event stabilizes a closed state of the channel, thereby preventing the efflux of potassium ions and prolonging the repolarization phase of the action potential.[3]
The proposed mechanism involves the guanidinium group interacting with specific residues within the pore, effectively occluding the ion conduction pathway. This intracellular binding site distinguishes them from some other classes of potassium channel blockers that may act on the extracellular side or within the cell membrane.
Diagram: Proposed Mechanism of Kv Channel Blockade by N-(2-Diethylamino-ethyl)-guanidine
Caption: Workflow for characterizing potassium channel blockers using whole-cell patch-clamp.
Step-by-Step Methodology:
-
Cell Culture: Culture mammalian cells (e.g., HEK293) stably expressing the target potassium channel (e.g., Kv1.3) in appropriate media. Plate cells onto glass coverslips 24-48 hours prior to recording.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with KOH.
-
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with adherent cells to the recording chamber and perfuse with the external solution.
-
Using a micromanipulator, approach a single cell with the patch pipette.
-
Apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 500 ms) to elicit outward potassium currents. Record the baseline currents.
-
-
Compound Application: Prepare stock solutions of N-(2-Diethylamino-ethyl)-guanidine dihydrogen sulfate in the external solution. Perfuse the recording chamber with increasing concentrations of the compound, allowing for equilibration at each concentration.
-
Data Acquisition and Analysis:
-
Record potassium currents at each compound concentration using the same voltage-step protocol.
-
Measure the peak outward current at a specific depolarizing voltage (e.g., +40 mV) for each concentration.
-
Normalize the current in the presence of the compound to the baseline current.
-
Plot the normalized current as a function of compound concentration and fit the data to a Hill equation to determine the half-maximal inhibitory concentration (IC50).
-
Causality and Self-Validation:
-
Causality: The direct application of the compound to the cell and the real-time measurement of current changes establish a direct causal link between the compound and the observed channel inhibition.
-
Self-Validation: The use of a dose-response protocol validates the specificity of the effect. A clear concentration-dependent inhibition is indicative of a specific interaction rather than a non-specific or toxic effect. The reversibility of the block upon washout of the compound further validates the specific interaction.
Fluorescence-Based Assay: Thallium Flux
For higher-throughput screening, fluorescence-based assays that measure ion flux are invaluable. The thallium (Tl+) flux assay is a widely used method for assessing potassium channel activity. [5][6]Tl+ is a surrogate for K+ and can pass through most potassium channels. The assay utilizes a Tl+-sensitive fluorescent dye that increases its fluorescence upon binding to Tl+ that has entered the cell.
Diagram: Thallium Flux Assay Workflow
Caption: High-throughput screening of potassium channel blockers using a thallium flux assay.
Step-by-Step Methodology:
-
Cell Plating: Seed cells expressing the target potassium channel into a 96- or 384-well black-walled, clear-bottom microplate. Allow cells to adhere and form a confluent monolayer overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a Tl+-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 60-90 minutes to allow for dye uptake.
-
-
Compound Addition:
-
Prepare serial dilutions of N-(2-Diethylamino-ethyl)-guanidine in an appropriate assay buffer.
-
Remove the dye-loading buffer and wash the cells with assay buffer.
-
Add the compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes). Include vehicle-only wells as a negative control and a known potassium channel blocker as a positive control.
-
-
Thallium Stimulation and Measurement:
-
Prepare a stimulus buffer containing Tl+ and a depolarizing concentration of K+.
-
Use a fluorescence plate reader equipped with an automated injection system to add the stimulus buffer to all wells simultaneously.
-
Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
Determine the rate of fluorescence increase for each well.
-
Calculate the percent inhibition for each concentration of the test compound relative to the control wells.
-
Plot the percent inhibition as a function of compound concentration to determine the IC50 value.
-
Causality and Self-Validation:
-
Causality: The inhibition of the Tl+ influx-induced fluorescence signal directly correlates with the blockade of the potassium channels.
-
Self-Validation: The inclusion of positive and negative controls on each plate is essential for validating the assay performance. The dose-dependent inhibition by the test compound provides confidence in the specificity of the observed effect.
Data Presentation and Interpretation
Quantitative data from the described experiments should be summarized in a clear and concise manner.
Table 1: Hypothetical Inhibitory Potency of N-(2-Diethylamino-ethyl)-guanidine on Kv1.3 Channels
| Assay | Parameter | Value (µM) |
| Whole-Cell Patch-Clamp | IC50 | [Insert experimentally determined value] |
| Thallium Flux Assay | IC50 | [Insert experimentally determined value] |
Note: While specific IC50 values for N-(2-Diethylamino-ethyl)-guanidine are not readily available in published literature, related guanidinium compounds have shown IC50 values in the micromolar to millimolar range for Kv channel inhibition. [4]For example, phenformin, a biguanide, showed an IC50 of 50 µM for inhibiting [3H]idazoxan binding, which is modulated by K+ channel activity. [7]
In Vivo Considerations and Future Directions
While in vitro assays provide valuable information on the direct interaction of N-(2-Diethylamino-ethyl)-guanidine with potassium channels, in vivo studies are necessary to understand its pharmacokinetic and pharmacodynamic properties in a whole-organism context. Animal models can be used to assess the efficacy of this compound in relevant disease models, such as those for cardiac arrhythmias or autoimmune disorders. [8] Future research should focus on:
-
Determining the specific IC50 values of N-(2-Diethylamino-ethyl)-guanidine on a panel of different Kv channel subtypes to assess its selectivity.
-
Conducting detailed structure-activity relationship studies to optimize the potency and selectivity of this class of compounds.
-
Evaluating the efficacy and safety of N-(2-Diethylamino-ethyl)-guanidine in appropriate preclinical animal models.
Conclusion
N-(2-Diethylamino-ethyl)-guanidine represents a valuable tool for studying the function of voltage-gated potassium channels. Its mechanism of action as an intracellular pore blocker provides a clear basis for its modulatory effects on cellular excitability. The experimental protocols detailed in this guide offer a robust framework for the in vitro characterization of this and similar compounds. Through rigorous and well-controlled experimentation, the full therapeutic potential of N-(2-Diethylamino-ethyl)-guanidine as a potassium channel modulator can be elucidated.
References
-
Corpus, V. M., Bressie, S. M., & Olins, G. M. (1994). Interaction of guanidinium compounds and K+ channel modulators with imidazoline binding sites in rabbit kidney. European Journal of Pharmacology, 266(2), 197–200. [Link]
-
LifeArc & Metrion Biosciences. (n.d.). Ion Channel Activators: Thallium Flux and Patch-Clamp Study. Retrieved from [Link]
-
ION Biosciences. (n.d.). Potassium Channel Assays | K⁺ Indicators. Retrieved from [Link]
-
Jayaraman, V., & Pantoja, R. (2011). Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels. Molecular Pharmacology, 80(6), 1085–1095. [Link]
-
Weaver, C. D., & Terstappen, G. C. (2012). Ion Channel Screening. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Assay Genie. (n.d.). Technical Manual GenieHTS Potassium Ion Channel Assay Kit. Retrieved from [Link]
-
Yoshiizumi, K., Ikeda, S., Goto, K., Morita, T., Nishimura, N., Sukamoto, T., & Yoshino, K. (1996). Synthesis and structure-activity relationships of novel phenylcyanoguanidine derivatives as potassium channel openers. Chemical & Pharmaceutical Bulletin, 44(11), 2042–2050. [Link]
-
Jan, L. Y., & Jan, Y. N. (2022). Long-term in vivo application of a potassium channel-based optogenetic silencer in the healthy and epileptic mouse hippocampus. eLife, 11, e73221. [Link]
-
Axon Instruments. (n.d.). Patch-clamp protocol-final.pdf. Retrieved from [Link]
-
Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved from [Link]
-
BioWorld. (2012, March 1). Potassium channel blocker has antiobesity effects in animal models. Retrieved from [Link]
-
Li, H., Zhang, Y., & Du, G. (2021). Challenges Faced with Small Molecular Modulators of Potassium Current Channel Isoform Kv1.5. Molecules, 26(11), 3185. [Link]
-
He, Y., Li, D., & Li, G. R. (2014). Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages. Channels, 8(3), 243–249. [Link]
-
Benoit, E., & Escayg, A. (1993). Interactions of guanidine and a related compound with potassium channels in frog myelinated nerve fibre. Pflügers Archiv, 424(5-6), 467–474. [Link]
-
Frelin, C., Vigne, P., & Lazdunski, M. (1986). Interaction of guanidinium and guanidinium derivatives with the Na+/H+ exchange system. European Journal of Biochemistry, 154(2), 241–245. [Link]
-
Drexel University. (n.d.). Electrophysiological Recording Techniques. Retrieved from [Link]
-
Roden, D. M. (2011). Pharmacogenetics of potassium channel blockers. Journal of Cardiovascular Electrophysiology, 22(1), 101–106. [Link]
-
Bitner, B. R., Amato, C. M., & Lindsley, C. W. (2024). Structure–Activity Relationship Studies in a Series of Xanthine Inhibitors of SLACK Potassium Channels. ACS Chemical Neuroscience, 15(11), 2236–2255. [Link]
-
Mathie, A., Veale, E. L., Golluscio, A., Holden, R. G., & Walsh, Y. (2021). Pharmacological approaches to studying potassium channels. In Handbook of Experimental Pharmacology (pp. 83-111). Springer. [Link]
-
Wulff, H., & Zhorov, B. S. (2010). Voltage-gated Potassium Channels as Therapeutic Drug Targets. Pharmacological reviews, 62(2), 196–225. [Link]
-
Łażewska, D., & Kieć-Kononowicz, K. (2023). Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. Molecules, 28(9), 3824. [Link]
-
Pardo-Lopez, L., & Stühmer, W. (2019). The EAG Voltage-Dependent K+ Channel Subfamily: Similarities and Differences in Structural Organization and Gating. Frontiers in Physiology, 10, 137. [Link]
-
Su, Z., & Fedida, D. (2001). High affinity blockade of the HERG cardiac K(+) channel by the neuroleptic pimozide. British journal of pharmacology, 134(4), 755–758. [Link]
-
Codding, G. F., & Trudeau, M. C. (2018). The hERG potassium channel intrinsic ligand regulates N- and C-terminal interactions and channel closure. The Journal of general physiology, 150(11), 1545–1558. [Link]
-
Dempsey, C. E., & Stansfeld, P. J. (2019). Structural modeling of the hERG potassium channel and associated drug interactions. Journal of molecular biology, 431(21), 4217–4231. [Link]
Sources
- 1. Frontiers | The EAG Voltage-Dependent K+ Channel Subfamily: Similarities and Differences in Structural Organization and Gating [frontiersin.org]
- 2. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. Interaction of guanidinium compounds and K+ channel modulators with imidazoline binding sites in rabbit kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
[1]
Executive Summary: The Shift from Ganglionic to Neuronal Blockade
In the mid-20th century, the management of severe hypertension was a perilous balancing act. The available agents—ganglion blockers like hexamethonium—were "sledgehammers" that indiscriminately shut down both sympathetic and parasympathetic transmission. The result was a clinical profile marred by severe orthostatic hypotension, ileus, and urinary retention.
The discovery of guanethidine (Ismelin) by Ciba researchers in 1959 marked a pivotal shift toward selective sympatholysis. Unlike its predecessors, guanethidine spared the parasympathetic system, acting exclusively at the postganglionic sympathetic nerve terminal. This guide details the chemical evolution, mechanistic validation, and experimental protocols that defined this class of "adrenergic neuron blockers."
Chemical Lineage and Structure-Activity Relationships (SAR)
The development of these compounds was not accidental but the result of rigorous structural optimization to solve bioavailability and specificity issues.
The Precursor: Bretylium
The story begins with bretylium (1959), a quaternary ammonium compound.[1] While it successfully blocked norepinephrine (NE) release, its quaternary nature resulted in poor and erratic oral absorption (bioavailability <10%). It could not cross the blood-brain barrier (BBB), which was desirable, but it also struggled to cross the gastrointestinal membrane consistently.
The Breakthrough: Guanethidine
Ciba chemists, led by Robert Mull, replaced the quaternary ammonium center with a guanidine moiety attached to an eight-membered lactam ring (octahydroazocine).
-
The Guanidine Group: This strongly basic group (
) is protonated at physiological pH, mimicking the ammonium head of norepinephrine. This structural mimicry is critical for its transport via the Norepinephrine Transporter (NET/Uptake 1). -
The Ring System: The bulky hydrophobic ring prevents the molecule from activating the adrenergic receptor itself, acting instead as a "false transmitter."
Optimization: Guanadrel, Bethanidine, and Debrisoquin
Guanethidine had a massive half-life (5 days) and caused severe diarrhea (unopposed parasympathetic activity). Later analogs were synthesized to improve pharmacokinetics:
-
Guanadrel: Incorporated a dioxaspiro ring system, reducing the half-life to ~10-12 hours.
-
Bethanidine: A benzylguanidine derivative with better oral absorption.
-
Debrisoquin: A cyclic guanidine (isoquinoline derivative) that later became famous not for hypertension, but as a probe for CYP2D6 metabolic phenotyping.
Visualization of Chemical Lineage[3]
Figure 1: The structural evolution from quaternary ammoniums to optimized guanidine derivatives.
Mechanism of Action: The "False Transmitter" Hypothesis
The mechanism of guanethidine is a self-validating loop of uptake and depletion. It does not simply "block" the receptor; it physically invades the neuron.
-
Uptake 1 (NET) Transport: Guanethidine is a substrate for the Norepinephrine Transporter.[2] It is actively pumped into the nerve terminal.
-
Proof: Tricyclic antidepressants (like desipramine) block NET. If you administer desipramine, guanethidine cannot enter the neuron, and its antihypertensive effect is abolished.
-
-
Vesicular Accumulation: Once inside, it is transported into synaptic vesicles by VMAT (Vesicular Monoamine Transporter), displacing native norepinephrine.
-
Depletion & Blockade:
-
Acute Phase: The displaced NE may cause a transient spike in blood pressure (tyramine-like effect).
-
Chronic Phase: The vesicles become filled with guanethidine (which has no efficacy at the receptor). When the nerve fires, it releases guanethidine ("false transmitter") instead of NE.
-
-
Membrane Stabilization: At high concentrations, guanethidine also exerts a local anesthetic-like effect on the nerve terminal membrane, preventing action potential propagation.
Figure 2: The multiphasic mechanism of adrenergic neuron blockade.
Comparative Pharmacokinetics
The following table summarizes the key quantitative differences that drove the development of this class.
| Compound | Chemical Class | Oral Bioavailability | Half-Life ( | BBB Penetration | Primary Elimination |
| Bretylium | Quaternary Ammonium | < 10% (Erratic) | 7–10 hours | No | Renal (Unchanged) |
| Guanethidine | Alkylguanidine | 3% – 30% (Variable) | 5 days (120h) | No | Renal + Metabolism |
| Guanadrel | Spiro-guanidine | ~85% (Rapid) | 10–12 hours | No | Renal (50% unchanged) |
| Debrisoquin | Cyclic Guanidine | ~70% | 15–20 hours | Minimal | Hepatic (CYP2D6) |
Data synthesized from Maxwell et al. (1960) and subsequent pharmacokinetic reviews.
Key Experimental Protocol: The Cat Nictitating Membrane Assay
The definitive assay for validating adrenergic neuron blockade is the Cat Nictitating Membrane (NM) preparation . This protocol distinguishes between ganglion blockers (hexamethonium), alpha-blockers (phentolamine), and neuron blockers (guanethidine).
Rationale
The cat's third eyelid (nictitating membrane) is innervated solely by the superior cervical sympathetic ganglion.
-
Preganglionic stimulation causes contraction via the ganglion and the postganglionic nerve.
-
Postganglionic stimulation causes contraction directly.
-
Exogenous NE causes contraction via alpha-receptors.
Step-by-Step Methodology
-
Anesthesia:
-
Induce anesthesia in the cat using Chloralose (80 mg/kg IV) or a Chloralose/Urethane mixture. This preserves autonomic reflexes better than barbiturates.
-
-
Surgical Preparation:
-
Cannulate the trachea for respiration.
-
Cannulate the femoral vein for drug administration.
-
Isolate the cervical sympathetic trunk (preganglionic) on one side.
-
-
Instrumentation:
-
Attach the nictitating membrane to an isometric force displacement transducer (Grass FT03 or similar).
-
Apply a resting tension of 5–10 grams.
-
-
Stimulation Protocol:
-
Place shielded platinum electrodes on the preganglionic nerve.
-
Stimulate with square waves: 10–20 Hz, 0.5 ms duration, supramaximal voltage (5–10V) for 5 seconds every 2 minutes.
-
-
Drug Challenge (Self-Validating Step):
-
Administer Guanethidine (1–5 mg/kg IV) .
-
Observation: The contractions elicited by nerve stimulation will gradually diminish and vanish (blockade).
-
Validation: Inject Norepinephrine (5 µg/kg IV) .
-
Result: The membrane will contract (often more strongly due to denervation supersensitivity).
-
Interpretation: The receptors are intact (ruling out alpha-blockade); the nerve is failing to release transmitter (confirming neuron blockade).
-
References
-
Maxwell, R. A., Mull, R. P., & Plummer, A. J. (1959). [2-(Octahydro-1-azocinyl)-ethyl]-guanidine sulfate (CIBA 5864-SU), a new synthetic antihypertensive agent. Experientia. Link
-
Boura, A. L., & Green, A. F. (1959). The actions of bretylium: adrenergic neurone blocking and other effects. British Journal of Pharmacology and Chemotherapy. Link
-
Mitchell, J. R., & Oates, J. A. (1970). Guanethidine and related agents. I. Mechanism of the selective blockade of adrenergic neurons and its antagonism by drugs. Journal of Pharmacology and Experimental Therapeutics. Link
-
Hansson, L., Pascual, A., & Julius, S. (1973). Comparison of guanadrel and guanethidine. Clinical Pharmacology & Therapeutics.[3][4] Link
-
Brodie, B. B., Chang, C. C., & Costa, E. (1965). On the mechanism of action of guanethidine and bretylium.[5] British Journal of Pharmacology. Link
The Guanidinium Moiety: A Privileged Scaffold in Drug Discovery - Unraveling the Structure-Activity Relationship of N-(2-Diethylamino-ethyl)-guanidine
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The guanidinium group, a seemingly simple nitrogenous functional group, holds a position of significant importance in the realm of medicinal chemistry. Its unique electronic and structural properties, particularly its persistent positive charge at physiological pH, render it a key pharmacophore in a vast array of biologically active molecules. This guide provides an in-depth exploration of the structure-activity relationship (SAR) of a specific guanidine-containing compound, N-(2-Diethylamino-ethyl)-guanidine. While direct and extensive SAR studies on this particular molecule are not widely published, this paper will synthesize data from closely related analogs and the broader class of guanidine derivatives to construct a comprehensive understanding of its potential biological activities and the structural features that govern them.
The Guanidinium Group: A Cationic Powerhouse
At the heart of any discussion on guanidine-containing compounds lies the guanidinium cation. Guanidine itself is a strong organic base, and at physiological pH, it is protonated to form the resonance-stabilized guanidinium ion. This delocalization of the positive charge over three nitrogen atoms results in a planar, highly basic, and strongly hydrogen-bond-donating group. These characteristics are fundamental to its ability to interact with biological targets.
The guanidinium group's interactions with biological macromolecules are multifaceted and include:
-
Electrostatic Interactions: The delocalized positive charge allows for strong ionic interactions with negatively charged residues on proteins, such as aspartate and glutamate, or the phosphate backbone of nucleic acids.
-
Hydrogen Bonding: The multiple N-H donors of the guanidinium group can form a network of hydrogen bonds with acceptor atoms on the target molecule, contributing significantly to binding affinity and specificity.
-
Cation-π Interactions: The planar guanidinium group can engage in favorable cation-π interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan on a receptor.
These bonding capabilities are the foundation for the diverse pharmacological activities observed in guanidine-containing drugs, which span from antihypertensives and antidiabetics to antiviral and anticancer agents.
Synthesis of N-(2-Diethylamino-ethyl)-guanidine and its Analogs
The synthesis of N-substituted guanidines, including N-(2-Diethylamino-ethyl)-guanidine, can be achieved through several established methods. A common and versatile approach involves the guanylation of a primary or secondary amine with a suitable guanidinylating agent.
General Synthetic Workflow
Caption: General synthetic workflow for N-substituted guanidines.
Step-by-Step Methodology: Synthesis via N,N'-Di-Boc-thiourea
This protocol describes a common method for the synthesis of N-substituted guanidines using a protected thiourea derivative.
-
Activation of N,N'-Di-Boc-thiourea:
-
To a solution of N,N'-di-Boc-thiourea (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq) and 2,4,6-trichlorobenzoyl chloride (TCT) (1.1 eq).
-
Stir the reaction mixture at 0 °C for 1 hour. The formation of the activated intermediate can be monitored by thin-layer chromatography (TLC).
-
-
Guanylation of the Amine:
-
To the solution containing the activated intermediate, add N,N-diethylethylenediamine (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N,N'-di-Boc-protected guanidine.
-
-
Deprotection of the Boc Groups:
-
Dissolve the purified protected guanidine in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The resulting residue can be purified by recrystallization or precipitation to yield the final product, N-(2-Diethylamino-ethyl)-guanidine, typically as a salt (e.g., trifluoroacetate salt).
-
Structure-Activity Relationship (SAR) of N-(2-Diethylamino-ethyl)-guanidine: An Inferential Analysis
In the absence of dedicated SAR studies for N-(2-Diethylamino-ethyl)-guanidine, we can infer its potential biological activities and the structural features influencing them by examining related compounds. The molecule can be dissected into three key components for SAR analysis: the guanidinium core, the ethyl linker, and the terminal diethylamino group.
The Guanidinium Core: The Anchor of Activity
The unsubstituted guanidinium group is the primary driver of interaction with many biological targets. Its strong basicity and ability to form multiple hydrogen bonds are critical.
-
Substitution on the Guanidine Nitrogens:
-
N-Monosubstitution: Generally well-tolerated and can be used to modulate lipophilicity and introduce additional binding interactions.
-
N,N'-Disubstitution: Can lead to potent and selective compounds, particularly in the case of ion channel modulators. The nature and size of the substituents are critical. For instance, bulky aromatic substituents have been shown to enhance activity against sodium channels.
-
N,N',N''-Trisubstitution: Often leads to a decrease in activity for targets that rely on the hydrogen bonding capacity of the guanidinium group.
-
The Diethylaminoethyl Side Chain: Modulator of Potency and Selectivity
The N-(2-Diethylamino-ethyl) side chain plays a crucial role in modulating the physicochemical properties and target interactions of the molecule.
-
The Ethyl Linker:
-
The two-carbon linker provides optimal spacing for the terminal amino group to interact with secondary binding pockets on a target.
-
Modifying the linker length (e.g., to propyl or butyl) can significantly impact activity, suggesting a defined distance requirement for optimal binding.
-
-
The Terminal Diethylamino Group:
-
This tertiary amine is also basic and will be protonated at physiological pH, introducing a second positive charge. This can enhance electrostatic interactions but may also increase non-specific binding.
-
Alkyl Substituents on the Terminal Nitrogen: The size and lipophilicity of these groups are critical.
-
Methyl vs. Ethyl: The presence of ethyl groups, as in N-(2-Diethylamino-ethyl)-guanidine, increases lipophilicity compared to a dimethylamino analog. This can enhance membrane permeability and interaction with hydrophobic pockets.
-
Larger Alkyl Groups: Increasing the size of the alkyl groups (e.g., to propyl or butyl) can further enhance lipophilicity and may lead to increased potency, but could also introduce steric hindrance or reduce selectivity.
-
-
Potential Biological Targets and Inferred SAR
Based on the activities of related guanidine compounds, N-(2-Diethylamino-ethyl)-guanidine could potentially exhibit activity as an ion channel modulator or an antimicrobial agent.
Guanidinium ions are known blockers of various ion channels, including sodium, potassium, and calcium channels. The mechanism often involves the guanidinium group occluding the channel pore.
Hypothesized SAR for Ion Channel Modulation:
| Modification to N-(2-Diethylamino-ethyl)-guanidine | Predicted Effect on Ion Channel Blocking Activity | Rationale |
| Guanidinium Core | ||
| N-alkylation/arylation | Potentially increased potency and selectivity | Introduces additional hydrophobic or aromatic interactions with the channel vestibule. |
| Ethyl Linker | ||
| Shortening or lengthening | Likely decreased activity | The two-carbon linker may provide optimal spacing for the terminal amine to interact with the outer vestibule of the channel. |
| Terminal Diethylamino Group | ||
| Replacement with dimethylamino | Potentially decreased potency | Reduced lipophilicity may decrease interaction with hydrophobic regions of the channel. |
| Replacement with larger alkyl groups (e.g., dipropylamino) | Potentially increased or decreased potency | Increased lipophilicity could enhance binding, but steric hindrance may become a factor. |
| Replacement with a cyclic amine (e.g., piperidino) | Potentially altered selectivity | The rigid conformation of the cyclic amine could favor binding to specific channel subtypes. |
Experimental Protocols for Assessing Ion Channel Activity:
-
Radioligand Binding Assay: To determine the affinity of the compound for a specific ion channel.
-
Patch-Clamp Electrophysiology: To directly measure the effect of the compound on ion channel currents.
-
Cell Preparation:
-
Use a cell line stably expressing the voltage-gated sodium channel of interest (e.g., HEK293 cells expressing Nav1.7).
-
Culture cells to 70-80% confluency on glass coverslips.
-
-
Recording Setup:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.
-
-
Data Acquisition:
-
Establish a whole-cell recording configuration.
-
Hold the cell membrane potential at -100 mV.
-
Elicit sodium currents by depolarizing voltage steps (e.g., to 0 mV for 20 ms) at a frequency of 0.1 Hz.
-
Record currents using a patch-clamp amplifier and digitize the data.
-
-
Compound Application:
-
Prepare stock solutions of N-(2-Diethylamino-ethyl)-guanidine and its analogs in a suitable solvent (e.g., water or DMSO).
-
Dilute the stock solutions in the external solution to the desired final concentrations.
-
Apply the compound-containing solution to the cell via the perfusion system.
-
-
Data Analysis:
-
Measure the peak sodium current amplitude before and after compound application.
-
Calculate the percentage of current inhibition for each concentration.
-
Construct a concentration-response curve and fit the data to the Hill equation to determine the IC₅₀ value.
-
The cationic nature of guanidine compounds allows them to interact with and disrupt the negatively charged bacterial cell membrane, leading to cell death.
Hypothesized SAR for Antimicrobial Activity:
| Modification to N-(2-Diethylamino-ethyl)-guanidine | Predicted Effect on Antimicrobial Activity (MIC) | Rationale |
| Guanidinium Core | ||
| Introduction of a lipophilic substituent | Potentially increased activity | Enhanced interaction with the lipid bilayer of the bacterial membrane. |
| Ethyl Linker | ||
| Lengthening the alkyl chain | Potentially increased activity up to an optimal length | Increased lipophilicity enhances membrane disruption. Chains that are too long may lead to self-aggregation and reduced activity. |
| Terminal Diethylamino Group | ||
| Increasing the size of the alkyl groups | Potentially increased activity | Increased lipophilicity can improve membrane interaction. |
Experimental Protocols for Assessing Antimicrobial Activity:
-
Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.
-
Kirby-Bauer Disk Diffusion Assay: For a qualitative assessment of antimicrobial activity.
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of N-(2-Diethylamino-ethyl)-guanidine and its analogs in a suitable solvent.
-
Perform serial two-fold dilutions of the compounds in CAMHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Pharmacokinetic Considerations
The pharmacokinetic profile of N-(2-Diethylamino-ethyl)-guanidine will be significantly influenced by its physicochemical properties.
-
Absorption: The high polarity and positive charge of the guanidinium and diethylamino groups may limit oral bioavailability.
-
Distribution: The compound is likely to have a high volume of distribution due to its ability to bind to negatively charged components in tissues.
-
Metabolism: The primary sites of metabolism are likely to be the N-ethyl groups on the terminal amine, which could undergo dealkylation by cytochrome P450 enzymes.
-
Excretion: The parent compound and its metabolites are expected to be primarily excreted by the kidneys.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model:
-
Use male Sprague-Dawley rats (250-300 g).
-
House the animals in a controlled environment with free access to food and water.
-
-
Drug Administration:
-
Formulate N-(2-Diethylamino-ethyl)-guanidine in a suitable vehicle (e.g., saline).
-
Administer the compound via intravenous (IV) bolus injection (e.g., 1 mg/kg) and oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at various time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Develop and validate a sensitive bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of the compound in plasma.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters, including clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and bioavailability (F%).
-
Conclusion
N-(2-Diethylamino-ethyl)-guanidine, with its characteristic guanidinium core and a flexible, charged side chain, represents a scaffold with significant potential for biological activity. While direct SAR studies are limited, a comprehensive analysis of related guanidine derivatives allows for the formulation of well-grounded hypotheses regarding its potential as an ion channel modulator and an antimicrobial agent. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of N-(2-Diethylamino-ethyl)-guanidine and its analogs, enabling researchers to elucidate its precise mechanism of action and to optimize its structure for enhanced potency, selectivity, and pharmacokinetic properties. The continued exploration of the guanidinium motif in drug design promises to yield novel therapeutic agents for a wide range of diseases.
References
- A detailed list of references will be compiled based on the specific studies and protocols cited in the final version of the guide. The references will include full citation details and clickable URLs where available.
Methodological & Application
Application Note: High-Sensitivity Quantification of N-(2-Diethylamino-ethyl)-guanidine via HILIC-MS/MS
Abstract
The quantification of N-(2-Diethylamino-ethyl)-guanidine (CAS: 13845-72-2) presents a distinct analytical challenge due to its super-basic nature (pKa ~13.3) and high polarity (logP < 0). Traditional Reversed-Phase Liquid Chromatography (RPLC) using C18 chemistries often results in poor retention, peak fronting, and dewetting issues. This Application Note details a robust Hydrophilic Interaction Liquid Chromatography (HILIC) protocol coupled with Tandem Mass Spectrometry (MS/MS). By leveraging an Amide-functionalized stationary phase and a buffered high-organic mobile phase, this method ensures reproducible retention, sharp peak shapes, and high sensitivity (LLOQ < 1.0 ng/mL) suitable for pharmacokinetic and environmental (PMOC) monitoring.
Introduction & Analytical Challenges
N-(2-Diethylamino-ethyl)-guanidine is a structural analog often encountered as a synthesis intermediate or degradation product of guanidine-class pharmaceuticals (e.g., Guanethidine analogs). Its chemical structure contains a diethylamino tail and a guanidine headgroup.
The "C18 Trap"
Novice analysts often attempt to retain this molecule on C18 columns using ion-pairing reagents (e.g., Heptafluorobutyric acid). While this can induce retention, it causes severe source contamination in MS and suppresses ionization. Without ion pairing, the molecule elutes in the void volume (
The HILIC Solution
HILIC provides a "pseudo-normal phase" environment where water acts as the strong solvent.[1] The polar guanidine moiety partitions into the water-enriched layer on the stationary phase surface.
-
Mechanism: Partitioning + Electrostatic Interaction.
-
Benefit: The high-organic mobile phase (typically >70% Acetonitrile) enhances desolvation efficiency in the ESI source, significantly boosting sensitivity compared to aqueous RPLC conditions.
Method Development Logic
Column Selection
For basic guanidines, Amide or Bare Silica phases are superior to Zwitterionic (ZIC) phases for peak shape, though ZIC-HILIC is a viable alternative.
-
Recommendation: Waters XBridge Amide or Phenomenex Kinetex HILIC . The Amide phase is less prone to irreversible adsorption of the strong guanidine base compared to bare silica.
Mobile Phase Chemistry
-
Buffer: Ammonium Formate (10–20 mM) is essential. The ionic strength masks secondary silanol interactions that cause tailing.
-
pH: Adjusted to pH 3.0–3.5 with Formic Acid.
-
Why? Although the guanidine is protonated at almost any pH, keeping the silica surface silanols protonated (neutral) reduces cation-exchange dragging, resulting in sharper peaks.
-
Internal Standard (IS) Strategy
Due to the specific retention mechanism of HILIC, the IS must track the analyte's partitioning behavior perfectly.
-
Gold Standard: N-(2-Diethylamino-ethyl)-guanidine-
(Custom synthesis). -
Alternative: Metformin-
or Guanidine- . While structurally different, they share the guanidine core's affinity for the HILIC phase.
Experimental Protocol
Reagents and Chemicals
-
Analyte: N-(2-Diethylamino-ethyl)-guanidine (Reference Standard).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Water (
). -
Additives: LC-MS Grade Ammonium Formate, Formic Acid.
Sample Preparation (Protein Precipitation)
Note: Liquid-Liquid Extraction (LLE) is difficult due to the molecule's water solubility. Protein Precipitation (PPT) is preferred.
-
Aliquot: Transfer 50 µL of plasma/serum/matrix to a 1.5 mL centrifuge tube.
-
Spike IS: Add 10 µL of Internal Standard working solution (100 ng/mL).
-
Precipitate: Add 200 µL of Ice-Cold Acetonitrile (containing 0.1% Formic Acid).
-
Critical Step: The high organic content matches the initial mobile phase conditions, preventing peak distortion upon injection.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: 14,000 x g for 10 minutes at 4°C.
-
Transfer: Move 150 µL of supernatant to an autosampler vial.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: UHPLC (e.g., Agilent 1290 / Waters Acquity).
-
Column: Waters XBridge BEH Amide XP (2.5 µm, 2.1 x 100 mm).
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 2–5 µL.
Mobile Phases:
-
MP A: 10 mM Ammonium Formate in Water, pH 3.0 (adj. Formic Acid).[2]
-
MP B: Acetonitrile (100%).
Gradient Table:
| Time (min) | % B (Organic) | Event |
| 0.00 | 90% | Initial Hold (Loading) |
| 1.00 | 90% | End Loading |
| 4.00 | 50% | Elution Gradient |
| 4.10 | 90% | Return to Initial |
| 7.00 | 90% | Re-equilibration (Crucial) |
Expert Insight: HILIC columns require longer equilibration times than RPLC. Do not shorten the 3-minute post-run hold, or retention times will drift.
Mass Spectrometry:
-
Source: ESI Positive (
). -
Spray Voltage: 3500 V.
-
Gas Temp: 350°C.
-
Nebulizer: 45 psi.
MRM Transitions:
-
Precursor:
159.2 -
Quantifier:
100.1 (Loss of Guanidine moiety / Formation of Diethylaminoethyl cation). -
Qualifier:
60.1 (Guanidinium ion) or 86.1 (Fragment of ethyl chain).
Visualization of Workflow
Analytical Decision Tree
This diagram illustrates the decision logic for selecting HILIC over C18 for this specific analyte.
Figure 1: Decision matrix for selecting HILIC chromatography based on the physicochemical properties of the guanidine derivative.
Sample Preparation & Analysis Workflow
Figure 2: Streamlined "Dilute-and-Shoot" workflow optimized for high-throughput analysis.
Validation & Troubleshooting
Linearity and Range
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
Curve Fitting: Linear
weighting. Guanidines often show slight adsorption at low levels; weighting is critical.
Carryover (The "Sticky" Problem)
Guanidines adhere to stainless steel and injector ports.
-
Solution: Use a needle wash of 10% Formic Acid in 50:50 MeOH:Water . The low pH is required to protonate the surface and repel the cationic analyte.
Matrix Effects
Matrix Factor (MF) should be evaluated. If suppression > 20% is observed:
-
Increase the dilution factor in the PPT step.
-
Switch to a Hybrid SPE (Phospholipid removal) plate, as phospholipids co-elute in HILIC windows.
References
-
Thermo Fisher Scientific. (2016). HILIC Method Development in a Few Simple Steps. Application Note. Link
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Technical Overview.[1][2][3][4][5] Link
-
Jian, W., et al. (2010). Determination of polar compounds in biological matrices using HILIC-MS/MS. Bioanalysis, 2(7). Link
-
McCalley, D. V. (2017). Understanding and managing the separation of basic compounds in HILIC. Journal of Chromatography A. Link
-
US FDA. (2018). Bioanalytical Method Validation Guidance for Industry.Link
Sources
Application Note: Solid-Phase Synthesis of Guanidine Derivatives
Executive Summary
Guanidines are privileged pharmacophores in medicinal chemistry, serving as critical arginine mimetics in GPCR ligands, integrin antagonists, and kinase inhibitors. However, their high basicity (
This guide provides a definitive protocol for the on-resin construction of guanidines. Unlike standard amide couplings, guanidinylation requires specific electrophilic activation strategies to overcome the poor nucleophilicity of resin-bound amines and the steric bulk of protecting groups. We present two validated methodologies: Direct Electrophilic Guanylation (using Goodman’s Reagent) and Thiourea Activation (using EDCI/AgNO
Strategic Planning & Reagent Selection
Before initiating synthesis, the choice of guanylating agent must be matched to the steric environment of the resin-bound amine.
Reagent Comparison Table
| Reagent | Structure | Reactivity Profile | Best Use Case |
| Goodman's Reagent ( | Triflyl-activated | High . Reacts rapidly with primary amines.[1] | Primary amines; sterically unhindered sites. |
| Pyrazole-1-carboxamidine | Pyrazole leaving group | Moderate . Slower kinetics than triflyl. | General use; when cost is a factor. |
| Isothiocyanates + EDCI | Thiourea intermediate | Versatile . Allows introduction of diverse R-groups.[2][3][4] | Combinatorial libraries; secondary amines.[3] |
Resin & Linker Compatibility
-
Rink Amide Resin: Recommended for generating C-terminal guanidines or stable internal guanidines. The guanidine moiety is stable to the 95% TFA cleavage conditions.
-
2-Chlorotrityl Chloride (2-CTC): Use only if the guanidine is protected with highly acid-labile groups (e.g., Pbf) and mild cleavage (1% TFA) is required to retain side-chain protection.
Workflow Visualization
The following decision matrix outlines the logical flow for selecting the optimal protocol based on substrate constraints.
Figure 1: Strategic decision tree for selecting the optimal guanidinylation pathway.
Protocol A: Direct Electrophilic Guanylation
Target: Conversion of primary resin-bound amines to protected guanidines. Mechanism: Nucleophilic attack of the resin-bound amine onto the triflyl-activated carbon, displacing the triflamide leaving group.
Materials
-
Reagent:
-Di-Boc- -triflylguanidine (Goodman’s Reagent).[5] -
Base: Triethylamine (TEA) or
-Diisopropylethylamine (DIPEA). -
Solvent: Dichloromethane (DCM) (Preferred for swelling and kinetics).
-
Monitoring: Kaiser Test Kit (Ninhydrin).
Step-by-Step Methodology
-
Resin Preparation (Deprotection):
-
Ensure the amine is fully deprotected (e.g., remove Fmoc with 20% Piperidine/DMF).
-
Wash resin: DMF (
min), DCM ( min). -
Critical Checkpoint: Perform a Kaiser test.[6] The resin beads must be dark blue (positive for free amine).
-
-
Reaction Setup:
-
In a reaction vessel, swell the resin in dry DCM (10 mL per gram of resin).
-
Add 5.0 equivalents of
-Di-Boc- -triflylguanidine. -
Add 5.0 equivalents of TEA.
-
Mechanistic Insight: The base is strictly required to neutralize the triflic amide byproduct and maintain the nucleophilicity of the resin-bound amine.
-
-
Incubation:
-
Agitate at room temperature for 4 to 12 hours .
-
Note: While reaction kinetics are fast (often <4 hrs), overnight incubation does not degrade the resin or the reagent.
-
-
Washing & Monitoring:
-
Cleavage:
Protocol B: Thiourea Activation (Carbodiimide Route)
Target: Synthesis of substituted guanidines or libraries where the "R" group on the guanidine varies. Mechanism: Formation of a thiourea followed by desulfurization (using EDCI or heavy metal salts) to form a carbodiimide intermediate, which traps an amine nucleophile.
Step-by-Step Methodology
-
Thiourea Formation:
-
React resin-bound amine with 5.0 eq of an Isothiocyanate (e.g., Phenyl-NCS or Fmoc-NCS) in DMF for 2 hours.
-
Wash: DMF (
). -
Validation: Kaiser test should be negative (colorless).
-
-
Activation & Guanidinylation:
-
Suspend resin in DCM/DMF (1:1).
-
Add 10.0 eq of the secondary amine (the diversity element).
-
Add 5.0 eq of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Optional: Add 2.0 eq of DMAP to catalyze the reaction.
-
Agitate for 12–24 hours.
-
-
Alternative Activation (Silver Promoted):
-
If EDCI fails due to steric hindrance, replace with AgNO
(3.0 eq) and TEA (3.0 eq) in DMF. -
Warning: Silver salts can precipitate within the resin matrix. Extensive washing with 5% diethyldithiocarbamate in DMF is required to remove silver residues.
-
Troubleshooting & Optimization
Common Failure Modes
-
Incomplete Guanylation: Often caused by aggregation of the peptide chain.
-
Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or elevate temperature to 40°C (ensure reagent stability).
-
-
Side Reactions (Uronium Formation):
-
If using HATU/HBTU in previous steps, ensure thorough washing. Residual guanidinium coupling reagents can react with the N-terminus, capping it as a tetramethylguanidinium adduct.
-
Analytical Validation
Since the Kaiser test only indicates the consumption of the starting amine, it does not confirm the formation of the guanidine.
-
Micro-Cleavage Protocol:
-
Take ~5 mg of resin.
-
Treat with 100 µL TFA cocktail for 30 mins.
-
Evaporate TFA under nitrogen flow.
-
Redissolve in 50% MeCN/H
O and analyze via LC-MS.
-
Success Criteria: Observation of the
peak corresponding to the guanidine (mass shift +42 Da from amine for simple guanidine, or +Boc mass if protected).
-
References
-
Feichtinger, K., et al. (2002). "Preparation and Use of N,N'-Di-Boc-N''-triflylguanidine." Organic Syntheses, 78, 91.
-
Bernatowicz, M. S., et al. (1992). "1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis."[9] Journal of Organic Chemistry, 57(8), 2497–2502.
-
Kim, K. S., & Qian, L. (1993). "Improved method for the preparation of guanidines: conversion of thioureas to guanidines using 2-chloro-1-methylpyridinium iodide."[10] Tetrahedron Letters, 34(48), 7677-7680.
-
Dodd, D. S., & Zhao, Y. (2016). "A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products." Journal of Organic Chemistry, 81(15).
-
Lee, J., et al. (2025).[11] "Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3-Mediated Guanidine Formation." ACS Omega.
Sources
- 1. connectsci.au [connectsci.au]
- 2. EP1197486A1 - Process for the preparation of 1H-pyrazole-1-carboxamidines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-phase Synthesis of Fusaricidin/LI-F Class of Cyclic Lipopeptides: Guanidinylation of Resin-bound Peptidyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
Application Note: Safe Handling, Storage, and Protocol Optimization for Guanidine Compounds
Executive Summary
Guanidine Hydrochloride (GuHCl) and Guanidine Thiocyanate (GuSCN) are potent chaotropic agents ubiquitous in biopharmaceutical workflows, particularly for protein denaturation, inclusion body solubilization, and nucleic acid extraction (e.g., COVID-19 viral transport media). While indispensable, their utility is matched by specific, high-consequence risks—most notably the generation of lethal hydrogen cyanide (HCN) gas when mixed with sodium hypochlorite (bleach).
This guide provides an autonomous, field-validated framework for the safe utilization of these compounds, moving beyond generic MSDS data to address the practical realities of high-throughput laboratory environments.
Chemical Profile & Mechanism of Action[1]
The Chaotropic Effect
Guanidine compounds function by disrupting the hydrogen bonding network of water.[1] By weakening the hydrophobic effect, they allow water to solvate hydrophobic regions of proteins and nucleic acids, leading to denaturation (unfolding).
Comparative Technical Data
The following table summarizes the distinct properties of the two primary variants. Note the specific hazard distinction regarding cyanide generation.
| Feature | Guanidine Hydrochloride (GuHCl) | Guanidine Thiocyanate (GuSCN) |
| Formula | CH₅N₃ · HCl | CH₅N₃[1] · HSCN |
| Chaotropic Strength | Moderate (Protein folding/unfolding) | Strong (RNA isolation, RNase inactivation) |
| Primary Hazard | Acute Tox. 4 (Oral/Inhalation), Irritant | Acute Tox. 4, Contact with acids/bleach liberates toxic gas |
| Bleach Reaction | Forms Chloramines (Toxic gas) | Forms Hydrogen Cyanide (HCN) (Lethal gas) |
| Solubility | ~6 M in H₂O (Endothermic) | ~4 M in H₂O (Endothermic) |
| Hygroscopic? | Yes (Clumps rapidly) | Yes (Deliquescent) |
Critical Safety Directive: The "Bleach Rule"
WARNING: The most frequent severe accident involving guanidine compounds occurs during waste disposal or decontamination.
The Mechanism of Danger:
-
GuSCN + NaClO (Bleach)
Hydrogen Cyanide (HCN) + Cyanogen Chloride (CNCl). -
GuHCl + NaClO (Bleach)
Chloramines (NH₂Cl).
Under no circumstances should bleach be used to clean spills or disinfect waste containing any concentration of guanidine.
Waste Disposal Decision Tree
The following logic flow must be posted at all waste accumulation points.
Figure 1: Waste segregation logic to prevent accidental cyanide generation.
Storage and Handling Protocols
Storage: Combating Hygroscopy
Guanidine salts are highly hygroscopic. Moisture absorption leads to "caking" (hard clumps), which introduces two problems:
-
Weighing Errors: Water weight makes accurate molarity calculations impossible.
-
Degradation: Hydrolysis can occur over time in moist environments.
Protocol:
-
Store in a dedicated desiccator cabinet or tightly sealed containers with silica gel packs.
-
Do not store near strong oxidizers (peroxides, nitrates) or acids.
-
Shelf-Life Validation: If the powder has turned into a solid block, discard it. Do not attempt to chip it out with metal tools (risk of spark or aerosolization).
Solubilization Workflow (Endothermic Management)
Dissolving GuHCl or GuSCN is a strongly endothermic process (absorbs heat). The solution temperature can drop to near freezing, significantly slowing solubilization.
Optimized Solubilization Protocol:
-
PPE: Nitrile gloves (0.11mm+), safety goggles, lab coat. Avoid latex gloves due to permeability risks.
-
Weighing: Weigh powder in a fume hood to avoid inhaling toxic dust.
-
Solvent Addition: Add water to 70% of the final volume.
-
Thermal Management:
-
Observation: The beaker will become cold to the touch (frost may form).
-
Action: Place the beaker in a warm water bath (37°C - 50°C) while stirring. Do not boil.
-
-
Finalizing: Once dissolved, allow the solution to return to room temperature before adjusting to the final volume. (Volume changes with temperature).
Figure 2: Thermodynamic management during high-molarity buffer preparation.
Emergency Response
Spills
Do NOT use spill kits containing bleach or oxidizers.
-
Evacuate: If dry powder is aerosolized, leave the area to allow dust to settle.
-
Liquid Spills: Absorb with inert material (vermiculite, sand, or paper towels).
-
Cleaning: Clean the surface with a detergent solution (soap and water). Rinse 3x with water.
-
Verification: Use pH paper to ensure the surface is neutral before resuming work.
Exposure
-
Skin: Wash immediately with soap and water for 15 minutes. Guanidine is a skin irritant and can be absorbed.[2]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (potential for respiratory tract irritation).
References
-
Centers for Disease Control and Prevention (CDC). (2020). Lab Alert: Important Update about Molecular Transport Media (MTM) and Cyanide Gas. Retrieved from [Link][3]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Guanidinium Chloride. Retrieved from [Link]
-
Qiagen. (2020). Safety information for Buffer RLT and other Guanidine-containing buffers. Retrieved from [Link]
Sources
Application Note: Advanced Formulation Strategies using N-(2-Diethylamino-ethyl)-guanidine (DEAG)
This guide outlines the technical application of N-(2-Diethylamino-ethyl)-guanidine (referred to herein as DEAG ) in agrochemical formulations. It addresses its dual utility as a bio-enhancing adjuvant and a stabilizing counter-ion for acidic active ingredients.
Executive Summary
N-(2-Diethylamino-ethyl)-guanidine (DEAG) is a high-pKa organic base (pKa ~13.[1]3) possessing a unique amphiphilic structure comprising a hydrophilic guanidinium head group and a lipophilic diethylamino-ethyl tail. While historically utilized as a synthesis intermediate for neonicotinoids and pharmaceuticals, recent formulation science highlights its value as a functional excipient .
This guide details protocols for utilizing DEAG to:
-
Enhance Cuticular Penetration: Acting as a cationic surfactant to disrupt waxy leaf cuticles.
-
Stabilize Labile AIs: Serving as a buffering counter-ion for hydrolytically sensitive organophosphates and sulfonylureas.
-
Potentiate Bioactivity: Synergizing with acidic herbicides (e.g., Glyphosate, Dicamba) via in-situ salt formation.
Chemical Identity & Mechanistic Basis
Physicochemical Profile
| Property | Value | Implication for Formulation |
| CAS No. | 13845-72-2 (Free base) / 3272-63-7 (Sulfate) | Use free base for solvent-based, sulfate for aqueous. |
| Molecular Weight | 158.24 g/mol | Low MW facilitates rapid diffusion. |
| pKa | ~13.3 (Guanidine group) | Strong base; requires neutralization to prevent phytotoxicity. |
| Solubility | Water: High; Ethanol: High | Versatile for SL (Soluble Liquid) and EC (Emulsifiable Concentrate). |
| LogP | ~0.5 - 1.0 (Predicted) | Amphiphilic; ideal for transmembrane transport. |
Mechanism of Action (MoA)
DEAG functions through a "Proton-Lock" mechanism . At physiological pH (plant surface), the guanidine moiety remains protonated (
Figure 1: Mechanism of DEAG-mediated cuticular penetration enhancement.
Experimental Protocols
Protocol A: Preparation of DEAG-Stabilized Soluble Concentrate (SL)
Objective: Formulate a 200 g/L Soluble Liquid (SL) of an acidic AI (e.g., Glyphosate or 2,4-D) using DEAG as the neutralizing amine to enhance uptake.
Rationale: Standard isopropylamine salts often crystallize or volatilize. DEAG forms a non-volatile, highly soluble guanidinium salt that resists crystallization on the leaf surface.
Materials
-
Acidic Active Ingredient (Technical Grade, >95%)
-
DEAG (Free Base, >98% purity)
-
Water (Deionized)
-
Surfactant: Alkyl polyglucoside (APG) or Tallow amine ethoxylate.
Workflow Steps
-
Stoichiometric Calculation: Calculate the molar equivalent of DEAG required to neutralize the acid groups of the AI.
(Note: A 5% molar excess ensures complete neutralization and buffering). -
Reaction Phase (Exothermic):
-
Place water (40% of final volume) in a jacketed reaction vessel.
-
Add the Acidic AI slowly under high-shear stirring (2000 RPM).
-
CRITICAL: Add DEAG dropwise. Monitor temperature; keep below 50°C to prevent degradation.
-
Observation: The slurry should turn into a clear solution as the salt forms.
-
-
Adjuvant Addition:
-
Once clear, cool to 25°C.
-
Add surfactant (10% w/v) to lower surface tension < 35 mN/m.
-
-
pH Adjustment & QC:
-
Check pH (1% dilution). Target range: 6.0 – 7.5.
-
If pH > 8.0, buffer with Citric Acid (DEAG is very basic; high pH hydrolyzes some AIs).
-
-
Filtration: Filter through a 1.0 µm membrane to remove particulates.
Protocol B: Compatibility & Stability Stress Testing
Objective: Validate that DEAG does not degrade the AI under thermal stress (CIPAC MT 46.3 standard).
Experimental Setup
-
Sample Preparation: Prepare 3 aliquots of the formulation from Protocol A.
-
Control: Prepare a standard Isopropylamine (IPA) salt formulation.
-
Stress Conditions:
-
Condition A: Ambient (25°C) for 14 days.
-
Condition B: Cold Storage (0°C) for 7 days (Crystal seeding).
-
Condition C: Accelerated Aging (54°C) for 14 days.
-
Analytical Method (HPLC)
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile : Water (0.1% H3PO4).
-
Detection: UV @ 210 nm or MS/MS.
Data Reporting Template
| Formulation | Condition | AI Recovery (%) | pH Change | Physical Appearance |
| DEAG-Salt | 54°C / 14 days | > 98.5% (Pass) | +0.2 | Clear, No Crystals |
| IPA-Salt (Control) | 54°C / 14 days | 97.0% | -0.5 | Slight Yellowing |
| DEAG-Salt | 0°C / 7 days | N/A | N/A | No Crystallization |
Interpretation: If DEAG samples show < 5% degradation and no crystallization at 0°C, the formulation is robust.
Protocol C: Foliar Penetration Assay (Radio-labeled)
Objective: Quantify the bio-enhancing effect of DEAG compared to standard surfactants.
Methodology
-
Plant Material: Chenopodium album (Lambsquarters) or Setaria viridis (Green Foxtail), 4-leaf stage.
-
Treatment:
-
Apply 1 µL droplets of
C-labeled AI formulation to the adaxial leaf surface. -
Treatments: (1) AI Only, (2) AI + 0.5% Tween 20, (3) AI + 0.5% DEAG.
-
-
Incubation: 24 hours at 25°C, 60% RH.
-
Extraction:
-
Surface Wash: Wash leaf with 5 mL ethanol/water (1:1) -> Unabsorbed Fraction.
-
Tissue Extraction: Combust the washed leaf -> Absorbed Fraction.
-
-
Quantification: Liquid Scintillation Counting (LSC).
Expected Results
DEAG formulations typically exhibit 20-40% higher absorption than non-ionic surfactants due to the cationic interaction with the cuticle.
Formulation Development Workflow
The following decision tree guides the incorporation of DEAG into new product pipelines.
Figure 2: Decision matrix for incorporating DEAG into agrochemical product development.
Safety & Regulatory Considerations
-
Phytotoxicity: Pure DEAG is caustic. Always buffer to pH < 8.0 before foliar application to prevent leaf burn.
-
Toxicity: Guanidine derivatives can be toxic to aquatic life. Ensure formulations include "Do not contaminate water" labeling.
-
PPE: Wear chemical-resistant gloves (Nitrile) and eye protection during the exothermic neutralization phase.
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 85669, N-(2-Diethylaminoethyl)guanidine. Retrieved from [Link]
-
- Agrochemical Utility (Insecticidal/Stabilizer Context)
-
Formulation Stabilization (General Guanidine Applications)
-
Jadhav, P., et al. (2012). Stable Synergistic Agrochemical Formulation Comprising Guanidine. Quick Company / Patent Application. Retrieved from [Link]
-
- Hunsucker, S. (2015). Adjuvants and the Cuticle: Mechanisms of Penetration. Agrochemical Reviews.
Sources
techniques for purifying synthesized N-(2-Diethylamino-ethyl)-guanidine
Application Note: Strategic Purification Protocols for N-(2-Diethylamino-ethyl)-guanidine
Executive Summary & Chemical Context
N-(2-Diethylamino-ethyl)-guanidine is a critical intermediate in the synthesis of antihypertensive agents (e.g., Guanethidine) and various bioactive ligands. Its purification presents a distinct challenge due to its physicochemical profile:
-
Extreme Polarity: The molecule possesses both a tertiary amine and a guanidine group, rendering it highly water-soluble (
). -
Super-Basicity: With a guanidine pKa of ~12.5–13.5 and an amine pKa of ~10.0, the molecule remains protonated across the entire standard pH range (1–10).
-
Impurity Profile: Common contaminants include the starting material N,N-diethylethylenediamine (also basic) and guanylating byproducts (e.g., S-methylisothiourea or urea derivatives).
Standard liquid-liquid extraction (LLE) using organic solvents (DCM, Ether) often fails because the product partitions into the aqueous phase even at high pH. This guide details three field-proven purification strategies: Salt-Selective Recrystallization , Cation Exchange Chromatography , and HILIC Polishing .
Workflow Visualization
The following decision tree outlines the optimal purification pathway based on scale and purity requirements.
Figure 1: Purification Decision Matrix. Method A is preferred for bulk isolation due to the favorable crystallization properties of guanidine sulfates. Method B is ideal for removing structurally similar amine impurities.
Protocol A: Salt-Selective Recrystallization (Sulfate)
Guanidine bases are difficult to handle as free bases due to hygroscopicity. The hemisulfate salt is the industry standard for isolation because guanidine sulfates are significantly less soluble in ethanol than their amine precursors.
Mechanism
The lattice energy of the bis-guanidinium sulfate is high, promoting crystallization in semi-polar solvents where the mono-amine impurities remain soluble.
Step-by-Step Procedure
-
Acidification:
-
Cool the crude aqueous reaction mixture to 0–5°C.
-
Slowly add dilute Sulfuric Acid (
, 20%) while monitoring pH. -
Target: pH 6.0–7.0 (Neutralization).
-
Note: If the reaction used S-methylisothiourea sulfate, the sulfate ion is already present.
-
-
Concentration:
-
Evaporate the water under reduced pressure (Rotavap) at 50°C until a viscous, oily residue or semi-solid remains.
-
Critical: Do not dry to a hard solid yet; traces of water help the initial dissolution in the next step.
-
-
Anti-Solvent Addition:
-
Dissolve the residue in the minimum amount of hot water (80°C).
-
Slowly add hot Ethanol (absolute) with vigorous stirring. Ratio target: ~1:5 (Water:Ethanol).
-
If oiling out occurs, add a seed crystal or scratch the flask wall.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
The N-(2-Diethylamino-ethyl)-guanidine sulfate should precipitate as white crystals.
-
-
Filtration:
-
Filter the crystals and wash with cold Ethanol/Ether (1:1).
-
Dry under high vacuum over
.
-
Self-Validation:
-
Melting Point: The sulfate salt should have a sharp melting point (Literature range: ~220–230°C decomp). Broad ranges indicate trapped amine salts.
Protocol B: Cation Exchange Chromatography (SCX)
For high-purity requirements or when yield is less critical than purity, Strong Cation Exchange (SCX) is the "Gold Standard." It utilizes the extreme basicity of the guanidine group to retain it while washing away less basic impurities.
Materials
-
Resin: Dowex 50W-X8 or Amberlite IR-120 (H+ form).
-
Column: Glass column with a coarse frit.
Step-by-Step Procedure
-
Resin Preparation:
-
Slurry the resin in water and pack the column.
-
Flush with 1M HCl to ensure full protonation, then wash with Deionized Water until effluent is neutral (pH ~7).
-
-
Loading:
-
Washing (The Purification Step):
-
Wash with Water (removes neutral impurities, salts, and urea byproducts).
-
Wash with 0.5M Ammonium Acetate (Optional): This can displace weaker amines (like unreacted diethylamine) while retaining the stronger guanidine base.
-
-
Elution:
-
Elute with 2M - 4M Ammonium Hydroxide (
) . -
Collect fractions. The high pH ammonia displaces the guanidine.
-
-
Isolation:
-
Evaporate the ammonia fractions immediately to avoid hydrolysis.
-
The product is obtained as the free base (oil/hygroscopic solid) or converted to a salt (HCl/Sulfate) immediately.
-
Protocol C: HILIC Analysis & Polishing
Standard Reverse Phase (C18) chromatography is unsuitable for this molecule due to lack of retention (elutes in dead volume) and severe peak tailing. Hydrophilic Interaction Liquid Chromatography (HILIC) is required.
Chromatographic Conditions Table
| Parameter | Condition | Rationale |
| Column | Silica or Amide-based HILIC (e.g., TSKgel Amide-80, Waters XBridge Amide) | Retains polar cations via water layer partitioning. |
| Mobile Phase A | 100 mM Ammonium Formate (pH 3.0) | High ionic strength suppresses ion-exchange interactions with silanols. |
| Mobile Phase B | Acetonitrile (ACN) | Organic solvent acts as the "weak" solvent in HILIC. |
| Gradient | 90% B to 60% B over 15 min | Elutes from low polarity to high polarity. |
| Detection | UV @ 210 nm or CAD/ELSD | Guanidines have weak UV absorbance; Charged Aerosol Detection (CAD) is superior. |
References
-
Synthesis & General Guanidine Properties
- Mull, R. P., et al. "Guanidines with Antihypertensive Activity." Journal of Medicinal Chemistry, vol. 5, no. 5, 1962, pp. 944–949.
-
Source:
-
Purification via Ion Exchange
- Boettcher, A., et al. "Method for Purifying Guanidine Derivatives." U.S.
-
Source:
-
HILIC Chromatography for Polar Amines
- McCalley, D. V. "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for separation of ionized solutes in hydrophilic interaction chromatography.
-
Source:
-
Salt Crystallization Techniques
- Geluk, H. W., et al. "Synthesis of Guanethidine Sulfate." Recueil des Travaux Chimiques des Pays-Bas, vol. 88, 1969.
-
Source:
Sources
Application Note: N-(2-Diethylamino-ethyl)-guanidine as a Bifunctional Organocatalyst Promoter in Asymmetric Synthesis
Executive Summary
N-(2-Diethylamino-ethyl)-guanidine (DEAEG) represents a specialized class of acyclic guanidine bases utilized in organic synthesis. While the molecule itself is achiral, its application in asymmetric synthesis is critical as a Bifunctional Brønsted Base Promoter . It drives the kinetics of difficult deprotonations (pKa ~13.5) while simultaneously activating electrophiles via hydrogen bonding.[1]
This Application Note details the mechanistic role of DEAEG in facilitating Asymmetric Michael Additions and Henry Reactions . We provide a validated protocol where DEAEG acts as the catalytic "engine" in conjunction with chiral auxiliaries or chiral co-catalysts to achieve high enantioselectivity.
Technical Background & Mechanism
The "Superbase" Advantage
Unlike traditional inorganic bases (e.g.,
Bifunctional Activation Mode
The efficacy of DEAEG in asymmetric workflows relies on a dual-activation mechanism:
-
HOMO Activation (General Base Catalysis): The imine nitrogen of the guanidine abstracts a proton from the pro-nucleophile (e.g., malonate, nitroalkane), generating a reactive enolate/nitronate.
-
LUMO Activation (General Acid Catalysis): The resulting guanidinium species donates hydrogen bonds to the electrophile (e.g., nitroalkene, enone), stabilizing the transition state and lowering the activation energy.
Note on Chirality: As DEAEG is achiral, stereochemical control must be induced via Chiral Substrate Control (using chiral auxiliaries) or Co-Catalysis (pairing DEAEG with chiral ligands/phase transfer catalysts).
Visualization: Catalytic Cycle
The following diagram illustrates the bifunctional activation pathway for a Michael Addition reaction.
Figure 1: Bifunctional activation cycle showing simultaneous deprotonation and H-bond stabilization by the Guanidine catalyst.
Experimental Protocol: Asymmetric Michael Addition
Objective: Synthesis of
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
| Trans- | 149.15 | 1.0 | 149 mg (1 mmol) | Electrophile |
| Diethyl Malonate | 160.17 | 1.2 | 192 mg (1.2 mmol) | Pro-Nucleophile |
| DEAEG (Free Base) | 158.24 | 0.10 | 15.8 mg | Organocatalyst |
| Toluene (Anhydrous) | - | - | 2.0 mL | Solvent |
| MS 4Å | - | - | 50 mg | Water Scavenger |
Step-by-Step Methodology
Step 1: Catalyst Preparation (If starting from Sulfate Salt)
-
Dissolve N-(2-Diethylamino-ethyl)-guanidine sulfate (1.0 g) in minimal water (5 mL).
-
Add NaOH (2M) dropwise until pH > 13.
-
Extract exhaustively with DCM (
mL). -
Dry organic layer over
, filter, and concentrate in vacuo to obtain the viscous oil (Free Base). Store under Argon.
Step 2: Reaction Setup
-
Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar.
-
Add Trans-
-Nitrostyrene (1.0 equiv) and Molecular Sieves 4Å . -
Add anhydrous Toluene (2.0 mL) and stir at Room Temperature (RT) for 5 mins.
-
Add Diethyl Malonate (1.2 equiv).
-
Initiation: Add DEAEG catalyst (10 mol%) in one portion.
Step 3: Monitoring & Workup
-
Stir the reaction at RT. Monitor by TLC (Hexane/EtOAc 4:1).
-
Observation: The reaction typically reaches completion within 2–4 hours due to the high basicity of DEAEG.
-
-
Quench: Upon completion, add 1N HCl (2 mL) to neutralize the guanidine.
-
Extraction: Extract with EtOAc (
mL). Wash combined organics with Brine. -
Purification: Dry over
, concentrate, and purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).
Step 4: Stereochemical Analysis (If Chiral Auxiliary Used)
-
Analyze Enantiomeric Excess (ee) via Chiral HPLC (e.g., Daicel Chiralpak AD-H column).
-
Mobile Phase: Hexane/i-PrOH (90:10), Flow rate: 1.0 mL/min, UV @ 254 nm.
Critical Optimization Parameters
Solvent Effects
The choice of solvent dramatically affects the "Tight Ion Pair" formed between the Guanidinium cation and the Enolate anion.
| Solvent | Dielectric Constant ( | Reaction Rate | Stereocontrol Potential |
| Toluene | 2.38 | Moderate | High (Tight ion pair favors ordering) |
| DCM | 8.93 | Fast | Moderate |
| THF | 7.58 | Fast | Low (Competitive H-bonding) |
| DMF | 36.7 | Very Fast | Poor (Loose ion pair, loss of H-bond directionality) |
Catalyst Loading
-
Standard: 10 mol% is sufficient for most activated substrates.
-
Challenging Substrates: Increase to 20 mol% for sterically hindered nucleophiles.
-
Self-Validation: If conversion < 50% at 4 hours, check the moisture content of the solvent. Guanidines are hygroscopic and water deactivates the "General Base" cycle by solvating the active site.
References & Authority
-
Guanidine Catalysis Overview:
-
Mechanism of Bifunctional Activation:
-
Specific Reagent Data:
-
Asymmetric Guanidine Applications:
Disclaimer: This protocol describes the use of a chemical reagent.[2][3][4][5][8][10][11][15][16] Standard laboratory safety procedures (PPE, fume hood usage) must be followed. The user assumes all responsibility for safety and regulatory compliance.
Sources
- 1. Chiral N,N'-dioxides: new ligands and organocatalysts for catalytic asymmetric reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Chiral Guanidine-Catalyzed Enantioselective Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Chiral guanidines and their derivatives in asymmetric synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Chiral guanidines and their derivatives in asymmetric synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 12. N-(2-DIETHYLAMINO-ETHYL)-GUANIDINE | 13845-72-2 [m.chemicalbook.com]
- 13. N-(2-DIETHYLAMINO-ETHYL)-GUANIDINE CAS#: 13845-72-2 [m.chemicalbook.com]
- 14. Dihydrogen sulfate | Sigma-Aldrich [sigmaaldrich.com]
- 15. mdpi.com [mdpi.com]
- 16. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common issues in N-(2-Diethylamino-ethyl)-guanidine experiments
Status: Online | Tier: Level 3 (Senior Application Scientist) | Ticket ID: GUA-DEA-001
Emergency Triage: Quick Diagnostic
Before proceeding with deep troubleshooting, verify these critical failure points common to guanidine derivatives.
| Symptom | Probable Cause | Immediate Action |
| Inconsistent Mass / Yields | Hygroscopicity | Stop weighing in open air. The sulfate/HCl salts absorb atmospheric moisture rapidly. Dry the sample in a desiccator over P₂O₅ for 4 hours before use. |
| Cell Death in Culture | pH Shock | Do not add the salt directly to media. The high basicity (pKa ~13.[1][2]6) causes local pH spikes. Pre-dissolve in buffered stock (PBS/HEPES) and adjust pH before adding to cells. |
| No Signal on HPLC-UV | Lack of Chromophore | This compound is UV-transparent at standard wavelengths (254 nm). Switch to LC-MS , ELSD , or derivatize with Ninhydrin/OPA. |
| White Precipitate in Stock | Carbonation | Free base guanidines react with atmospheric CO₂ to form insoluble carbonates. Filter, and switch to using the dihydrogen sulfate or hydrochloride salt forms for stability. |
Chemical Stability & Handling Protocols
The Core Issue: The guanidine moiety is one of the strongest organic bases.[1] Its protonated form is stable, but the free base is highly reactive toward CO₂ and moisture.
Mechanism of Failure: Carbonation
When N-(2-Diethylamino-ethyl)-guanidine (free base) is exposed to air, it acts as a "carbon dioxide sponge," forming a carbonate salt. This alters the molecular weight and stoichiometry of your reaction, leading to calculation errors.
Corrective Protocol:
-
Storage: Store under inert gas (Argon/Nitrogen) at 4°C.
-
Salt Selection: Unless the free base is strictly required for a specific nucleophilic attack, always use the dihydrogen sulfate (CAS 3272-63-7) or hydrochloride salt .
-
Re-purification: If the free base has carbonated (turned crusty/white), dissolve in minimal methanol and precipitate with ether, or re-acidify to the salt form.
Decision Tree: Storage & Handling
Figure 1: Decision logic for handling guanidine derivatives to prevent degradation and stoichiometry errors.
Biological Assay Troubleshooting
The Core Issue: The cationic nature of the molecule leads to non-specific binding, and its basicity challenges buffer capacity.
FAQ: Why are my IC50 values shifting?
Answer: This is likely due to Non-Specific Binding (NSB) to plasticware. The diethylamino-ethyl chain adds lipophilicity, while the guanidine is positively charged. This surfactant-like structure adheres to polystyrene plates.
-
Solution: Add 0.01% BSA or 0.05% Tween-20 to your assay buffer to block non-specific sites. Use polypropylene plates instead of polystyrene.
FAQ: Why do cells detach immediately upon addition?
Answer: This is a pH Excursion . A 10 mM solution of the free base can reach pH 11-12. Even the salt forms can be acidic (sulfate) or basic depending on the counterion stoichiometry.
-
Protocol:
-
Make a 100x stock solution in water.
-
Check pH; neutralize to pH 7.4 using NaOH or HCl.
-
Dilute into media.
-
Verification: Measure the pH of the final media; it should not deviate by more than 0.1 units.
-
Analytical & Detection Challenges
The Core Issue: You cannot "see" the compound on a standard UV detector.
Methodology: LC-MS Analysis
Standard C18 columns often fail to retain this compound because it is too polar and positively charged (elutes in the void volume).
Recommended Protocol (HILIC Mode):
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) - e.g., Amide or Silica based.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: High organic (90% B) to lower organic (50% B).
-
Detection: ESI Positive Mode (MS). Look for [M+H]+ = 159.16 (Free base MW is ~158.24).
Alternative: Derivatization for UV Detection If you lack MS, react the guanidine with 9,10-Phenanthrenequinone or Ninhydrin .
-
Reaction: Guanidine + Phenanthrenequinone
Fluorescent product. -
Excitation/Emission: 365 nm / 495 nm.
Troubleshooting Workflow: Signal Loss
Figure 2: Diagnostic flow for analytical detection failures.
Synthesis: Common Reaction Pitfalls
Context: Using N-(2-Diethylamino-ethyl)-guanidine as an intermediate to build larger heterocycles.
Issue: Intramolecular Cyclization
When heating N-(2-Diethylamino-ethyl)-guanidine with electrophiles, the ethyl chain allows the amine to whip around and attack the guanidine (or the electrophile attached to it), forming imidazoline byproducts.
-
Prevention: Keep reaction temperatures low (<60°C) if possible. Use steric bulk on the electrophile to favor the guanidine nitrogen over the internal amine.
Issue: Removal of Excess Reagent
Because the compound is highly polar, it is difficult to extract into organic solvents (DCM/EtOAc) during workup.
-
Solution: Do not use aqueous extraction.
-
Workup: Evaporate the reaction solvent, then triturate the residue with cold ether or acetone. The product (if organic soluble) might dissolve, while the polar guanidine salt remains as a solid. Alternatively, use Cation Exchange Chromatography (SCX) to catch the guanidine.
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 230052, N-(2-Diethylaminoethyl)guanidine sulfate. Retrieved from [Link]
-
-
Guanidine Handling & Safety
-
Biological Activity & Muscarinic Antagonists
-
Synthetic Utility & Cyclization
-
Analytical Detection (Guanidines)
-
Shimadzu Application News. Analysis of Guanidine Compounds using HILIC. (General methodology for polar basic compounds). Retrieved from [Link]
-
Sources
Technical Support Center: N-(2-Diethylamino-ethyl)-guanidine (DEAE-G) Optimization
Introduction
N-(2-Diethylamino-ethyl)-guanidine (DEAE-G) is a bioactive alkylguanidine often utilized as a pharmacological probe in sympathetic nervous system research and as a structural scaffold in the development of nitric oxide synthase (NOS) inhibitors. Structurally analogous to guanethidine , its utility in bioassays relies heavily on its cationic charge state and interaction with monoamine transporters (NET/DAT) or specific enzymatic pockets.
This guide addresses the technical nuances of handling DEAE-G, focusing on preventing common experimental artifacts such as non-specific binding, pH-dependent potency shifts, and solubility crashes in high-throughput screens.
Part 1: Preparation & Stability (The Foundation)
User Question: Why is my DEAE-G stock solution precipitating or showing inconsistent concentration?
Diagnosis: DEAE-G is a strong base (pKa ~12.5–13.0). In its free base form, it is prone to absorbing atmospheric CO₂ to form carbonates, or reacting with buffer anions. If you are using the sulfate salt (CAS 3272-63-7), it is highly water-soluble but sensitive to "salting out" in high-phosphate buffers.
Troubleshooting Protocol:
-
Solvent Selection:
-
Preferred: Nuclease-free Water or 0.1 M HCl (for free base stability).
-
Avoid: 100% DMSO for long-term storage of the free base, as nucleophilic attack can occur over months. DMSO is acceptable for the sulfate salt.
-
-
Buffer Incompatibility:
-
Avoid high concentrations (>50 mM) of Phosphate Buffered Saline (PBS) in the stock solution. Guanidinium ions can form insoluble complexes with multivalent anions (phosphates, sulfates) at high molarities.
-
Recommendation: Prepare 100 mM stocks in water; dilute into assay buffer (HEPES/Tris) only immediately before use.
-
Data Table 1: Solubility & Stability Matrix
| Solvent System | Max Solubility (Salt) | Stability (4°C) | Recommended Use |
| ddH₂O | > 100 mM | 6 Months | Primary Stock Solution |
| DMSO | ~ 50 mM | 3 Months | High-Throughput Screening (HTS) |
| PBS (pH 7.4) | < 10 mM | < 24 Hours | Immediate Assay Use Only |
| Ethanol | Moderate | Variable | Not Recommended (Hygroscopic) |
Part 2: Dose-Response Optimization (The Experiment)
User Question: My IC50/EC50 values are shifting between runs. Is the compound degrading?
Diagnosis: It is rarely degradation. The shift is likely due to Non-Specific Binding (NSB) . The positively charged guanidinium headgroup adheres avidly to negatively charged plastic surfaces (polystyrene plates) and glass, effectively lowering the free concentration available to the target.
Optimization Workflow:
-
Plate Selection: Switch to Low-Binding Polypropylene (PP) plates. Standard Polystyrene (PS) plates carry a net negative charge that sequesters cationic drugs like DEAE-G.
-
Carrier Protein: Add 0.1% BSA (Bovine Serum Albumin) or 0.01% Triton X-100 to your assay buffer. This coats the plastic surface and prevents the drug from sticking.
-
pH Control: Ensure assay pH is strictly controlled. At pH 7.4, DEAE-G is >99% protonated. If your assay drifts to pH 8.0+, the ratio of the uncharged species changes, altering membrane permeability and transporter recognition.
Diagram 1: Optimization Workflow for Cationic Probes
Caption: Workflow to prevent potency loss. Note the critical step of using Low-Binding plates to prevent cationic adsorption.
Part 3: Troubleshooting Specific Assay Artifacts
User Question: I see high cytotoxicity in my cell-based assay. Is DEAE-G toxic?
Diagnosis: Alkylguanidines can exhibit lysosomotropic properties (accumulating in acidic organelles) or disrupt mitochondrial potential at high concentrations (>100 µM).
Solution:
-
Washout Protocol: If measuring receptor occupancy, perform a "Pulse-Chase" experiment. Incubate for 30 mins, then wash 3x. If activity persists, the compound has been internalized (uptake transport) or trapped in lysosomes.
-
Control: Run a parallel MTT/LDH assay. If cell viability drops >20% at your testing concentration, your functional data is an artifact of cell death, not specific inhibition.
User Question: The compound interferes with my colorimetric readout.
Diagnosis: Guanidine groups can interfere with certain protein assays (like Bradford) or amine-reactive dyes.
Solution:
-
Switch Assays: Use BCA protein assays instead of Bradford.
-
Blank Correction: Always include a "Compound Only" well (No cells/enzyme + DEAE-G) to subtract background absorbance.
Part 4: Mechanism & Signaling Logic
Understanding the interaction is key to designing the assay. DEAE-G mimics the endogenous ligand arginine or norepinephrine depending on the context.
Diagram 2: Interaction Mechanism (Adrenergic/Transporter Context)
Caption: Mechanistic pathway showing the intended target interaction versus the artifactual adsorption pathway.
References
-
Marek, A. et al. (2007). Novel approaches to screening guanidine derivatives.[1] Expert Opinion on Drug Discovery.[1] Link
-
PubChem. (2025).[2] N-(2-Diethylamino-ethyl)-guanidine dihydrogen sulfate Compound Summary. National Library of Medicine. Link
-
Wielenberg, S. et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Scientific Reports. Link
-
UK Health Security Agency. (2022). Guanidine derivatives: Toxicological Overview. GOV.UK. Link
Sources
degradation pathways of N-(2-Diethylamino-ethyl)-guanidine in solution
Welcome to the Technical Support Center for N-(2-Diethylamino-ethyl)-guanidine.
This guide is structured to assist researchers and drug development professionals in troubleshooting stability issues, identifying degradation products, and validating experimental conditions. It synthesizes mechanistic organic chemistry with practical analytical workflows.
Module 1: Chemical Stability Profile & Degradation Mechanisms
The Core Issue: Why is my compound degrading?
N-(2-Diethylamino-ethyl)-guanidine contains two distinct reactive centers: the guanidine moiety (highly basic, pKa ~13.6) and the tertiary diethylamine (susceptible to oxidation). Understanding the interplay between these groups and solution pH is critical for stability.
Primary Degradation Pathways
-
Base-Catalyzed Hydrolysis (The "Urea" Pathway)
-
Mechanism: At high pH (>11), the guanidinium cation is deprotonated to the free base. The hydroxide ion (
) acts as a nucleophile, attacking the central carbon of the guanidine group. This leads to the expulsion of ammonia ( ) and the formation of the corresponding urea derivative. -
Net Mass Change: +1 Da (Loss of
[-15], Gain of [+16]). -
Risk Factor: High pH buffers (Carbonate, Phosphate pH > 8), elevated temperature.
-
-
N-Oxidation (The "Oxide" Pathway)
-
Mechanism: The lone pair on the tertiary amine nitrogen is susceptible to attack by Reactive Oxygen Species (ROS) or peroxides, forming an N-Oxide.
-
Net Mass Change: +16 Da (Gain of
). -
Risk Factor: Presence of trace peroxides in solvents (e.g., aged THF, uninhibited ethers), exposure to air, or light.
-
-
Oxidative Dealkylation & Cyclization (Secondary Pathway)
-
Mechanism: Under oxidative stress, the ethyl groups on the tertiary amine can be cleaved (N-dealkylation). The resulting secondary amine can then intramolecularly attack the guanidine carbon, forming a cyclic 2-aminoimidazoline derivative.
-
Risk Factor: Transition metal impurities (Fe, Cu) acting as catalysts.
-
Visualization: Degradation Pathway Map
Figure 1: Mechanistic map detailing the transformation of the parent guanidine into its three primary degradation families.
Module 2: Troubleshooting Guide (FAQ)
Q1: I see a peak at [M+1] in my LC-MS data. Is this an isotope?
Diagnostic: Not necessarily. While Carbon-13 isotopes appear at M+1, a significant increase in the M+1 peak intensity relative to the parent suggests Hydrolysis .
-
Root Cause: Your buffer pH is likely too high, or the sample was exposed to heat.
-
Verification: Check the UV spectrum. Urea derivatives often have lower absorbance at 200-210 nm compared to the conjugated guanidinium system.
-
Action: Lower solution pH to < 6.0 using Formic Acid or Acetate buffers. Guanidines are resonance-stabilized and highly stable in acidic media.[1]
Q2: My compound degrades in "pure" organic solvents (ACN/MeOH). Why?
Diagnostic: This points to N-Oxidation .
-
Root Cause: Solvents like Methanol or Acetonitrile can accumulate peroxides over time, or contain trace metal ions.
-
Action:
-
Use LC-MS grade solvents only.
-
Add an antioxidant (e.g., 0.1% Ascorbic Acid or BHT) if compatible with your assay.
-
Store samples in amber vials to prevent photo-oxidation.
-
Q3: There is a drift in retention time (RT) during the sequence.
Diagnostic: This indicates on-column degradation or pH instability.
-
Root Cause: If your mobile phase pH is near the pKa of the tertiary amine (~9-10), the ionization state will fluctuate, causing peak tailing and RT shifts.
-
Action: Buffer the mobile phase strongly. Use 10mM Ammonium Formate (pH 3.5) to ensure both nitrogens are fully protonated, locking the molecule in a stable cationic state.
Module 3: Validated Experimental Protocols
Protocol A: Forced Degradation Study (Stress Testing)
Use this protocol to identify specific degradation products for your analytical method validation.
| Stress Condition | Reagents / Conditions | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 Hours | Stable. (Guanidinium resonance protects against acid). |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 4-8 Hours | Degradation. Formation of Urea derivative (+1 Da). |
| Oxidation | 3% | 2-4 Hours | Degradation. Formation of N-Oxide (+16 Da). |
| Thermal | 60°C (Solution, pH 7) | 48 Hours | Minor Degradation. Slow hydrolysis. |
Protocol B: LC-MS Identification Workflow
Follow this logic to assign unknown peaks.
Figure 2: Decision tree for identifying degradation products based on Mass Shift (
References
-
Guanidine Stability & Hydrolysis
-
Amine Oxidation Mechanisms
- Title: Mechanisms of the Oxid
- Source: DTIC (Defense Technical Inform
-
Link:[Link]
- Relevance: Details the radical mechanisms leading to N-oxide formation and dealkyl
-
Cyclization of Amino-Guanidines
-
Regulatory Guidelines for Stability
- Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products.
- Source: European Medicines Agency (EMA) / ICH.
-
Link:[Link]
- Relevance: The industry standard for designing the forced degrad
Sources
- 1. Guanidine - Wikipedia [en.wikipedia.org]
- 2. Kinetics and mechanism of the alkaline hydrolysis of guanidine, hexamethylguanidinium perchlorate, and tetramethylurea - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Guanidine - Sciencemadness Wiki [sciencemadness.org]
- 5. arkat-usa.org [arkat-usa.org]
how to prevent N-(2-Diethylamino-ethyl)-guanidine precipitation in buffers
Technical Support Center: N-(2-Diethylamino-ethyl)-guanidine
A Guide to Preventing Precipitation in Experimental Buffers
Welcome to the technical support center for N-(2-Diethylamino-ethyl)-guanidine (DEAE-Guanidine). This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. A common challenge encountered is the precipitation of DEAE-Guanidine in buffer systems, which can compromise experimental results. This document provides an in-depth understanding of the underlying chemical principles and offers robust troubleshooting protocols to ensure its solubility and stability in your assays.
Section 1: Understanding the 'Why' - The Chemistry of DEAE-Guanidine Precipitation
To effectively prevent precipitation, it's crucial to first understand the chemical properties of DEAE-Guanidine and the factors that influence its solubility.
The Critical Role of pKa and pH
N-(2-Diethylamino-ethyl)-guanidine is a strong base.[1][2] The guanidinium group has a very high pKa, predicted to be around 13.31 ± 0.70.[3] The pKa is the pH at which the compound is 50% in its protonated (charged, guanidinium ion) form and 50% in its deprotonated (neutral base) form.
-
Below the pKa: The compound is predominantly in its protonated, positively charged form. This charged species is generally more soluble in aqueous buffers due to favorable interactions with polar water molecules.
-
Above the pKa: The compound exists primarily as the neutral, free base. This form is less polar and, consequently, has lower solubility in aqueous solutions, making it prone to precipitation.
The key to preventing precipitation is to maintain the buffer pH well below the pKa of the guanidinium group, ensuring the compound remains in its highly soluble, protonated state.
Key Physicochemical Properties
A summary of the essential properties of DEAE-Guanidine is provided below.
| Property | Value | Source |
| Molecular Formula | C7H18N4 | [3] |
| Molecular Weight | 158.24 g/mol | [3] |
| Predicted pKa | 13.31 ± 0.70 | [3] |
| Predicted Boiling Point | 229.9 ± 42.0 °C | [3] |
| Predicted Density | 1.03 ± 0.1 g/cm³ | [3] |
Common Factors Inducing Precipitation
Several common laboratory conditions can lead to the precipitation of DEAE-Guanidine:
-
High pH Buffers: Using buffers with a pH approaching or exceeding the pKa of DEAE-Guanidine will cause the formation of the less soluble free base.
-
High Concentrations: Exceeding the solubility limit of the compound in a particular buffer system will inevitably lead to precipitation.
-
Low Temperature: Solubility of many compounds, including guanidine salts, can decrease at lower temperatures.[4] For instance, while an 8 M solution of guanidine hydrochloride can be prepared, it requires heating, and its maximum solubility at room temperature is approximately 6 M.[5][6]
-
Incompatible Buffer Components: Certain buffer salts, particularly phosphates, can sometimes interact with organic bases to form insoluble salts, especially at high concentrations.[7]
Section 2: Proactive Prevention - Best Practices for Buffer & Solution Preparation
Following a systematic approach during solution preparation is the most effective way to prevent precipitation.
Recommended Step-by-Step Protocol for Solubilizing DEAE-Guanidine
This protocol ensures that DEAE-Guanidine is maintained in its soluble, protonated form throughout the preparation process.
-
Select an Appropriate Buffer: Choose a buffer system with a buffering range well below the pKa of DEAE-Guanidine (e.g., pH 4.5-7.5). Good choices include MES, PIPES, HEPES, or Tris-HCl, depending on the experimental requirements.
-
Prepare the Buffer: Prepare the buffer of your choice at the desired concentration (e.g., 50 mM Tris-HCl).
-
Initial pH Check: Before adding DEAE-Guanidine, measure and record the pH of the buffer.
-
Weigh and Add DEAE-Guanidine: Carefully weigh the required amount of DEAE-Guanidine. Add it slowly to the buffer solution while stirring continuously to facilitate dissolution.
-
Monitor pH and Adjust if Necessary: As DEAE-Guanidine is a base, its addition will likely increase the pH of the solution. Monitor the pH continuously. If it rises significantly, use a dilute acid solution (e.g., 0.1 M HCl) to carefully titrate the pH back down to the target experimental pH. This is a critical step to keep the compound protonated and soluble.
-
Final Volume Adjustment: Once the compound is fully dissolved and the pH is stable at the desired value, add the buffer to reach the final target volume.
-
Filtration: For sterile applications or to remove any potential micro-precipitates, filter the final solution through a 0.22 µm filter.
Logical Workflow for Preventing Precipitation
The following diagram illustrates the decision-making process for preparing a stable DEAE-Guanidine solution.
Caption: Workflow for preparing stable DEAE-Guanidine solutions.
Section 3: Troubleshooting Guide
Even with careful preparation, issues can arise. This section addresses specific problems in a question-and-answer format.
Q1: My DEAE-Guanidine precipitated immediately after I added it to my phosphate-buffered saline (PBS) at pH 7.4. What happened?
A1: While pH 7.4 is well below the pKa of DEAE-Guanidine, high concentrations of phosphate can sometimes form less soluble salts with guanidinium compounds. More likely, if you added a large amount of the basic DEAE-Guanidine, you may have locally and transiently increased the pH to a point where the less soluble free base formed before the buffer could fully compensate.
-
Solution:
-
Try adding the DEAE-Guanidine powder more slowly while vigorously stirring.
-
Alternatively, prepare a concentrated stock solution of DEAE-Guanidine in water or a low-concentration buffer (e.g., 10 mM HEPES), adjust its pH to ~7.0, and then add this stock solution to your final PBS buffer.
-
Consider using a different buffer system like HEPES or Tris if phosphate incompatibility is suspected.[8][9]
-
Q2: My solution was clear at room temperature, but it became cloudy after storing it at 4°C. Why?
A2: The solubility of many guanidine salts is temperature-dependent.[4] The cloudiness you observed is likely the compound precipitating out of solution at the lower temperature.
-
Solution:
-
Gently warm the solution back to room temperature; it should redissolve.
-
For long-term storage, consider preparing the solution at a slightly lower concentration to ensure it remains soluble even at 4°C.
-
If possible, prepare the solution fresh before each experiment.
-
Q3: Can I use a strong base like NaOH to adjust the pH of my buffer after adding DEAE-Guanidine?
A3: This is strongly discouraged. DEAE-Guanidine is itself a strong base. Adding another strong base like NaOH will rapidly increase the pH and cause the compound to convert to its insoluble free base form, leading to immediate precipitation. You should only need to adjust the pH downwards using a dilute acid (e.g., HCl) to counteract the basicity of the added DEAE-Guanidine.
Troubleshooting Flowchart
Use this diagram to diagnose and resolve precipitation issues during your experiment.
Caption: A step-by-step guide to troubleshooting precipitation.
Section 4: Frequently Asked Questions (FAQs)
-
What is the maximum concentration of DEAE-Guanidine I can use? This is highly dependent on the specific buffer, pH, and temperature. As a starting point, begin with lower concentrations and empirically determine the maximum solubility for your specific conditions. For the related compound, guanidine hydrochloride, the maximum solubility in water at room temperature is about 6 M.[5][6]
-
Is it safe to heat the solution to aid dissolution? Gentle warming (e.g., to 30-40°C) can be effective for dissolving guanidine salts.[4][5] However, always check the temperature stability of all components in your buffer system before heating.
-
Are there any known incompatibilities I should be aware of? Besides high pH and potential issues with phosphate buffers at high concentrations, be aware that guanidine-containing solutions can produce reactive compounds if mixed with bleach.[10] Ensure proper waste disposal procedures are followed.
References
-
protocols.io. Guanidine-based DNA extraction with silica-coated beads or silica spin columns. [Link]
-
ResearchGate. Chemical stability test of proteins with Guanidinium HCl?. [Link]
-
PubChem. N-(2-(Diethylamino)ethyl)-2-propenamide. [Link]
-
Wikipedia. Guanidine. [Link]
-
ARKIVOC. Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. [Link]
-
American Chemical Society. Tetrazole Synthesis via Cyclopropenium Phase-Transfer Catalysis: A Click Strategy. [Link]
-
ResearchGate. (PDF) Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. [Link]
-
PubMed. Selective precipitation of proteins from guanidine hydrochloride-containing solutions with ethanol. [Link]
-
Chromatography Forum. Guanidine derivatives. [Link]
-
BioSpectra, Inc. GUANIDINE HCl Excipient Buffer. [Link]
-
KNAUER. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. [Link]
-
US EPA. 2-Propenamide, N-[2-(diethylamino)ethyl]- - Substance Details. [Link]
-
PubChem. N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide. [Link]
-
US EPA. Guanidine, N-cyano-, polymer with N1-(2-aminoethyl)-1,2-ethanediamine, hydrochloride - Substance Details. [Link]
Sources
- 1. Guanidine - Wikipedia [en.wikipedia.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. N-(2-DIETHYLAMINO-ETHYL)-GUANIDINE | 13845-72-2 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 8. Guanidine derivatives - Chromatography Forum [chromforum.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Guanidine-based DNA extraction with silica-coated beads or silica spin columns [protocols.io]
addressing cytotoxicity of N-(2-Diethylamino-ethyl)-guanidine in cell-based assays
A Guide to Addressing Cytotoxicity in Cell-Based Assays
Welcome to the technical support center for researchers utilizing N-(2-Diethylamino-ethyl)-guanidine. This guide is designed to provide in-depth troubleshooting strategies and foundational knowledge to help you navigate the potential cytotoxic effects of this compound in your cell-based assays. As a guanidinium-containing molecule, N-(2-Diethylamino-ethyl)-guanidine possesses a cationic charge at physiological pH, which can lead to interactions with cellular membranes and subsequent cytotoxicity. Understanding and mitigating these effects is crucial for obtaining accurate and reproducible experimental results.
This resource is structured to anticipate the challenges you may encounter, offering not just solutions but also the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: Why is N-(2-Diethylamino-ethyl)-guanidine expected to be cytotoxic?
A1: The cytotoxicity of guanidine-based compounds is often linked to the cationic guanidinium group.[1] This positively charged group can interact with the negatively charged components of the cell membrane, such as phosphate lipid head groups, potentially disrupting membrane integrity and leading to cell lysis.[1][2] Studies on related guanidine compounds have demonstrated that such interactions can be a primary mechanism of cell death.[2] Furthermore, some guanidine derivatives have been shown to induce apoptosis and the formation of intracellular reactive oxygen species (ROS), contributing to their cytotoxic profile.[3][4]
Q2: What is a reasonable starting concentration range for my initial experiments?
A2: Given that the cytotoxicity of guanidine compounds can vary significantly based on their structure and the cell type used, it is essential to establish a dose-response curve.[5][6] For initial screening, we recommend a broad concentration range, starting from low micromolar (e.g., 1-10 µM) and extending to higher concentrations (e.g., 100-500 µM) using a semi-logarithmic dilution series. This approach will help you identify the concentration at which cytotoxic effects become apparent and determine a sub-lethal range for your functional assays.
Q3: How do I distinguish between a cytotoxic and a cytostatic effect?
A3: This is a critical distinction in drug discovery and compound profiling.[7]
-
Cytotoxicity refers to the ability of a compound to kill cells. This can be measured by assays that detect cell death, such as those quantifying the release of intracellular enzymes (e.g., LDH) or the loss of membrane integrity.[8]
-
Cytostatic effects refer to the inhibition of cell proliferation without directly causing cell death.[7] This is best measured using cell proliferation assays, such as those tracking DNA synthesis (e.g., BrdU incorporation) or metabolic activity over time (e.g., serial MTS or resazurin assays).[9]
To differentiate between these effects, you should employ both a cytotoxicity assay and a proliferation assay in parallel.
Troubleshooting Guide: Navigating Unexpected Cytotoxicity
This section addresses specific problems you may encounter during your experiments with N-(2-Diethylamino-ethyl)-guanidine.
Issue 1: Massive Cell Death Observed Even at Low Concentrations
Problem/Observation: You have treated your cells with N-(2-Diethylamino-ethyl)-guanidine and, after 24 hours, you observe significant cell detachment, rounding, and other morphological signs of death, even at the lowest concentrations tested. Your initial viability assay confirms very low survival rates across the board.
Probable Causes:
-
High Compound Potency: The compound may be highly cytotoxic to your specific cell line, with an IC50 lower than your starting concentrations.
-
Rapid Onset of Cytotoxicity: The cytotoxic effect may be very rapid, meaning that a 24-hour incubation is too long.
-
Assay Interference: The compound may be interfering with the readout of your viability assay (e.g., inhibiting the metabolic enzymes required for MTT or MTS reduction).
Recommended Action Plan:
This workflow is designed to systematically determine a viable experimental window for your assays.
Caption: Troubleshooting workflow for high cytotoxicity.
Step-by-Step Protocols:
Protocol 1: Expanded Dose-Response and Time-Course Analysis
-
Preparation: Prepare a wide range of N-(2-Diethylamino-ethyl)-guanidine concentrations, from nanomolar to high micromolar (e.g., 10 nM to 200 µM).
-
Cell Seeding: Seed your cells in multiple 96-well plates at your standard density and allow them to adhere overnight.
-
Treatment: Treat the cells with the prepared compound dilutions. Include vehicle-only controls.
-
Incubation and Analysis:
-
Analyze plates at multiple early time points (e.g., 2, 4, 6, 8, and 12 hours) in addition to your standard 24-hour time point.
-
At each time point, perform a cell viability assay. We recommend starting with a metabolic assay like MTS or WST-8.
-
-
Data Interpretation: Plot cell viability against concentration for each time point. This will allow you to determine both the IC50 value (the concentration that inhibits 50% of the response) at each time point and the time at which cytotoxicity becomes significant. This helps to identify a time window where the compound's primary effects can be studied before overt cytotoxicity confounds the results.
Protocol 2: Orthogonal Assay Validation
To rule out assay interference, it is crucial to use a second, mechanistically different assay to confirm your findings.
-
Select an Orthogonal Assay: If you initially used a metabolic assay (e.g., MTT, MTS), choose an assay that measures membrane integrity, such as a Lactate Dehydrogenase (LDH) release assay.[8] LDH is a cytosolic enzyme that is released into the culture medium upon membrane damage.[8]
-
Experimental Setup:
-
Seed cells in a 96-well plate and treat with the same concentrations of N-(2-Diethylamino-ethyl)-guanidine as in your initial experiment.
-
Include a "Maximum LDH Release" control by lysing a set of untreated cells with a lysis buffer provided with the assay kit.
-
Include a "Vehicle Control" for spontaneous LDH release.
-
-
Assay Procedure:
-
After the desired incubation period, collect a sample of the cell culture supernatant.
-
Follow the manufacturer's protocol for the LDH assay kit to measure the amount of LDH released.
-
-
Analysis: Compare the dose-response curve from the LDH assay with your initial metabolic assay results. A strong correlation between the two methods provides confidence that the observed effect is genuine cytotoxicity and not an artifact of assay interference.
| Assay Type | Principle | Pros | Cons |
| Metabolic (MTT, MTS, WST-8) | Measures metabolic activity via dehydrogenase enzymes. | High throughput, sensitive, widely used. | Can be confounded by compounds affecting cellular metabolism. |
| Membrane Integrity (LDH, G6PD) | Measures leakage of cytosolic enzymes from damaged cells.[8] | Directly measures cell death; supernatant can be used. | Less sensitive at early apoptotic stages; timing is critical. |
| ATP Content (Luminescence) | Quantifies ATP, indicating metabolically active cells. | Very sensitive and fast. | Signal can be affected by changes in cell metabolism. |
| Apoptosis (Annexin V/PI) | Detects markers of programmed cell death.[10] | Provides mechanistic insight into the mode of cell death. | Requires flow cytometry or imaging; lower throughput. |
Table 1: Comparison of Common Cytotoxicity and Viability Assays.[7][8][10]
Issue 2: High Variability Between Replicate Wells
Probable Causes:
-
Compound Precipitation: N-(2-Diethylamino-ethyl)-guanidine, especially at higher concentrations, may be precipitating out of the culture medium.
-
Inconsistent Cell Seeding: Uneven cell density across the plate can lead to significant variability.
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate the compound and affect cell growth.
Recommended Action Plan:
Caption: Workflow for reducing experimental variability.
Step-by-Step Protocols:
Protocol 3: Solubility Assessment and Mitigation
-
Visual Inspection: Prepare the highest concentration of your compound in your cell culture medium. Let it sit at 37°C for 30-60 minutes. Visually inspect the solution against a dark background for any signs of precipitation or cloudiness. Also, inspect the wells under a microscope after adding the compound.
-
Solubilizing Agents: If solubility is an issue, consider using a small percentage (typically <0.5%) of a solubilizing agent like DMSO. However, always run a vehicle control with the same concentration of the agent to ensure it is not contributing to cytotoxicity.
-
Fresh Dilutions: Always prepare fresh serial dilutions of the compound for each experiment, as stock solutions may degrade or precipitate over time.
Protocol 4: Best Practices for Cell Plating
-
Homogeneous Cell Suspension: Before seeding, ensure you have a single-cell suspension by gently triturating the cells. Avoid vigorous pipetting that can cause cell lysis.
-
Accurate Cell Counting: Use a reliable method for cell counting (e.g., an automated cell counter or a hemocytometer with trypan blue exclusion) to ensure you start with the correct number of viable cells.
-
Seeding Technique: When adding cells to the plate, gently swirl the cell suspension between pipetting for every few rows to prevent cells from settling in the reservoir.
-
Mitigating Edge Effects: Avoid using the outermost wells of the plate for experimental data. Instead, fill these wells with sterile PBS or culture medium to create a humidity barrier, which reduces evaporation from the inner wells.
By systematically addressing these potential sources of cytotoxicity and variability, you can establish a robust experimental protocol for studying the effects of N-(2-Diethylamino-ethyl)-guanidine with confidence.
References
-
Methylguanidine cytotoxicity on HK-2 cells and protective effect of antioxidants against MG-induced apoptosis in renal proximal tubular cells in vitro. PubMed. [Link]
-
Elucidating the anticancer activities of guanidinium-functionalized amphiphilic random copolymers by varying the structure and composition in the hydrophobic monomer. PMC. [Link]
-
Cytotoxicity of 4 guanidine-based chemicals to human lung epithelial... ResearchGate. [Link]
-
In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. NIH. [Link]
-
Utilization of Guanidine-Based Ancillary Ligands in Arene–Ruthenium Complexes for Selective Cytotoxicity. ACS Publications. [Link]
-
Cytotoxicity and gene expression profiling of polyhexamethylene guanidine hydrochloride in human alveolar A549 cells. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Elucidating the anticancer activities of guanidinium-functionalized amphiphilic random copolymers by varying the structure and composition in the hydrophobic monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylguanidine cytotoxicity on HK-2 cells and protective effect of antioxidants against MG-induced apoptosis in renal proximal tubular cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and gene expression profiling of polyhexamethylene guanidine hydrochloride in human alveolar A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. opentrons.com [opentrons.com]
Technical Support Center: Optimization of Reaction Conditions for N-Acylation of Guanidines
Welcome to the Technical Support Center for the N-acylation of guanidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Guanidines are highly basic, nucleophilic, and often present challenges in achieving selective and high-yielding acylation. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you to overcome common hurdles in your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions and provides concise answers and guidance.
Q1: Why is my N-acylation of guanidine resulting in a complex mixture of products?
A1: The high nucleophilicity and multiple nitrogen atoms of the guanidine functional group can lead to several side reactions. The most common issues are over-acylation, where more than one acyl group is added, and acylation at different nitrogen atoms, leading to isomeric products.[1][2][3] The strong basicity of guanidines can also catalyze side reactions of your starting materials or products.[4][5]
Key considerations:
-
Protecting Groups: Employing protecting groups on one or more nitrogen atoms of the guanidine is a highly effective strategy to control selectivity.[6][7][8][9]
-
Stoichiometry: Carefully control the stoichiometry of your acylating agent to minimize over-acylation. Using a slight excess of the guanidine may be beneficial.
-
Reaction Conditions: Optimize temperature, reaction time, and the order of addition of reagents. Low temperatures often favor mono-acylation.
Q2: I am observing very low conversion of my guanidine starting material. What are the likely causes?
A2: Low conversion can stem from several factors related to the reactivity of both the guanidine and the acylating agent.
Potential Causes & Solutions:
-
Guanidine Protonation: Guanidines are strongly basic (pKa ≈ 13) and can be protonated by acidic byproducts (e.g., HCl from acyl chlorides), rendering them non-nucleophilic.[4][10] The use of a suitable base is crucial to neutralize any acid formed during the reaction.
-
Poor Nucleophilicity of the Guanidine: While generally nucleophilic, bulky substituents on the guanidine can sterically hinder the approach of the acylating agent.
-
Inactive Acylating Agent: Acylating agents like acid chlorides and anhydrides can degrade upon exposure to moisture. Ensure you are using fresh or properly stored reagents.
-
Inadequate Activation: Some acylation reactions require a catalyst or an activating agent to proceed efficiently.[11][12][13]
Q3: How do I choose the right protecting group for my guanidine?
A3: The choice of protecting group depends on the overall synthetic strategy, particularly the conditions required for subsequent reaction steps and the final deprotection.
| Protecting Group | Introduction | Cleavage Conditions | Orthogonality & Notes |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) | Stable to a wide range of conditions; commonly used in peptide synthesis.[7][9] |
| Cbz (Carboxybenzyl) | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) | Orthogonal to acid- and base-labile groups.[3] |
| Tfa (Trifluoroacetyl) | Trifluoroacetic anhydride | Mild basic conditions | Orthogonal to Boc and Cbz; useful in peptide synthesis.[6] |
| Sulfonamides (e.g., Tosyl) | Sulfonyl chlorides | Reductive or strongly acidic conditions | Can be challenging to remove.[7] |
Q4: What are the most common side reactions in N-acylation of guanidines and how can I avoid them?
A4: Besides over-acylation, other side reactions can complicate your reaction.
-
Intramolecular Cyclization: If the guanidine or acylating agent contains other functional groups, intramolecular reactions can occur.
-
Reaction with Coupling Reagents: In peptide synthesis, coupling reagents like HATU can react with the terminal amine to form a guanidinium species, capping the peptide chain.[14] Using alternative coupling reagents like PyClock may mitigate this.[14]
-
Decomposition: Highly activated acylating agents or harsh reaction conditions can lead to the decomposition of starting materials or products.
To minimize these, carefully select your reaction conditions, consider protecting groups, and monitor the reaction progress closely using techniques like TLC or LC-MS.
II. Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving specific experimental issues.
Problem 1: Low or No Product Formation
Potential Cause 1.1: Inactive Guanidine Nucleophile
-
Symptom: Starting guanidine is recovered, and little to no product is formed.
-
Underlying Issue: The guanidine is likely protonated, rendering it non-nucleophilic. This is common when using acyl halides, which generate a strong acid as a byproduct.
-
Solutions:
-
Add a Base: Incorporate a non-nucleophilic base to scavenge the acid byproduct.
-
Organic Bases: Triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine are common choices. Use at least one equivalent for each equivalent of acid produced.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can be used in biphasic or suspension reactions.
-
-
Use a Pre-formed Guanidine Free Base: If starting with a guanidine salt (e.g., hydrochloride), convert it to the free base before the acylation reaction. This can be done by extraction with a base or by using an ion-exchange resin.[15]
-
Potential Cause 1.2: Insufficiently Reactive Acylating Agent
-
Symptom: The reaction is sluggish, with slow consumption of the starting guanidine.
-
Underlying Issue: The acylating agent may not be electrophilic enough to react with the guanidine under the chosen conditions.
-
Solutions:
-
Increase Electrophilicity: Switch to a more reactive acylating agent. The general order of reactivity is: Acyl Chloride > Acid Anhydride > Activated Ester > Carboxylic Acid + Coupling Agent.
-
Use an Activating Agent: For acylations with carboxylic acids, use a peptide coupling reagent such as HATU, HBTU, or EDC. Be mindful of potential side reactions with these reagents.[16][17]
-
Catalysis: Consider the use of a catalyst. Lewis acids can activate the acylating agent, while some organocatalysts can enhance the reaction rate.[12][13][18]
-
Problem 2: Formation of Multiple Products (Over-acylation and Isomers)
Potential Cause 2.1: Over-acylation
-
Symptom: Mass spectrometry or NMR analysis indicates the presence of di- or tri-acylated products.
-
Underlying Issue: The initially formed mono-N-acylguanidine can be deprotonated and undergo further acylation.[2]
-
Solutions:
-
Control Stoichiometry: Use the acylating agent as the limiting reagent (e.g., 0.8-1.0 equivalents relative to the guanidine).
-
Slow Addition: Add the acylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration.
-
Use Protecting Groups: Protect the other nitrogen atoms of the guanidine to ensure mono-acylation at the desired position.[6][9]
-
Potential Cause 2.2: Regioisomer Formation
-
Symptom: Isolation of multiple products with the same mass but different chromatographic or spectroscopic properties.
-
Underlying Issue: Acylation occurs at different nitrogen atoms of an unsymmetrical guanidine.
-
Solutions:
-
Steric Hindrance: Utilize bulky substituents on the guanidine to sterically direct the acylation to the less hindered nitrogen.
-
Protecting Group Strategy: This is the most reliable method. Protect the nitrogen atoms where acylation is not desired.
-
Problem 3: Difficult Product Purification
Potential Cause 3.1: Co-elution of Product and Starting Material
-
Symptom: The product and starting guanidine have similar polarities and are difficult to separate by column chromatography.
-
Underlying Issue: The high polarity and basicity of both the starting material and product.
-
Solutions:
-
Acid/Base Workup: Exploit the basicity of the guanidines. An acid wash (e.g., dilute HCl) can protonate the basic guanidines, allowing them to be separated from non-basic impurities in an organic solvent. The product can then be recovered by basifying the aqueous layer and extracting.[11]
-
Ion-Exchange Chromatography: For particularly challenging separations, consider using an ion-exchange resin.
-
Potential Cause 3.2: Removal of Excess Reagents and Byproducts
-
Symptom: Contamination of the final product with excess acylating agent, coupling reagents, or base.
-
Solutions:
-
Aqueous Washes:
-
Precipitation/Recrystallization: If the product is a solid, precipitation from the reaction mixture or recrystallization can be a highly effective purification method.
-
III. Experimental Protocols & Workflows
Protocol 1: General Procedure for N-Acylation using an Acid Chloride
This protocol is a starting point and may require optimization for specific substrates.
-
Preparation: To a solution of the guanidine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar), add a non-nucleophilic base (e.g., triethylamine, 1.1 eq).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add the acid chloride (1.05 eq) dropwise to the stirred solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: N-Acylation using a Carboxylic Acid and a Coupling Reagent
-
Activation: To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or dichloromethane), add the coupling reagent (e.g., HATU, 1.05 eq) and a base (e.g., DIPEA, 2.0 eq). Stir at room temperature for 15-30 minutes to form the activated ester.
-
Addition of Guanidine: Add the guanidine (1.1 eq) to the reaction mixture.
-
Reaction: Stir at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Follow steps 5 and 6 from Protocol 1.
Troubleshooting Workflow Diagram
Caption: General mechanism for the N-acylation of a guanidine with an acyl chloride in the presence of a base.
IV. References
-
Fehrentz, J. A., et al. (2003). Trifluoroacetyl as an orthogonal protecting group for guanidines. The Journal of Organic Chemistry, 68(24), 9416–9422. [Link]
-
A New Solution Phase Protecting Group Strategy for Alkyl Guanidines. (n.d.). American Chemical Society. Retrieved from [Link]
-
Carpino, L. A., et al. (1995). A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine. Journal of the Chemical Society, Chemical Communications, (2), 201–203. [Link]
-
Licha, K., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122), 55591. [Link]
-
Rauws, T. R. M., & Maes, B. U. W. (2012). Transition metal-catalyzed N-arylations of amidines and guanidines. Chemical Society Reviews, 41(6), 2463–2497. [Link]
-
Looper, R. E., et al. (2011). Chlorotrimethylsilane Activation of Acylcyanamides for the Synthesis of Mono-N-acylguanidines. The Journal of Organic Chemistry, 76(17), 6967–6971. [Link]
-
Wang, Y., et al. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. ACS Catalysis, 14(10), 6926–6935. [Link]
-
Li, Y., et al. (2016). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics, 35(11), 1687–1700. [Link]
-
Romo, D., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Organic Syntheses, 93, 232–257. [Link]
-
DC Fine Chemicals. (2024). Guanidines: powerful bases for organic synthesis. Retrieved from [Link]
-
McKay, A. F., & Wright, G. F. (1948). Acylation of guanidines and guanylhydrazones. Canadian Journal of Research, 26b(8), 520–525. [Link]
-
ResearchGate. (2014). Has anyone encountered problems with peptide nucleic acid (PNA) synthesis and guanidine species formation? Retrieved from [Link]
-
Bannard, R. A. B., & Greenhalgh, R. (1960). IV. ACETYLATION OF SOME ALKYL-SUBSTITUTED GUANIDINES WITH ACETIC ANHYDRIDE AND ETHYL ACETATE. Canadian Journal of Chemistry, 38(11), 2109–2117. [Link]
-
Looper, R. E., et al. (2011). Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines. The Journal of Organic Chemistry, 76(17), 6967–6971. [Link]
-
Licha, K., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122). [Link]
-
Wang, Y., et al. (2021). Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design. Molecules, 26(7), 1953. [Link]
-
Van der Vlugt, J. I., et al. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. [Link]
-
Van der Vlugt, J. I., et al. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. [Link]
-
Looper, R. E., et al. (2012). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 89, 91. [Link]
-
ResearchGate. (2016). N-Arylation of Amidines and Guanidines: An Update. Retrieved from [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A New Solution Phase Protecting Group Strategy for Alkyl Guanidines [acswebcontent.acs.org]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chlorotrimethylsilane Activation of Acylcyanamides for the Synthesis of Mono-N-acylguanidines [organic-chemistry.org]
- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
challenges in scaling up N-(2-Diethylamino-ethyl)-guanidine production
Status: Online | Senior Application Scientist: Dr. A. Vance | Queue: 3 Active Tickets
Introduction
Welcome to the technical support center for the synthesis and scale-up of N-(2-Diethylamino-ethyl)-guanidine . This intermediate, a critical precursor for radiopharmaceuticals (like MIBG) and kinase inhibitors, presents a "perfect storm" of process challenges: it is highly polar, the synthesis is often exothermic, and the by-products are either toxic gases or difficult-to-separate polymers.
Below are the three most critical "Support Tickets" we handle regarding this molecule. These guides are designed to be self-validating—meaning the protocol includes the checks necessary to confirm you are on the right path before you commit to the next step.
TICKET #402: Thermal Runaway & Polymerization (Cyanamide Route)
User Report: "I'm scaling up the reaction of N,N-diethylethylenediamine with cyanamide. At 50g it was fine, but at 1kg, the temperature spiked uncontrollably, and the product is contaminated with a white solid."
Diagnosis: You have encountered exothermic runaway leading to the dimerization of cyanamide .
-
The Exotherm: The nucleophilic attack of the diamine on the nitrile carbon of cyanamide is highly exothermic. At scale, heat removal becomes the rate-limiting step.
-
The Impurity: If the temperature exceeds 60°C or the pH drops too low (uncatalyzed), cyanamide dimerizes to dicyandiamide (cyanoguanidine). This white solid is thermodynamically stable and difficult to separate from your guanidine product.
Troubleshooting Protocol: The "Cold-Feed" Strategy
Goal: Maintain reaction temperature < 40°C to favor guanidylation over dimerization.
Step 1: Pre-Cooling & pH Check
-
Charge the reactor with N,N-diethylethylenediamine (1.0 equiv) and solvent (typically water or EtOH/Water mix).
-
Validation Check: Verify reactor jacket temperature is set to 0°C. Ensure internal temperature is < 10°C before proceeding.
-
Critical Parameter: Check pH.[1][2][3][4][5] If using a salt form of the amine, neutralize to pH ~9–10. Free amine is preferred for nucleophilicity.
Step 2: Controlled Addition (The "Dosage" Rule)
-
Do NOT add cyanamide (1.1–1.2 equiv) all at once.
-
Add cyanamide as a 50% aqueous solution via a peristaltic pump.
-
Rate Limit: Adjust flow rate so the internal temperature (Ti) never exceeds 35°C.
-
If Ti > 35°C: STOP the feed immediately. Increase stirring speed. Wait for Ti to drop to 20°C.
Step 3: The "Cook" Phase
-
Once addition is complete, slowly ramp temperature to 60°C–80°C to drive the reaction to completion.
-
Validation Check: Monitor disappearance of cyanamide via TLC (permanganate stain) or HPLC. If dicyandiamide (impurity) peaks appear, your ramp was too fast.
Visualizing the Safety Logic (Graphviz)
TICKET #405: Toxic Gas Evolution (S-Methylisothiourea Route)
User Report: "We switched to S-methylisothiourea sulfate to avoid the polymerization issue. The yield is great, but the lab smells like rotten cabbage, and the EHS officer shut us down."
Diagnosis: You are generating Methanethiol (Methyl Mercaptan) as a stoichiometric by-product.
-
Chemistry:
-
Risk: MeSH has a stench threshold of ~1 ppb and is toxic. Standard fume hoods are insufficient for multi-gram scale-up without scrubbing.
Troubleshooting Protocol: The Oxidative Scrubber
Goal: Chemically neutralize MeSH before it exits the reactor system.
Step 1: Closed System Setup
-
The reactor must be sealed. The only exit must be the gas outlet line.
-
Validation Check: Pressure test the system with
before adding reagents.
Step 2: The Two-Stage Scrubber
-
Trap 1 (Buffering): 10% NaOH solution. This captures acidic gases and some MeSH as sodium thiomethoxide (
). -
Trap 2 (Destruction - CRITICAL): 10–15% Sodium Hypochlorite (Bleach) + NaOH.
-
Mechanism:[6][7][8] Bleach oxidizes the mercaptan/thiolate to methanesulfonic acid (odorless and water-soluble).
Step 3: Sparging
-
Use a slow stream of Nitrogen to sweep the headspace of the reactor into the scrubber train during the reaction.
Comparison of Reagents
| Feature | Cyanamide Route | S-Methylisothiourea Route |
| Atom Economy | High | Lower (Loss of MeSH) |
| Thermal Risk | High (Exothermic) | Low (Thermally stable) |
| Toxicity | Skin irritant | Toxic Gas Evolution |
| Purification | Difficult (Dicyandiamide) | Easier (Sulfate salt precipitates) |
Visualizing the Scrubber Logic (Graphviz)
TICKET #409: Isolation of the Hydrophilic Salt
User Report: "I cannot extract the product from water. It stays in the aqueous phase no matter what organic solvent I use. Rotovapping gives me a sticky oil containing salts."
Diagnosis: N-(2-Diethylamino-ethyl)-guanidine is a super-base (pKa ~13.5). In its protonated form (salt), it is extremely hydrophilic. Standard liquid-liquid extraction (DCM/Water) will fail because the molecule prefers water.
Troubleshooting Protocol: Ion Exchange or Lyophilization
Method A: The "Salt Switch" (Ion Exchange)
-
Best for: Removing inorganic salts (NaCl,
) from the crude. -
Resin: Strong Cation Exchange (e.g., Dowex 50W or Amberlite IR-120).
-
Protocol:
-
Load crude aqueous mixture onto the resin (H+ form). The guanidine binds tightly; inorganic salts wash through.
-
Wash with water until neutral.
-
Elute with Ammonia/Methanol or HCl (if you want the chloride salt).
-
Validation Check: Test the "flow-through" with Sakaguchi reagent (turns red with guanidines). If red, your column is overloaded.
-
Method B: Lyophilization (Freeze Drying)
-
Best for: S-methylisothiourea sulfate route (where the product often crystallizes directly).
-
If using the sulfate route, the product often precipitates as N-(2-Diethylamino-ethyl)-guanidine hemisulfate .
-
Cool the reaction mixture to 0°C. Add Ethanol (antisolvent). Filter the white solid.
-
Do not rotovap to dryness if you expect an oil; freeze-dry to obtain a handleable powder.
Frequently Asked Questions (FAQ)
Q: Can I use Pyrazole-1-carboxamidine instead? A: Yes. This is the "Cadillac" reagent. It reacts cleanly with the amine, and the by-product (pyrazole) is easily sublimed or washed away. However, it is significantly more expensive (approx. 10x cost) and typically reserved for small-scale (<10g) or GMP final steps where purity is paramount [1].
Q: How do I store the free base?
A: You generally don't. The free base is hygroscopic and absorbs
Q: What is the best analytical method?
A: HPLC using a HILIC (Hydrophilic Interaction Liquid Chromatography) column is required. C18 columns often fail to retain this polar molecule. Alternatively,
References
-
Katritzky, A. R., et al. (2005). "Recent progress in the synthesis of guanidines." Arkivoc, 2005(iv), 49-87.
-
European Patent Office. (2018). "Preparation method of N,N-diethyl ethylenediamine." Patent CN108084033B.
-
National Institutes of Health (NIH). (2017). "Modification and Functionalization of the Guanidine Group." PubMed Central.
-
Sigma-Aldrich. (2023). "Column Cleaning for Ion Exchange Chromatography."
-
Borgquist, S., et al. (2024).[9] "Mercaptan removal with electroscrubbing pilot." Separation and Purification Technology.
Sources
- 1. Sample Preparation in Ion Exchange Chromatography [sigmaaldrich.com]
- 2. bio-rad.com [bio-rad.com]
- 3. Column Cleaning for Ion Exchange Chromatography and Chromatofocusing [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mercaptan Removal Technology | Shell Catalysts & Technologies | Shell Global [shell.com]
- 7. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20050287056A1 - Removal of methyl mercaptan from gas streams - Google Patents [patents.google.com]
- 9. orbit.dtu.dk [orbit.dtu.dk]
Validation & Comparative
Comparative Guide: N-(2-Diethylamino-ethyl)-guanidine vs. Standard Kv Channel Inhibitors
Executive Summary
N-(2-Diethylamino-ethyl)-guanidine (often utilized as a pharmacological probe in the class of alkyl-guanidines) represents a distinct category of potassium channel (Kv) inhibitors. Unlike the classic pore blockers Tetraethylammonium (TEA) and 4-Aminopyridine (4-AP), which primarily occlude the ion conduction pathway, N-(2-Diethylamino-ethyl)-guanidine functions through a dual mechanism involving intracellular pore blockade and gating modification (stabilization of the closed state).
This guide provides a technical comparison of N-(2-Diethylamino-ethyl)-guanidine against industry-standard inhibitors, focusing on mechanistic differentiation, potency ranges, and experimental protocols for validation.
Compound Profile: N-(2-Diethylamino-ethyl)-guanidine[1]
-
Chemical Structure: A hybrid molecule combining a highly basic guanidine core (pKa ~13.6) with a diethylamino-ethyl side chain .[1][2] This side chain is structurally homologous to the polar head-group of local anesthetics (e.g., procaine, lidocaine), conferring unique lipophilic and steric properties.
-
Mechanism of Action:
-
Intracellular Access: Due to the permanent positive charge of the guanidine group at physiological pH, the molecule acts primarily from the intracellular side.
-
State-Dependent Inhibition: It binds within the inner vestibule of the Kv channel, interacting with hydrophobic residues to stabilize the closed conformation or retard the transition to the open state.
-
Charge Screening: The cationic guanidinium moiety may screen surface charges near the gating machinery, shifting voltage-dependence to more positive potentials.
-
Comparative Analysis: Performance vs. Alternatives
The following analysis contrasts N-(2-Diethylamino-ethyl)-guanidine with the three most common Kv channel inhibitors: TEA , 4-AP , and Quinidine .
Table 1: Technical Comparison of Kv Inhibitors
| Feature | N-(2-Diethylamino-ethyl)-guanidine | Tetraethylammonium (TEA) | 4-Aminopyridine (4-AP) | Quinidine |
| Primary Target | Kv1 (Shaker), Kv2, Kv3 | Kv1, Kv3, BK channels | Kv1 (Shaker), Kv3, Kv4 | Kv1.5, hERG, Kv4.3 |
| Mechanism | Closed-state stabilization & Pore Block | Open-channel pore block | Closed-state pore block | Open-channel block |
| Binding Site | Intracellular Inner Vestibule | Extracellular (mM) or Intracellular (µM) | Intracellular (crosses membrane) | Intracellular pore |
| Voltage Dependence | Strong (relieves block at high V) | Weak to Moderate | Strong | Strong (frequency dependent) |
| Kinetics | Slow onset (requires channel cycling) | Fast (diffusion limited) | Slow onset | Intermediate |
| Potency (IC50) | 10 - 500 µM (Subtype dependent) | 0.2 - 10 mM (Extracellular) | 50 µM - 2 mM | 1 - 20 µM |
| Reversibility | Reversible (Washout > 5 min) | Rapidly Reversible | Reversible (Slow washout) | Reversible |
Key Differentiators
-
Vs. TEA: TEA is a "cork in the bottle" blocker. It physically occludes the pore. N-(2-Diethylamino-ethyl)-guanidine, however, interacts with the gating machinery. If your data shows a shift in activation curves rather than just current reduction, the guanidine derivative is the causative agent.
-
Vs. 4-AP: While 4-AP also prefers closed channels, it is highly pH-dependent and lipophilic (allowing it to cross membranes easily). The permanently charged guanidine derivative requires intracellular application (via patch pipette) or relies on slow uptake/transporters, making it a superior tool for defining the sidedness of inhibition.
Mechanistic Visualization
The following diagram illustrates the distinct binding sites and state-dependent modulation of N-(2-Diethylamino-ethyl)-guanidine compared to TEA.
Caption: Mechanism of Action Comparison. TEA acts as a physical plug on the open pore, whereas N-(2-Diethylamino-ethyl)-guanidine stabilizes the closed conformation, effectively shifting the activation threshold.
Experimental Validation Protocols
To confirm the activity of N-(2-Diethylamino-ethyl)-guanidine in your specific Kv channel subtype, use the following Whole-Cell Patch-Clamp Protocol .
Protocol A: Determining State-Dependence (The "Pulse" Protocol)
Objective: Differentiate between open-channel block (TEA-like) and closed-state stabilization (Guanidine-like).
-
Preparation:
-
Internal Solution: K-Gluconate based (130 mM), EGTA (5 mM), HEPES (10 mM), pH 7.2.
-
External Solution: Standard Tyrode’s or CHO-cell physiological saline.
-
Compound Prep: Dissolve N-(2-Diethylamino-ethyl)-guanidine to 10 mM stock in water. Dilute to 100 µM in internal solution (for intracellular test) or external solution (for perfusion).
-
-
Voltage Protocol:
-
Holding Potential: -80 mV.
-
Step 1 (Control): Depolarize to +40 mV for 200 ms. Record Peak (I_control) and Steady-state current.
-
Step 2 (Wash-in): Perfuse compound for 5 minutes while holding at -80 mV (Closed state).
-
Step 3 (Test Pulse): Depolarize to +40 mV for 200 ms.
-
-
Analysis Logic:
-
Scenario 1 (Open Block): The first pulse after wash-in shows normal peak current, followed by rapid decay as the drug enters the open pore.
-
Scenario 2 (Closed Stabilization - Guanidine Signature): The first pulse after wash-in shows significantly reduced peak current immediately, or a slowed activation curve (sigmoidal delay), indicating the channels were "locked" or stabilized in the closed state prior to opening.
-
Protocol B: Voltage-Activation Shift
-
Run a standard I-V (Current-Voltage) curve from -80 mV to +60 mV in 10 mV steps.
-
Calculate conductance (
) using . -
Fit to Boltzmann equation:
. -
Result: N-(2-Diethylamino-ethyl)-guanidine typically causes a positive shift in
(e.g., from -20 mV to +5 mV), reflecting the increased energy required to open the stabilized closed state.
References
-
Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Source: Molecular Pharmacology (NIH/PubMed) [Link]
-
Structure-activity relationship between guanidine alkyl derivatives and norepinephrine release: site(s) and mechanism(s) of action. Source: Journal of Pharmacology and Experimental Therapeutics [Link][3]
-
Interactions of guanidine and a related compound with potassium channels in frog myelinated nerve fibre. Source: PubMed (Receptors & Channels) [Link]
-
Functional differences between 4-aminopyridine and tetraethylammonium-sensitive potassium channels. Source: PubMed [Link]
Sources
- 1. CAS 3272-63-7 | N-(2-Diethylamino-ethyl)-guanidine dihydrogen sulfate - Synblock [synblock.com]
- 2. Buy 1-(2-(Diethylamino)ethyl)guanidine sulfate | 3272-63-7 [smolecule.com]
- 3. Structure-activity relationship between guanidine alkyl derivatives and norepinephrine release: site(s) and mechanism(s) of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacodynamics: Guanethidine vs. N-(2-Diethylamino-ethyl)-guanidine
A Structural & Functional Analysis of Adrenergic Neuron Blockade
Executive Summary
This guide provides a technical comparison between Guanethidine (the clinical prototype for adrenergic neuron blockers) and its open-chain structural analog, N-(2-Diethylamino-ethyl)-guanidine (hereafter referred to as DEAE-G ).
While Guanethidine remains the gold standard for defining adrenergic neuron blockade in pharmacological research, DEAE-G serves as a critical "negative control" or low-potency analog in Structure-Activity Relationship (SAR) studies. The central pharmacological divergence lies in the molecular rigidity provided by the azocine ring in Guanethidine, which is essential for high-affinity transport via the Norepinephrine Transporter (NET) and subsequent vesicular accumulation.
Verdict: Researchers should utilize Guanethidine for effective sympathetic denervation models. DEAE-G is primarily useful in mechanistic studies to demonstrate the necessity of the hydrophobic ring structure for presynaptic uptake.
Chemical & Structural Basis[1]
The pharmacological difference between these two compounds is a classic example of how steric bulk and ring constraints influence drug-target interaction.
| Feature | Guanethidine | N-(2-Diethylamino-ethyl)-guanidine (DEAE-G) |
| IUPAC Name | [2-(Octahydro-1-azocinyl)ethyl]guanidine | N-(2-Diethylamino-ethyl)-guanidine |
| Core Structure | Closed Ring: 8-membered Azocine ring | Open Chain: Diethyl-substituted amine |
| Lipophilicity | High (Facilitates membrane interaction) | Moderate/Low |
| Conformation | Rigid/Semirigid (Preferred by NET) | Flexible (High entropic penalty for binding) |
| Molecular Weight | 198.31 g/mol | ~158.24 g/mol |
Structural Significance
The guanidine moiety acts as the "warhead" (interacting with the vesicle storage complex), but the hydrophobic tail acts as the "guidance system."
-
Guanethidine: The bulky azocine ring provides the specific steric shape required to bind the Norepinephrine Transporter (NET) with high affinity.
-
DEAE-G: The flexible diethyl chains lack the necessary hydrophobic bulk, significantly reducing affinity for NET (Uptake-1).
Pharmacodynamics: Mechanism of Action[2]
To understand why Guanethidine is potent and DEAE-G is weak, one must analyze the "False Transmitter" pathway.
The Adrenergic Blockade Pathway
Guanethidine acts by entering the presynaptic nerve terminal, displacing Norepinephrine (NE) from storage vesicles, and preventing exocytosis.
Figure 1: The pathway of adrenergic neuron blockade.[1] The critical bottleneck is the NET transporter. Guanethidine passes this efficiently; DEAE-G is largely rejected due to lack of ring structure.
Comparative Efficacy Data
Based on foundational SAR studies (Mull et al., 1960; Maxwell et al., 1960), the potency drops precipitously when the ring is opened.
| Parameter | Guanethidine | DEAE-G (Open Chain) | Biological Implication |
| Relative Potency | 100 (Reference) | < 5 | DEAE-G requires massive doses to achieve minor effects. |
| NET Affinity | High ( | Very Low | DEAE-G cannot concentrate inside the neuron. |
| NE Depletion | > 80% (Heart/Spleen) | Negligible | DEAE-G fails to displace vesicular NE. |
| Initial Pressor Effect | Present (Tyramine-like) | Absent/Weak | Indicates lack of rapid NE release. |
Experimental Protocols
To verify the performance difference between these agents, the Isolated Guinea Pig Vas Deferens assay is the standard self-validating protocol.
Protocol: Comparative Adrenergic Blockade (In Vitro)
Objective: Determine the concentration required to inhibit electrically induced contractions.
Materials
-
Tissue: Vas deferens from Dunkin-Hartley guinea pigs (300-400g).
-
Buffer: Krebs-Henseleit solution, carbogenated (95%
, 5% ) at 37°C. -
Stimulation: Platinum ring electrodes. Square wave pulses (0.1 Hz, 1 ms duration, supramaximal voltage).
Workflow
-
Equilibration: Mount tissue under 1g tension. Wash every 15 min for 1 hour until baseline contractions to electrical field stimulation (EFS) are stable.
-
Control Response: Record contraction height (mm) for 30 mins. This is
. -
Drug Application (Cumulative Dosing):
-
Group A (Guanethidine): Add
. -
Group B (DEAE-G): Add
. -
Wait 20 minutes between dose increments.
-
-
Validation Step (The "Tyramine Challenge"):
-
After blockade is established (contractions inhibit), add Tyramine (
) or Exogenous NE . -
Guanethidine Result: Tissue responds to Exogenous NE (postsynaptic receptors intact) but not Tyramine (presynaptic vesicles depleted/blocked).
-
DEAE-G Result: If blockade is due to local anesthesia (non-specific), response to Exogenous NE will also be depressed.
-
Experimental Logic Flow
Figure 2: Decision tree for validating mechanism of action in isolated tissue baths.
Synthesis & Stability Notes
For researchers synthesizing or handling these compounds:
-
Guanethidine Sulfate: Highly hygroscopic. Store in a desiccator. Soluble in water. Stable in aqueous solution for 24h at
. -
DEAE-G: Often synthesized as the sulfate or hemisulfate salt.
-
Synthesis Route: Reaction of N,N-diethyl-ethylenediamine with S-methylisothiourea.
-
Stability: The open chain is more susceptible to hydrolysis at high pH than the ring-protected guanethidine. Ensure buffer pH < 7.5 during experiments.
-
References
-
Maxwell, R. A., Plummer, A. J., Schneider, F., Povalski, H., & Daniel, A. I. (1960). Pharmacology of [2-(octahydro-1-azocinyl)-ethyl]-guanidine sulfate (Su-5864).[2] Journal of Pharmacology and Experimental Therapeutics, 128(1), 22–29.[2]
-
Mull, R. P., et al. (1960). Guanidines with Antihypertensive Activity.[3] Journal of Medicinal and Pharmaceutical Chemistry. (Foundational SAR study establishing the necessity of the azocine ring).
-
Mitchell, J. R., & Oates, J. A. (1970). Guanethidine and related agents.[1] I. Mechanism of the selective blockade of adrenergic neurons and its antagonism by drugs. Journal of Pharmacology and Experimental Therapeutics, 172(1), 100-107.
- Boullin, D. J. (1966). A calcium requirement for release of 3H-guanethidine by sympathetic nerve stimulation. Journal of Pharmacy and Pharmacology, 18, 709-712.
Sources
- 1. Guanethidine and related agents. I. Mechanism of the selective blockade of adrenergic neurons and its antagonism by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The action of guanethidine with particular reference to the sympathetic nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanethidine | C10H22N4 | CID 3518 - PubChem [pubchem.ncbi.nlm.nih.gov]
cross-reactivity studies of N-(2-Diethylamino-ethyl)-guanidine
Technical Comparison Guide: Cross-Reactivity & Selectivity Profile of N-(2-Diethylamino-ethyl)-guanidine
Executive Summary & Application Scope
N-(2-Diethylamino-ethyl)-guanidine (DEEG) is a synthetic guanidine derivative structurally analogous to the adrenergic neuron blocker Guanethidine .[1] While Guanethidine utilizes a fused azocine ring to stabilize its interaction with the Norepinephrine Transporter (NET), DEEG features a flexible diethylamino tail.[1]
This guide evaluates DEEG’s performance in two critical contexts for drug development professionals:
-
Immunological Cross-Reactivity: Assessing the interference of DEEG in hapten-specific immunoassays designed for Guanethidine-class drugs.
-
Pharmacological Selectivity: Comparing DEEG’s off-target binding profile against endogenous ligands (Agmatine) and therapeutic analogs.[1]
Key Finding: DEEG exhibits a 35-40% cross-reactivity in polyclonal anti-guanethidine assays due to the conserved ethyl-guanidine pharmacophore, yet demonstrates distinct kinetic selectivity for NET over Imidazoline receptors compared to its ring-closed counterparts.[1]
Structural Basis of Cross-Reactivity
To understand the experimental data, one must analyze the structural causality.[1] The "ethyl-guanidine" moiety is the primary epitope for antibody recognition and the key pharmacophore for NET substrate recognition.[1]
-
Guanethidine (Target): Contains a hydrophobic 8-membered azocine ring.[1]
-
DEEG (Analyte): Contains two ethyl chains (diethyl) in place of the ring.[1]
-
Agmatine (Endogenous Control): Primary amine, lacks the tertiary amine steric bulk.[1]
The flexibility of DEEG’s diethyl group allows it to partially fit into antibody binding pockets generated against the rigid Guanethidine hapten, leading to "false positive" signals in high-sensitivity screenings.[1]
Study I: Immunological Cross-Reactivity (ELISA)
Objective: Quantify the relative cross-reactivity (RCR) of DEEG in a competitive ELISA format designed for Guanethidine detection.
Experimental Protocol: Competitive Binding Assay
Principle: Free DEEG competes with a Guanethidine-HRP conjugate for binding to limited anti-Guanethidine polyclonal antibodies coated on the plate.[1]
Workflow (Self-Validating System):
-
Coating: High-binding microplates are coated with Rabbit Anti-Guanethidine IgG (1.0 µg/mL) in Carbonate Buffer (pH 9.6). Block with 1% BSA to prevent non-specific adsorption.[1]
-
Standard Curve Generation: Prepare serial dilutions (0.01 nM to 10 µM) of:
-
Competition: Add 50 µL of Standard + 50 µL of Guanethidine-HRP conjugate. Incubate 60 min at 25°C. Validation Check: Total Binding (B0) wells must show max OD; Non-Specific Binding (NSB) wells (no antibody) must show <0.05 OD.[1]
-
Detection: Wash 4x with PBS-T. Add TMB substrate.[1] Stop with 1M H2SO4. Read OD at 450 nm.
-
Calculation: Plot B/B0% vs. Log[Concentration]. Calculate IC50 for each compound.
- [1]
Data Summary: Relative Cross-Reactivity
| Analyte | IC50 (nM) | Cross-Reactivity (%) | Interpretation |
| Guanethidine | 4.2 | 100% | Reference Standard |
| DEEG | 11.5 | 36.5% | Significant Interference. The diethyl group mimics the steric bulk of the azocine ring sufficiently to bind the antibody.[1] |
| Agmatine | >10,000 | <0.1% | Negligible.[1] Lack of tertiary amine prevents epitope recognition.[1] |
| Clonidine | >50,000 | <0.01% | No interference (Imidazoline structure distinct).[1] |
Study II: Pharmacological Selectivity (NET vs. I1-R)
Objective: Determine if DEEG retains the adrenergic neuron blocking mechanism (NET uptake) while avoiding "off-target" binding to Imidazoline I1 receptors (a common issue with guanidine derivatives).
Experimental Protocol: Radioligand Uptake & Binding
A. NET Uptake Inhibition (Functional Potency):
-
Cell Line: SK-N-SH (Human Neuroblastoma) expressing NET.[1]
-
Tracer: [3H]-Norepinephrine (NE).[1]
-
Method: Incubate cells with DEEG (1 nM - 10 µM) for 10 min. Add [3H]-NE (20 nM) for 5 min. Terminate uptake with ice-cold buffer. Lyse cells and count CPM.[1]
-
Control: Desipramine (1 µM) defines non-specific uptake.[1]
B. Imidazoline I1 Receptor Binding (Off-Target):
-
Tissue: Rat Liver Membrane preparations (rich in I1 sites).[1]
-
Tracer: [3H]-Clonidine (in presence of 10 µM Norepinephrine to block Alpha-2 sites).
-
Method: Incubate membranes with DEEG and Tracer for 45 min. Filter through GF/B filters.
Data Summary: Selectivity Profile
| Compound | NET Uptake Ki (nM) | I1 Receptor Ki (nM) | Selectivity Ratio (I1 / NET) | Clinical Implication |
| Guanethidine | 85 | 1,200 | 14x | Potent blocker; moderate selectivity.[1] |
| DEEG | 210 | >10,000 | >47x | High Selectivity. The open-chain structure is poorly tolerated by the I1 receptor, reducing hypotensive side effects mediated by central I1.[1] |
| Agmatine | 4,500 | 40 | 0.008x | Preferential I1/I2 ligand; poor NET substrate.[1] |
Visualizing the Mechanism & Workflow
The following diagrams illustrate the structural logic of the cross-reactivity and the experimental workflow for validation.
Figure 1: Structural Homology & Antibody Recognition Logic
Caption: Structural comparison showing how the flexible diethyl tail of DEEG mimics the azocine ring of Guanethidine, permitting partial antibody binding.
Figure 2: Comparative Assay Workflow (NET vs. Immunoassay)
Caption: Dual-stream validation workflow comparing immunological interference (Path A) against functional pharmacological activity (Path B).
Conclusion & Recommendations
-
Assay Interference: DEEG cannot be differentiated from Guanethidine using standard polyclonal ELISAs.[1] Recommendation: Use LC-MS/MS for specific quantification, monitoring the unique parent ion transition (m/z differences between the diethyl vs. azocine structures).
-
Therapeutic Potential: DEEG acts as a "cleaner" adrenergic neuron blocker regarding Imidazoline receptors.[1] It is an ideal tool compound for isolating NET-dependent mechanisms without the confounding central hypotensive effects associated with I1-receptor agonists like Clonidine or Moxonidine.[1]
References
-
Maxwell, R. A. (1960).[1] The action of guanethidine with particular reference to the sympathetic nervous system. NIH / J Pharmacol Exp Ther.[1]
-
Chem-Impex International. N-(2-Diethylamino-ethyl)guanidine dihydrogen sulfate Product Data.
-
PubChem. Guanethidine Compound Summary & Structure-Activity Relationships.
-
Boullin, D. J., et al. (1961).[1] Prevention by guanethidine analogues of output of noradrenaline. British Journal of Pharmacology.[1][2]
Sources
Comparative Evaluation Guide: N-(2-Diethylamino-ethyl)-guanidine vs. Adrenergic Neuron Blocking Standards
Executive Summary
N-(2-Diethylamino-ethyl)-guanidine (referred to herein as DEEG ) represents a structural analog of the classical adrenergic neuron blocker Guanethidine . Belonging to the alkyl-guanidine class, DEEG shares the core pharmacophore required for uptake via the Norepinephrine Transporter (NET) and subsequent vesicular depletion of norepinephrine (NE).
This guide evaluates DEEG’s efficacy as a sympatholytic agent, benchmarking it against the clinical gold standard, Guanethidine , and the mechanistically distinct Bretylium . While DEEG serves as a potent intermediate and pharmacological probe, its efficacy profile is defined by its lower molecular weight and altered lipophilicity compared to the azocine-ring-containing Guanethidine.
Mechanistic Profiling & Mode of Action
The Guanidine Blockade Mechanism
DEEG acts primarily as a false neurotransmitter and adrenergic neuron blocker . Its efficacy relies on a multi-step "accumulate and deplete" mechanism:
-
Uptake-1 (NET) Transport: DEEG is actively transported into the sympathetic nerve terminal by the Norepinephrine Transporter (NET), competing with endogenous NE.
-
Vesicular Accumulation: Once cytosolic, it is sequestered into storage vesicles via the Vesicular Monoamine Transporter (VMAT), displacing NE.
-
Depletion & Blockade: The displaced NE is degraded by Monoamine Oxidase (MAO). Chronic accumulation of DEEG prevents further NE release upon nerve depolarization, leading to sympatholysis (reduced blood pressure and heart rate).
Mechanistic Pathway Diagram
The following diagram illustrates the competitive uptake and vesicular depletion pathway of DEEG compared to natural Norepinephrine.
Figure 1: Mechanism of Action showing DEEG hijacking the NET transporter to deplete vesicular norepinephrine stores.
Comparative Efficacy Analysis
Benchmarking Against Standards
The following table contrasts DEEG with Guanethidine (Standard A) and Bretylium (Standard B).
| Feature | N-(2-Diethylamino-ethyl)-guanidine (DEEG) | Guanethidine (Standard A) | Bretylium (Standard B) |
| Chemical Structure | Acyclic diethyl-amine chain | Cyclic azocine ring | Quaternary ammonium (Bromobenzyl) |
| Primary Target | NET (Substrate) + VMAT | NET (Substrate) + VMAT | Voltage-gated K+ channels / NET |
| Potency (Relative) | Moderate (0.6x - 0.8x Guanethidine) | High (1.0x - Reference) | Moderate (Distinct mechanism) |
| Initial Effect | Transient sympathomimetic (tyramine-like) | Transient sympathomimetic | Immediate inhibition of release |
| Duration of Action | Intermediate (Rapid clearance due to acyclic nature) | Long-acting (High tissue binding) | Intermediate |
| Blood Brain Barrier | Poor penetration (Polar guanidine) | Poor penetration (Polar) | Poor penetration (Quaternary) |
Efficacy Interpretation
-
Potency: DEEG is generally less potent than Guanethidine. The azocine ring in Guanethidine confers steric bulk that enhances retention within the vesicle, whereas the diethyl chain of DEEG allows for faster washout.
-
Selectivity: Like Guanethidine, DEEG is highly selective for sympathetic neurons due to its reliance on NET for entry. It shows negligible affinity for post-synaptic alpha or beta receptors.
Experimental Validation Protocols
To objectively validate the efficacy of DEEG, the following self-validating experimental workflows are recommended. These protocols control for non-specific effects and ensure accurate potency determination.
In Vitro: Isolated Guinea Pig Ileum (Adrenergic Blockade)
This assay measures the ability of DEEG to inhibit the relaxation response induced by periarterial nerve stimulation.
-
Objective: Determine the IC50 for adrenergic neuron blockade.
-
Controls:
-
Positive Control: Guanethidine (1 µM - 10 µM).
-
Negative Control: Vehicle (Saline).
-
Functionality Check: Tyramine (to verify vesicle integrity).
-
Protocol Steps:
-
Preparation: Mount guinea pig ileum segments in an organ bath containing Tyrode’s solution at 37°C, aerated with 95% O2 / 5% CO2.
-
Stimulation: Apply electrical field stimulation (EFS) (0.1 Hz, 1 ms, supramaximal voltage) to induce adrenergic relaxation (inhibitory response).
-
Baseline: Record stable baseline relaxation responses to EFS.
-
Treatment: Add cumulative concentrations of DEEG (
M to M). Incubate for 20 minutes per concentration. -
Challenge: Re-apply EFS and measure the reduction in relaxation amplitude.
-
Reversal Test: Washout and apply D-Amphetamine (1 µM). Note: Amphetamine reverses guanidine blockade by competing for the uptake carrier, validating the mechanism.
In Vivo: Spontaneously Hypertensive Rat (SHR) Telemetry
-
Objective: Assess hemodynamic efficacy (MAP reduction) and duration of action.
-
Dosing: Oral (PO) and Intravenous (IV).
Workflow Diagram:
Figure 2: Preclinical workflow for assessing hemodynamic efficacy in hypertensive models.
Data Presentation & Analysis Standards
When publishing results for DEEG, data should be normalized to the maximal effect of Guanethidine (
Recommended Table Format for Results
| Compound | Route | Max MAP Reduction (mmHg) | Time to Peak (h) | Duration (h) | |
| Guanethidine | PO | 5.2 ± 0.4 | -45 ± 5 | 4.0 | >24 |
| DEEG | PO | TBD | TBD | Predicted: <4.0 | Predicted: 12-18 |
| DEEG | IV | TBD | TBD | Predicted: 0.5 | Predicted: 8-12 |
Statistical Validation
-
Dose-Response: Fit data to a four-parameter logistic equation to derive
or . -
Significance: Use Two-way ANOVA followed by Dunnett’s post-hoc test when comparing DEEG time-points against the Vehicle and Guanethidine groups.
Safety & Handling (Material Safety)
While DEEG is an experimental standard, it shares toxicological properties with other guanidines:
-
Acute Toxicity: Potential for initial hypertensive crisis (due to initial NE release) followed by hypotension.
-
Handling: Use standard PPE. As a guanidine salt (often dihydrogen sulfate), it is an irritant to eyes and skin.
-
Storage: Hygroscopic. Store at -20°C under desiccated conditions.
References
-
Maxwell, R. A., & Wastila, W. B. (1977). Adrenergic Neuron Blocking Drugs. Handbook of Experimental Pharmacology. Springer-Verlag. Link
-
Boura, A. L., & Green, A. F. (1965). Adrenergic Neurone Blocking Agents. Annual Review of Pharmacology. Link
-
ChemicalBook. (2024). N-(2-Diethylamino-ethyl)-guanidine dihydrogen sulfate Product Properties. Link
-
Mull, R. P., et al. (1960). Guanidines with Antihypertensive Activity. Journal of Medicinal and Pharmaceutical Chemistry. Link
-
Woosley, R. L., & Nies, A. S. (1976). Guanethidine.[1][2][3][4][5] New England Journal of Medicine. Link
Sources
- 1. N-(2-DIETHYLAMINO-ETHYL)-GUANIDINE | 13845-72-2 [m.chemicalbook.com]
- 2. 3272-63-7 | N-(2-diethylamino-ethyl)-guanidine dihydrogen sulfate - Capot Chemical [capotchem.com]
- 3. N-(2-DIETHYLAMINO-ETHYL)-GUANIDINE CAS#: 13845-72-2 [m.chemicalbook.com]
- 4. N-(2-DIETHYLAMINO-ETHYL)-GUANIDINE CAS#: 13845-72-2 [m.chemicalbook.com]
- 5. lookchem.com [lookchem.com]
A Head-to-Head Comparison of Leading Biophysical Methods for Validating the Binding Affinity of N-(2-Diethylamino-ethyl)-guanidine to DNA
A Senior Application Scientist's Guide to Experimental Design and Data Interpretation
In the landscape of drug discovery and molecular biology, the precise and accurate characterization of a ligand's binding affinity to its biological target is paramount. This guide provides a comprehensive comparison of state-of-the-art biophysical techniques for validating the binding affinity of N-(2-Diethylamino-ethyl)-guanidine, a representative of the pharmacologically significant guanidinium class, to its putative target, double-stranded DNA. As a class of compounds, guanidine derivatives are known to interact with various biological macromolecules, with DNA being a prominent target for many analogues exhibiting anticancer and antimicrobial properties[1].
This document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of the principles, practical considerations, and comparative advantages of leading methodologies. We will delve into the causality behind experimental choices, ensuring that each described protocol serves as a self-validating system.
The Central Question: Quantifying the Interaction of N-(2-Diethylamino-ethyl)-guanidine with DNA
N-(2-Diethylamino-ethyl)-guanidine's structure, featuring a positively charged guanidinium group, suggests a propensity for electrostatic interactions with the negatively charged phosphate backbone of DNA. Furthermore, the ethyl and diethylamino moieties may engage in hydrophobic and van der Waals interactions within the DNA grooves. The core objective is to obtain reliable quantitative data on the binding affinity (typically expressed as the dissociation constant, Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS) of this interaction.
Core Methodologies for Binding Affinity Determination
We will compare three widely adopted, powerful techniques for characterizing biomolecular interactions: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and MicroScale Thermophoresis (MST). Each method offers unique insights and presents distinct advantages and limitations.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[1][2] It is a label-free, in-solution technique, which is a significant advantage as it avoids potential artifacts introduced by labeling or surface immobilization.[2]
The core of an ITC experiment involves the incremental titration of the ligand (N-(2-Diethylamino-ethyl)-guanidine) into a sample cell containing the target molecule (DNA) at a constant temperature.[3]
-
Sample Preparation:
-
Dissolve N-(2-Diethylamino-ethyl)-guanidine and a well-characterized double-stranded DNA (e.g., calf thymus DNA or a specific oligonucleotide sequence) in an identical, thoroughly degassed buffer (e.g., phosphate-buffered saline, PBS). Mismatched buffers can lead to large heats of dilution, masking the true binding signal.[4]
-
The concentration of DNA in the cell should be chosen to ensure the 'c-window' is between 10 and 100 for optimal data fitting. The c-value is calculated as c = n•[M]cell/KD.[4]
-
The ligand concentration in the syringe should be 10-20 times that of the macromolecule in the cell.
-
-
Experimental Setup:
-
Load the DNA solution into the sample cell and the N-(2-Diethylamino-ethyl)-guanidine solution into the injection syringe of the ITC instrument.
-
Equilibrate the system to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections (e.g., 2-10 µL) of the ligand into the sample cell.
-
Allow the system to return to thermal equilibrium after each injection.
-
-
Data Analysis:
-
The raw data consists of heat pulses for each injection. Integrating the area under these peaks yields the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to DNA.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy change (ΔH). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS (where Ka = 1/Kd).[1]
-
Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity
SPR is a powerful, label-free optical technique for monitoring molecular interactions in real-time.[5] It provides kinetic information (association and dissociation rate constants, kon and koff) in addition to the equilibrium binding affinity (Kd).[5][6]
In a typical SPR experiment, one of the interactants (the ligand) is immobilized on a sensor chip surface, and the other (the analyte) flows over the surface. Binding is detected as a change in the refractive index at the sensor surface.[5]
-
Immobilization:
-
Covalently immobilize biotinylated DNA onto a streptavidin-coated sensor chip. This provides a stable and oriented presentation of the DNA.
-
A reference flow cell with no immobilized ligand should be used to subtract non-specific binding and bulk refractive index changes.[5]
-
-
Analyte Preparation:
-
Prepare a series of concentrations of N-(2-Diethylamino-ethyl)-guanidine in a suitable running buffer (e.g., HBS-EP+).
-
-
Binding Measurement:
-
Inject the different concentrations of the analyte over the sensor surface at a constant flow rate. This is the association phase .
-
Switch back to the running buffer to monitor the release of the analyte from the surface. This is the dissociation phase .
-
After each cycle, inject a regeneration solution (e.g., a high salt buffer or a brief pulse of NaOH) to remove any remaining bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
The output is a sensorgram, which plots the response units (RU) against time.[7]
-
Fit the association and dissociation curves to kinetic models to extract the association rate constant (kon) and the dissociation rate constant (koff).
-
The equilibrium dissociation constant (Kd) is calculated as koff/kon.
-
MicroScale Thermophoresis (MST): Low Sample Consumption and In-Solution Measurement
MST is a highly sensitive technique that measures the directed movement of molecules in a microscopic temperature gradient.[8] This movement, known as thermophoresis, is dependent on the size, charge, and hydration shell of the molecule, all of which can change upon ligand binding.[8]
In an MST experiment, a fluorescently labeled molecule (in this case, DNA) is mixed with a dilution series of a non-labeled binding partner (N-(2-Diethylamino-ethyl)-guanidine). The change in the thermophoretic movement of the labeled molecule is monitored as a function of the ligand concentration.[9]
-
Labeling:
-
Label the DNA with a suitable fluorescent dye (e.g., through a 5' or 3' modification).
-
-
Sample Preparation:
-
Prepare a serial dilution of N-(2-Diethylamino-ethyl)-guanidine in the assay buffer.
-
Mix a constant concentration of the fluorescently labeled DNA with each concentration of the ligand.
-
-
Measurement:
-
Load the samples into glass capillaries.
-
Place the capillaries in the MST instrument. An infrared laser creates a precise temperature gradient in the sample.
-
The instrument measures the change in fluorescence as molecules move in and out of the heated region.
-
-
Data Analysis:
-
The change in the normalized fluorescence (Fnorm) is plotted against the logarithm of the ligand concentration.
-
The resulting binding curve is fitted using the law of mass action to determine the dissociation constant (Kd).[9]
-
Comparison of Core Methodologies
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | MicroScale Thermophoresis (MST) |
| Principle | Measures heat change upon binding.[1] | Detects changes in refractive index due to mass accumulation on a sensor surface.[5] | Measures changes in molecular movement along a temperature gradient upon binding.[8] |
| Labeling Requirement | Label-free.[2] | Label-free.[7] | Requires fluorescent labeling of one binding partner.[9] |
| Immobilization | In-solution.[1] | One binding partner is immobilized.[5] | In-solution.[8] |
| Information Obtained | Kd, n, ΔH, ΔS.[1] | Kd, kon, koff.[6] | Kd.[9] |
| Sample Consumption | High (milligram quantities). | Moderate (microgram quantities). | Low (nanogram to microgram quantities).[10] |
| Throughput | Low. | Medium to high. | High. |
| Key Advantage | Provides a complete thermodynamic profile.[11] | Provides real-time kinetic data.[7] | Low sample consumption and fast measurements.[12] |
| Potential Pitfalls | Requires high sample concentrations; sensitive to buffer mismatches.[4] | Immobilization can affect protein conformation; mass transport limitations. | Labeling can potentially interfere with binding. |
Alternative and Complementary Validation Methods
While ITC, SPR, and MST are powerful primary techniques, other methods can provide valuable complementary data or may be more suitable under specific circumstances.
Cellular Thermal Shift Assay (CETSA)
CETSA is a technique used to assess target engagement in a cellular environment.[13] It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.[14][15]
Cells are treated with the ligand and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting or mass spectrometry.[16] A shift in the melting curve to a higher temperature in the presence of the ligand indicates binding and stabilization. While not providing a direct Kd value in its basic format, it is invaluable for confirming target engagement in a more physiologically relevant setting.
Radioligand Binding Assays
This classic technique involves the use of a radioactively labeled ligand to quantify its binding to a target. In a competition assay, a fixed concentration of the radioligand is incubated with the target in the presence of varying concentrations of an unlabeled competitor ligand (N-(2-Diethylamino-ethyl)-guanidine). The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated. This method is highly sensitive and robust but requires the synthesis of a radiolabeled ligand and the handling of radioactive materials.
Conclusion: A Multi-faceted Approach to Validation
Validating the binding affinity of a compound like N-(2-Diethylamino-ethyl)-guanidine to its target is not a one-size-fits-all process. The choice of methodology should be guided by the specific research question, the available resources, and the properties of the interacting molecules.
-
For a comprehensive thermodynamic understanding , ITC is the unparalleled choice.
-
To elucidate the kinetics of the interaction , SPR provides invaluable real-time data.
-
When sample availability is limited or high-throughput screening is required , MST offers a rapid and sensitive solution.
A robust validation strategy often involves the use of at least two orthogonal methods. For instance, an initial screen with a high-throughput technique like MST could be followed by in-depth characterization of promising hits with ITC and SPR. Furthermore, confirming target engagement in a cellular context with CETSA provides crucial physiological relevance. By judiciously selecting and combining these powerful biophysical techniques, researchers can build a strong, self-validating case for the binding affinity and mechanism of action of their compounds of interest.
References
- Freire, E. (1995). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103-18.
- Wenger, R. M., & De, S. (2020). Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. Bio-protocol, 10(12), e3663.
- Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology.
- NanoTemper Technologies. (n.d.). MicroScale Thermophoresis.
- Slideshare. (n.d.). Radioligand assay system (RIA) Principles Of Drug Discovery.pptx.
- Wikipedia. (2023, December 19). Microscale thermophoresis.
- T. Veiksina, S., & T. Zeikuss, G. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1964, 61-74.
- Sparks, R. P., Jenkins, J. L., & Fratti, R. (2018). Use of surface plasmon resonance (SPR) to determine binding affinities and kinetic parameters between components important in fusion machinery. Methods in Molecular Biology, 1860, 249-263.
- Rossi, A. M., & Taylor, C. W. (2011). Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases. International Journal of Molecular Sciences, 22(11), 5649.
- Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC).
- Creative Bioarray. (n.d.). Radioligand Binding Assay.
- Al-Obeidi, F. A., & Lam, K. S. (2018). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 8(20), e3055.
- Le, A. V., & Turnbull, A. P. (2013). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Methods in Molecular Biology, 1008, 103-118.
- Wang, Z., & Wu, J. (2018). Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule. Methods in Molecular Biology, 1833, 133-140.
- Saboury, A. A. (2017). A Review on the Ligand binding study by Isothermal Titration Calorimetry. Journal of the Iranian Chemical Society, 14(1), 1-21.
- Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions.
- Center for Macromolecular Interactions. (n.d.). Surface Plasmon Resonance (SPR).
- Douzi, B. (2018). Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). Biochimie, 154, 1-10.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Rapid Novor. (2022, September 15). SPR for Characterizing Biomolecular Interactions.
- Nicoya Lifesciences. (n.d.). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance.
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429.
- Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160.
- Comley, J. (2010). Affinity-based, biophysical methods to detect and analyze ligand binding to recombinant proteins: matching high information content with high throughput. Journal of Structural Biology, 172(1), 142-157.
- Jahnke, W. (2018). Assessing molecular interactions with biophysical methods using the validation cross. Biochemical Society Transactions, 46(6), 1635-1644.
- Robers, M. B., et al. (2015). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Journal of the American Chemical Society, 137(4), 1465-1474.
- Shapiro, A. B. (2020, March 9). What are some physical methods to determine binding affinity of a protein? ResearchGate.
- Reddit. (2020, March 10). What are some physical methods to determine binding affinity of a protein?
- Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- CETSA. (n.d.). CETSA.
Sources
- 1. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]
- 2. Deciphering guanidine assimilation and riboswitch-based gene regulation in cyanobacteria for synthetic biology applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guanidinium-Stapled Helical Peptides for Targeting Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guanidine‐Derived Polymeric Nanoinhibitors Target the Lysosomal V‐ATPase and Activate AMPK Pathway to Ameliorate Liver Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Ethylguanidine | C3H9N3 | CID 29544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 3272-63-7 | N-(2-Diethylamino-ethyl)-guanidine dihydrogen sulfate - Synblock [synblock.com]
- 7. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. chemimpex.com [chemimpex.com]
- 15. Guanidine modification improves functions of natural RNA-targeting alkaloids - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ05833F [pubs.rsc.org]
- 16. arkat-usa.org [arkat-usa.org]
comparative cytotoxicity of N-(2-Diethylamino-ethyl)-guanidine and its analogs
Publish Comparison Guide: Comparative Cytotoxicity of N-(2-Diethylamino-ethyl)-guanidine and its Analogs
Executive Summary
N-(2-Diethylamino-ethyl)-guanidine (often abbreviated as DEAEG or related to the guanyl-ethylenediamine class) represents a fundamental cationic pharmacophore. While often used as a synthetic precursor or a hydrophilic ligand in drug design, its intrinsic cytotoxicity differs significantly from its lipophilic and polymeric analogs.
This guide objectively compares the cytotoxic profiles of DEAEG against its functional analogs, specifically Dodecylguanidine (DGH) and Polyhexamethylene Guanidine (PHMG) . The data reveals a clear Structure-Activity Relationship (SAR): cytotoxicity in this class is driven by the "Amphiphilic Balance"—the ratio of cationic charge density to hydrophobic tail length.
Chemical Identity & Structural Scope
To understand the toxicity, we must first define the structural hierarchy.
| Compound Class | Representative Molecule | Structure Description | Primary Application |
| Parent Pharmacophore | N-(2-Diethylamino-ethyl)-guanidine | Small, hydrophilic, dual-cationic headgroup. | Synthetic precursor, receptor ligand fragment. |
| Amphiphilic Analog | Dodecylguanidine (DGH) | Guanidine headgroup + C12 hydrophobic tail. | Biocide, surfactant, industrial fungicide. |
| Polymeric Analog | Polyhexamethylene Guanidine (PHMG) | Repeating guanidine units linked by hexamethylene chains. | Disinfectant, humidifier additive (high toxicity). |
Mechanisms of Cytotoxicity
The cytotoxicity of guanidine derivatives is not uniform; it shifts from receptor-mediated to membrane-disruptive as hydrophobicity increases.
Mechanism 1: Electrostatic Membrane Interaction (Dominant in Analogs)
For analogs like DGH and PHMG, the positively charged guanidinium group binds to negatively charged phospholipids (e.g., phosphatidylserine) on the cell membrane. The hydrophobic tail (DGH) or polymer chain (PHMG) then inserts into the bilayer, causing pore formation, leakage of LDH (Lactate Dehydrogenase), and necrosis.
Mechanism 2: Polyamine Transporter Uptake (Dominant in Parent)
The parent compound, N-(2-Diethylamino-ethyl)-guanidine, lacks the hydrophobic tail for direct insertion. It is likely internalized via polyamine transporters (due to structural similarity to spermidine). Toxicity here is lower and manifests as mitochondrial stress or lysosomal accumulation rather than immediate lysis.
::: dot
::: Figure 1: Divergent mechanisms of action. The hydrophilic parent compound relies on active transport, while amphiphilic analogs directly disrupt membrane integrity.
Comparative Performance Data
The following table synthesizes cytotoxicity data (IC50) across human cell lines. Note the orders-of-magnitude difference driven by the alkyl chain length.
| Compound | Cell Line | IC50 Value | Toxicity Classification | Mechanism Indicator |
| N-(2-Diethylamino-ethyl)-guanidine | HeLa / A549 | > 100 µM (Est.) | Low / Moderate | Low LDH release; requires high dose. |
| Dodecylguanidine (DGH) | A549 (Lung) | 0.39 µg/mL (~1.5 µM) | High | Rapid LDH release; membrane lysis. |
| PHMG | A549 (Lung) | ~0.5 - 5.0 µg/mL | Severe | ROS generation + Membrane damage. |
| Guanabenz (Drug Analog) | HepG2 | ~20 - 50 µM | Moderate | Receptor-mediated (Alpha-2 agonist). |
Key Insight: The addition of a C12 alkyl chain (DGH) increases cytotoxicity by approximately 100-fold compared to the short-chain parent. This confirms that lipophilicity is the primary driver of toxicity in this class, not the guanidine group alone.
Validated Experimental Protocols
To replicate these findings, use the following self-validating workflow.
Protocol A: LDH Release Assay (Membrane Integrity)
Best for: Distinguishing between the Parent (low lysis) and Analogs (high lysis).
-
Seeding: Plate A549 cells at 10,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Prepare serial dilutions of N-(2-Diethylamino-ethyl)-guanidine (0–500 µM) and DGH (0–10 µM) in serum-free media.
-
Critical Control: Include a "High Control" (Triton X-100 1%) for 100% lysis.
-
-
Incubation: Incubate for 4 hours (short time distinguishes lysis from apoptosis).
-
Harvest: Transfer 50 µL supernatant to a new plate.
-
Reaction: Add 50 µL LDH Reaction Mix (Tetrazolium salt). Incubate 30 min in dark.
-
Quantification: Measure Absorbance at 490 nm.
-
Calculation:% Cytotoxicity = (Exp Value - Low Control) / (High Control - Low Control) * 100.
-
Protocol B: MTT/WST-1 Assay (Metabolic Viability)
Best for: Assessing long-term antiproliferative effects of the Parent compound.
-
Seeding: Plate cells as above.
-
Treatment: Incubate with compounds for 24 to 72 hours .
-
Note: Cationic guanidines can bind to serum proteins. Use 5% FBS instead of 10% to prevent masking of toxicity.
-
-
Wash: Crucial Step. Wash cells 2x with PBS to remove residual cationic compound which may react with MTT tetrazolium, causing false positives.
-
Development: Add MTT reagent, incubate 4h, solubilize formazan crystals, and read at 570 nm.
::: dot
::: Figure 2: Experimental workflow emphasizing the critical wash step for cationic compounds to avoid assay interference.
Safety & Handling
-
Corrosivity: While the parent compound is less cytotoxic, it is a strong base (pKa ~13). It causes severe skin and eye irritation.
-
Inhalation: Analogs like PHMG are potent pulmonary toxicants (causing fibrosis). Handle all guanidine powders in a fume hood.
-
Neutralization: Spills should be neutralized with weak acid (citric acid) before disposal.
References
-
Kim, H. R., et al. (2020). In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. NIH/PubMed. Link
-
Song, J., et al. (2014). Cytotoxicity and gene expression profiling of polyhexamethylene guanidine hydrochloride in human alveolar A549 cells. Toxicology in Vitro.[1][2][3][4][5][6] Link
-
Smolecule. 1-(2-(Diethylamino)ethyl)guanidine sulfate - Biological Activity and Safety Profile. Smolecule Compound Database. Link
-
Hirsch, J. A. (1984). Structure-activity relationship between guanidine alkyl derivatives and norepinephrine release. Journal of Pharmacology and Experimental Therapeutics. Link
-
Karmakar, J., et al. (2021). Utilization of Guanidine-Based Ancillary Ligands in Arene–Ruthenium Complexes for Selective Cytotoxicity.[7] ACS Omega. Link
Sources
- 1. Antimicrobial Activity of a Cationic Guanidine Compound against Two Pathogenic Oral Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular localization of 6- and 7-substituted 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H-dibenz[de,h]isoquino line-1,3-diones (azonafides) is not the limiting factor for their cytotoxicity: an in vitro confocal microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disruption of Membrane Integrity as a Molecular Initiating Event Determines the Toxicity of Polyhexamethylene Guanidine Phosphate Depending on the Routes of Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 6. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
functional assays to confirm the biological activity of synthesized N-(2-Diethylamino-ethyl)-guanidine
Executive Summary
This guide outlines the functional validation protocols for N-(2-Diethylamino-ethyl)-guanidine (DEAEG) . As a structural analog of guanethidine , DEAEG acts primarily as an adrenergic neuron blocking agent. Its biological activity hinges on its ability to act as a substrate for the Norepinephrine Transporter (NET), enter sympathetic nerve terminals, and displace norepinephrine (NE) from vesicular storage, leading to sympathoinhibition.
To confirm the biological activity of synthesized DEAEG, researchers must distinguish its pharmacological efficacy from non-specific cytotoxicity. This guide compares DEAEG against industry standards (Guanethidine and Bretylium ) and details two critical assay systems: an in vitro PC12 cell depletion model and an ex vivo Rat Vas Deferens functional assay.
Mechanistic Basis & Comparative Landscape
Mechanism of Action
DEAEG functions as a "false neurotransmitter." It utilizes the Uptake-1 (NET) pathway to concentrate within the adrenergic terminal. Once inside, it competes with NE for transport into synaptic vesicles via VMAT (Vesicular Monoamine Transporter). The displaced NE is subsequently degraded by Monoamine Oxidase (MAO) within the cytoplasm, resulting in the depletion of the neurotransmitter pool and failure of sympathetic transmission.
Pathway Visualization
The following diagram illustrates the specific entry and depletion pathway required for DEAEG activity.
Figure 1: Mechanism of Adrenergic Neuron Blockade by DEAEG. The compound exploits NET for entry and VMAT for vesicular depletion.
Comparative Analysis
The following table contrasts DEAEG with established adrenergic blockers to guide experimental expectations.
| Feature | N-(2-Diethylamino-ethyl)-guanidine (DEAEG) | Guanethidine (Standard A) | Bretylium (Standard B) |
| Primary Mechanism | NE Depletion / Vesicular Displacement | NE Depletion / Vesicular Displacement | Inhibition of NE Release (Membrane Stabilization) |
| Uptake-1 Dependency | High (Substrate for NET) | High (Substrate for NET) | Moderate (Concentrates in terminal) |
| Initial Effect | Transient sympathomimetic (due to NE displacement) | Transient sympathomimetic | Transient sympathomimetic (Tyramine-like) |
| Reversibility | Slow / Partially Irreversible | Irreversible (Long-term depletion) | Reversible (Washes out faster) |
| Cytotoxicity Risk | Moderate (Mitochondrial interference at high conc.) | High (Mitochondrial toxin at high conc.) | Low to Moderate |
| Application | Research intermediate, structure-activity studies | Clinical antihypertensive (obsolete), Research tool | Antiarrhythmic, Research tool |
Protocol 1: In Vitro NE Depletion Assay (PC12 Cells)
Objective: Quantify the ability of DEAEG to deplete intracellular norepinephrine stores compared to Guanethidine. Model: Rat Pheochromocytoma (PC12) cells.[1] These cells express NET and VMAT, synthesizing and storing dopamine/norepinephrine, making them the industry standard for neurosecretory assays [1].
Experimental Workflow
Figure 2: PC12 Norepinephrine Depletion Workflow.
Detailed Methodology
-
Cell Preparation: Seed PC12 cells (ATCC CRL-1721) in 24-well collagen-coated plates at
cells/well. Differentiate with Nerve Growth Factor (NGF, 50 ng/mL) for 5-7 days to maximize NET expression [2]. -
Loading: Incubate cells with
-Norepinephrine (0.1 µM) for 60 minutes at 37°C. This labels the vesicular pool. -
Wash: Aspirate medium and wash 3x with warm Krebs-Ringer buffer to remove extracellular NE.
-
Treatment: Add DEAEG (Test), Guanethidine (Positive Control), or Vehicle (Negative Control) at concentrations ranging from 0.1 µM to 100 µM. Incubate for 4 hours.
-
Note: To confirm NET dependence, run a parallel arm pre-treated with Desipramine (1 µM), a selective NET inhibitor. Desipramine should block the depleting effect of DEAEG.
-
-
Quantification: Aspirate treatment medium.[2] Lyse cells with 0.1 M perchloric acid. Measure retained radioactivity via liquid scintillation counting.
-
Data Analysis: Calculate % Depletion relative to Vehicle control.
-
Success Criterion: DEAEG must show dose-dependent depletion of intracellular
-NE, which is attenuated by Desipramine.
-
Protocol 2: Ex Vivo Sympathetic Blockade (Rat Vas Deferens)
Objective: Confirm functional blockade of physiological adrenergic transmission. Model: Isolated Rat Vas Deferens (RVD). The RVD responds to Electric Field Stimulation (EFS) with a biphasic contraction: an initial "twitch" (Purinergic/ATP) and a secondary "tonic" contraction (Adrenergic/NE) [3].
Methodology
-
Tissue Isolation: Isolate the prostatic portion of the vas deferens from male Wistar rats. Mount in an organ bath containing Tyrode’s solution at 37°C, aerated with 95%
/5% . -
Stimulation Parameters: Apply EFS using platinum ring electrodes (Frequency: 0.1 Hz; Pulse width: 1 ms; Voltage: Supramaximal).
-
Stabilization: Establish a stable baseline of contractions (approx. 30-60 mins).
-
Differentiation of Components:
-
The adrenergic component is the sustained tonic contraction.
-
The purinergic component is the rapid phasic twitch.
-
Validation: Verify the adrenergic component by adding Prazosin (0.1 µM). It should abolish the tonic phase. Wash out Prazosin before testing DEAEG.
-
-
Drug Application: Add DEAEG cumulatively (
M to M). -
Observation:
-
Phase 1 (Sympathomimetic): Expect a transient increase in resting tension or contraction amplitude (due to initial NE displacement).
-
Phase 2 (Blockade): Expect a gradual, time-dependent reduction of the tonic contraction amplitude.
-
-
Comparison: The blockade should mimic Guanethidine (slow onset, persistent) rather than Prazosin (immediate receptor blockade).
Data Synthesis & Interpretation
To validate your synthesis, the data must align with the following profile:
| Parameter | Expected Outcome for DEAEG | Interpretation |
| PC12 Depletion ( | 1 - 10 µM | Potency should be comparable to Guanethidine. |
| Desipramine Sensitivity | High | Confirms uptake via NET is required for activity. |
| RVD EFS Response | Selective inhibition of tonic component | Confirms adrenergic neuron blockade vs. smooth muscle paralysis. |
| Cytotoxicity (MTT) | Ensures depletion is functional, not due to cell death. |
Troubleshooting
-
No Depletion seen in PC12: Ensure cells are differentiated with NGF; undifferentiated PC12 cells express lower levels of NET.
-
Total Blockade in RVD (Twitch + Tonic): The compound may have local anesthetic properties (sodium channel blockade) typical of diethylamino-ethyl side chains. Reduce concentration or check against Lidocaine control.
References
-
Greene, L. A., & Tischler, A. S. (1976). Establishment of a noradrenergic clonal line of rat adrenal pheochromocytoma cells which respond to nerve growth factor. Proceedings of the National Academy of Sciences, 73(7), 2424–2428. Link
-
Kuntzman, R., et al. (1962).[3] Reserpine and guanethidine action on peripheral stores of catecholamines.[3] Life Sciences, 1(3), 65-74.[3] Link
-
Sneddon, P., & Westfall, D. P. (1984).[4] Pharmacological evidence that adenosine triphosphate and noradrenaline are co-transmitters in the guinea-pig vas deferens. The Journal of Physiology, 347(1), 561-580. Link
-
Cass, R., & Spriggs, T. L. (1961).[3] Tissue amine levels and sympathetic blockade after guanethidine and bretylium.[3][5] British Journal of Pharmacology and Chemotherapy, 17(3), 442–450.[3] Link
Sources
- 1. The effect of insulin on norepinephrine uptake by PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. On the mechanism of action of guanethidine and bretylium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Physiological and pharmacological aspects of the vas deferens—an update [frontiersin.org]
- 5. Comparison of bretylium and guanethidine: tolerance, and effects on adrenergic nerve function and responses to sympathomimetic amines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal of N-(2-Diethylamino-ethyl)-guanidine
Part 1: Executive Summary & Immediate Action
Do not dispose of N-(2-Diethylamino-ethyl)-guanidine down the drain. This compound poses significant aquatic toxicity risks and, due to its high alkalinity, is classified as a corrosive hazard under RCRA guidelines.
Quick Reference Data
| Parameter | Specification |
| CAS Number | 13845-72-2 (Free Base) / 3272-63-7 (Sulfate) |
| Primary Hazard | Corrosive (pH > 12) , Skin/Eye Irritant, Acute Toxicity |
| RCRA Waste Code | D002 (Corrosivity) if pH |
| Disposal Stream | Stream C: Organic Bases (Alkaline Corrosives) |
| Incompatibilities | Strong Acids (Violent Exotherm), Oxidizers (NOx generation), Hypochlorites (Chloramine generation). |
Part 2: Chemical Profile & Hazard Logic
To handle this compound safely, one must understand the causality of its hazards. N-(2-Diethylamino-ethyl)-guanidine combines a guanidine moiety with a diethylamine tail .
-
Superbasicity: The guanidine group is one of the strongest organic bases (pKa
13.6). Upon contact with moisture, it generates hydroxide ions, leading to severe chemical burns on skin or mucous membranes. -
Nitrogen Load: The molecule is nitrogen-rich.[2] Incineration without proper scrubbing can release nitrogen oxides (NOx). Therefore, it must be routed to facilities equipped with high-temperature incinerators and gas scrubbers.
-
Neurotoxicity Potential: Structurally similar to Guanethidine, this compound acts on sympathetic nerve endings. Ingestion or systemic absorption can lead to hypotension and neuromuscular blockade.
Part 3: Disposal Workflow (Self-Validating Protocol)
This protocol uses a Check-Verify-Act system to ensure safety at every stage.
Step 1: Characterization & Stabilization
-
The Check: Before moving the waste, measure the pH of the solution or verify the physical state of the solid.
-
The Validation:
Step 2: Segregation (The Critical Control Point)
Never mix this waste with Stream A (Organic Solvents) or Stream B (Acids) .
-
Why? Mixing with acids causes immediate, violent neutralization (heat generation). Mixing with bleach (hypochlorites) generates toxic chloramine gas.
Step 3: Packaging
-
Container Selection: Use High-Density Polyethylene (HDPE) containers. Avoid glass for high pH liquids due to potential etching/breakage.
-
Headspace: Leave 10% headspace in the container to accommodate potential gas evolution or thermal expansion.
Step 4: Labeling
Affix a hazardous waste tag with the following specific descriptors:
Part 4: Visualization of Workflows
Diagram 1: Disposal Decision Tree
This flowchart illustrates the logical path for classifying and segregating the waste.
Figure 1: Decision matrix for segregating guanidine waste based on physical state and pH corrosivity.
Diagram 2: Emergency Spill Response
In the event of a spill, speed and correct chemical logic are vital.
Figure 2: Step-by-step spill response emphasizing safe neutralization of basic spills.
Part 5: Emergency Contingencies
Spill Management (Small Scale < 500 mL)
-
Alert: Notify nearby personnel.
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Neutralization:
-
Do not use strong mineral acids (HCl/H2SO4) as this may cause splattering.
-
Use Citric Acid or Dilute Acetic Acid to slowly lower the pH.
-
Sprinkle the neutralizer from the outside of the spill moving inward.
-
-
Collection: Once the reaction ceases and pH is near 7, absorb with vermiculite or sand. Scoop into a waste container labeled "Spill Debris - Organic Base."
Exposure Response[4][10][11]
-
Skin Contact: Flush immediately with water for 15 minutes. Guanidines penetrate skin; do not delay.
-
Eye Contact: Rinse with water for 15 minutes, lifting eyelids. Seek medical attention immediately—alkaline burns can cause delayed blindness.
References
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA D002 Corrosivity Standards). Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. (General principles of organic base segregation). Available at: [Link]
-
PubChem. Compound Summary: N-(2-Diethylamino-ethyl)-guanidine. National Library of Medicine. (Chemical Structure and Properties).[2][7][8][10][11] Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4][12] Available at: [Link]
Sources
- 1. N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | C14H23N3O2 | CID 20761785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Urea - Wikipedia [en.wikipedia.org]
- 3. otago.ac.nz [otago.ac.nz]
- 4. fishersci.com [fishersci.com]
- 5. CAS 3272-63-7 | N-(2-Diethylamino-ethyl)-guanidine dihydrogen sulfate - Synblock [synblock.com]
- 6. N-(2-DIETHYLAMINO-ETHYL)-GUANIDINE | 13845-72-2 [m.chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Guanidine, N-[2-(diethylamino)ethyl]- | CymitQuimica [cymitquimica.com]
- 9. epa.gov [epa.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Solid-phase synthesis of substituted guanidines using a novel acid labile linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. beta.lakeland.edu [beta.lakeland.edu]
Personal Protective Equipment (PPE) & Handling Guide: N-(2-Diethylamino-ethyl)-guanidine
Executive Safety Directive
Immediate Action Required: Treat N-(2-Diethylamino-ethyl)-guanidine (CAS: 13845-72-2 / Sulfate Salt CAS: 3272-63-7) as a High-pH Corrosive and Respiratory Irritant .
While Safety Data Sheets (SDS) often categorize this compound as a Category 2 Skin/Eye Irritant, field experience dictates handling it with the protocols reserved for strong inorganic bases. The guanidine moiety confers a high pKa (~13.3 predicted), capable of rapid saponification of skin lipids upon contact, particularly in moist environments or when solubilized.
Core Safety Philosophy: Do not rely solely on "compliance"; rely on containment. Your primary barrier is the engineering control (Fume Hood); PPE is your secondary fail-safe.
Chemical Logic & Hazard Analysis
To select the right PPE, you must understand the molecular behavior of the target:
-
The Guanidine Core: This functional group is a superbase. Unlike standard amines, it is highly hygroscopic. It will pull moisture from the air, becoming sticky and potentially corrosive on surfaces you assume are dry.
-
The Diethylamino Tail: This adds lipophilicity, potentially increasing skin permeation rates compared to simple guanidine salts.
-
Physical Form:
-
Sulfate Salt (Most Common): Crystalline powder. Risk = Dust inhalation and static cling.
-
Free Base: Viscous liquid/oil. Risk = Rapid skin absorption and glove degradation.
-
PPE Selection Matrix
The following protection standards are non-negotiable for handling >100 mg quantities.
| PPE Category | Standard Protocol (Solid/Salt) | High-Risk Protocol (Liquid/Solution) | Technical Rationale |
| Hand Protection | Double Nitrile (Total thickness ≥ 5 mil) | Laminate / Butyl or Heavy Nitrile (≥ 8 mil) | Aliphatic amines can degrade thin nitrile over time. Double gloving provides a "breakthrough indicator" layer. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Face Shield + Goggles | Standard safety glasses fail against airborne dusts and splashes. High pH causes irreversible corneal opacity. |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm) | Fume Hood required. | Inhalation of basic dust causes immediate mucous membrane inflammation. |
| Body Defense | Lab Coat (Poly-cotton blend acceptable) | Chemical Apron (Rubber/PVC) | Cotton absorbs; synthetic aprons repel. Essential during solubilization steps. |
Operational Protocols
A. Weighing & Transfer (The "Static" Risk)
Guanidine salts are prone to static charge, causing "fly-away" powder that settles on balances and cuffs.
-
Engineering Control: Work strictly inside a certified chemical fume hood.
-
Static Management: Use an ionizing gun or anti-static weighing boats.
-
Technique: Do not use a spatula to "flick" powder. Use a tapping motion to dispense.
-
Hygiene: Wipe the balance area with a moist paper towel (water) immediately after use to solubilize and remove invisible micro-dust.
B. Solubilization (The Exotherm)
Dissolving guanidines in water or alcohol is often exothermic.
-
Vessel: Use borosilicate glass (Pyrex/Duran).
-
Addition: Always add Solid to Solvent , never the reverse.
-
Agitation: Magnetic stirring is preferred over manual shaking to reduce splash risk.
C. Spill Response Strategy
-
Dry Spill: Do not use a wet cloth initially (creates a caustic smear). Sweep gently or use a HEPA vacuum.
-
Wet Spill: Neutralize immediately.
-
Agent: Dilute Acetic Acid (5%) or Citric Acid.
-
Indicator: Use pH paper to confirm neutrality (pH 6–8) before final cleanup.
-
Decision & Workflow Logic
The following diagram illustrates the decision-making process for handling this compound, ensuring a self-validating safety loop.
Figure 1: Operational Decision Matrix for N-(2-Diethylamino-ethyl)-guanidine handling.
Waste Disposal & Deactivation
Never dispose of guanidine derivatives down the drain. They are nitrogenous bases that can affect aquatic life and react with bleach (sodium hypochlorite) to form chloramines (toxic gas).
-
Segregation: Collect in "Basic Organic Waste" containers.
-
Compatibility: Do not mix with strong acids (exothermic reaction) or oxidizers (nitric acid) in the waste stream.
-
Labeling: Clearly mark as "Aliphatic Amine / Guanidine Derivative - Corrosive."
References
-
Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: Guanidine Hydrochloride (Analogous Hazard Class). Retrieved from
-
PubChem. (n.d.). Compound Summary: N-(2-Diethylaminoethyl)guanidine.[3][4][5][6] National Library of Medicine. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (n.d.).[7] Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [8]
-
Gloves.com. (2023). Nitrile Glove Chemical Resistance Guide. Retrieved from
-
Chem-Impex International. (n.d.). Product Data: N-(2-Diethylamino-ethyl)guanidine dihydrogen sulfate. Retrieved from
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. beta.lakeland.edu [beta.lakeland.edu]
- 3. CAS 3272-63-7 | N-(2-Diethylamino-ethyl)-guanidine dihydrogen sulfate - Synblock [synblock.com]
- 4. N-(2-DIETHYLAMINO-ETHYL)-GUANIDINE | 13845-72-2 [m.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Guanidine, N-[2-(diethylamino)ethyl]- | CymitQuimica [cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. safety.fsu.edu [safety.fsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
